molecular formula C35H55N9O12S B15605832 PC Biotin-PEG3-azide

PC Biotin-PEG3-azide

Katalognummer: B15605832
Molekulargewicht: 825.9 g/mol
InChI-Schlüssel: PTNZFIYMARMNDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

PC Biotin-PEG3-azide is a useful research compound. Its molecular formula is C35H55N9O12S and its molecular weight is 825.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C35H55N9O12S

Molekulargewicht

825.9 g/mol

IUPAC-Name

1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl N-(3-azidopropyl)carbamate

InChI

InChI=1S/C35H55N9O12S/c1-24(56-35(48)39-10-6-11-40-43-36)25-21-28(51-2)29(22-27(25)44(49)50)55-14-5-9-32(46)38-13-16-53-18-20-54-19-17-52-15-12-37-31(45)8-4-3-7-30-33-26(23-57-30)41-34(47)42-33/h21-22,24,26,30,33H,3-20,23H2,1-2H3,(H,37,45)(H,38,46)(H,39,48)(H2,41,42,47)

InChI-Schlüssel

PTNZFIYMARMNDM-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Versatile Role of PC Biotin-PEG3-azide in Advanced Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC Biotin-PEG3-azide is a multifunctional chemical probe that has emerged as a powerful tool in chemical biology, proteomics, and drug development.[1] Its unique tripartite structure, consisting of a photocleavable (PC) linker, a biotin (B1667282) handle for affinity purification, and an azide (B81097) group for bioorthogonal conjugation, allows for the precise labeling, capture, and subsequent release of target biomolecules.[1] This guide provides an in-depth technical overview of this compound, including its core applications, quantitative data, detailed experimental protocols, and visual workflows to facilitate its integration into advanced research and development pipelines.

The azide moiety enables the attachment of the probe to alkyne-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" chemistry.[1] The biotin component allows for the highly selective and strong binding to streptavidin- or avidin-functionalized surfaces, such as beads or microarrays, for the enrichment and isolation of labeled molecules.[1] The strategically incorporated photocleavable linker can be cleaved with high specificity by UV light, enabling the gentle and efficient release of the captured biomolecules for downstream analysis, such as mass spectrometry.[2] The PEG3 (triethylene glycol) spacer enhances the water solubility of the molecule and reduces steric hindrance, improving its biocompatibility and the accessibility of its functional groups.[2]

Core Applications in Research

The unique combination of features in this compound makes it a versatile reagent for a range of applications:

  • Proteomics and Identification of Post-Translational Modifications: It is used to label and enrich proteins with specific post-translational modifications (PTMs) that have been metabolically or enzymatically tagged with an alkyne group. The photocleavable nature of the linker is particularly advantageous for subsequent mass spectrometry analysis, as the biotin group is removed, improving ionization and peptide identification.

  • Proximity Labeling and Mapping Protein-Protein Interactions: In proximity labeling experiments, an enzyme (like APEX or BioID) is fused to a protein of interest and generates reactive species that modify nearby proteins.[3][4] While not a direct component of the enzymatic labeling, this compound can be used in downstream applications where interacting partners are subsequently "clicked" with this reagent for capture and release. A more direct application involves photo-affinity labeling where a photoreactive group is incorporated alongside an alkyne; upon UV activation, it crosslinks to nearby proteins, which can then be captured with this compound.

  • Development of Antibody-Drug Conjugates (ADCs): this compound can be used in the development and characterization of ADCs.[5][6] For instance, an alkyne-modified antibody can be conjugated with a cytotoxin carrying the this compound linker. This allows for the study of drug-to-antibody ratios and the release of the drug under specific conditions. The photocleavable linker can serve as a controlled release mechanism in experimental settings.

  • Targeted Drug Delivery and Nanotechnology: The azide group can be used to conjugate the molecule to alkyne-functionalized nanoparticles or other drug delivery vehicles. The biotin moiety can then be used for targeting cells that overexpress biotin receptors or for attaching targeting ligands via a streptavidin bridge. The photocleavable linker provides a mechanism for light-triggered drug release at the target site.

Quantitative Data

Precise quantitative data for this compound is often application-dependent. However, the following table summarizes key quantitative parameters based on the properties of its constituent parts and data from similar compounds.

ParameterTypical Value/RangeNotes
Biotin-Streptavidin Binding Affinity (Kd) ~10-14 MOne of the strongest known non-covalent biological interactions, ensuring high capture efficiency.
Click Chemistry (CuAAC) Efficiency >90%Highly efficient and specific reaction under optimized conditions (copper catalyst, reducing agent, and ligand).
Photocleavage Wavelength 365 nmTypically requires a low-intensity UV lamp.[2]
Photocleavage Time 5-30 minutesDependent on the intensity of the UV source and the concentration of the labeled biomolecule.
Photocleavage Efficiency 70-95%Can be influenced by the local chemical environment and the accessibility of the photocleavable linker.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Labeling of Alkyne-Modified Proteins in a Cell Lysate via Click Chemistry

This protocol describes the general procedure for attaching this compound to alkyne-containing proteins in a complex mixture.

Materials:

  • Cell lysate containing alkyne-modified proteins

  • This compound (e.g., from BroadPharm, CAS 1937270-46-6)[2]

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727), Chloroform

  • Streptavidin-agarose beads

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Prepare stock solutions of CuSO₄ (50 mM in water), TCEP (50 mM in water, freshly prepared), and TBTA (10 mM in DMSO).

  • Protein Precipitation (Optional but Recommended):

    • To 100 µL of cell lysate (containing ~1 mg of protein), add 400 µL of methanol, 100 µL of chloroform, and 300 µL of water.

    • Vortex thoroughly and centrifuge at 14,000 x g for 5 minutes.

    • Remove the upper aqueous layer and add another 400 µL of methanol to the interface and lower phase.

    • Centrifuge at 14,000 x g for 5 minutes to pellet the protein.

    • Carefully remove the supernatant and air-dry the protein pellet.

  • Click Reaction:

    • Resuspend the protein pellet in 100 µL of PBS containing 1% SDS.

    • Add the click chemistry reagents in the following order, vortexing after each addition:

      • 10 µL of this compound (10 mM stock, final concentration 1 mM)

      • 20 µL of TCEP (50 mM stock, final concentration 10 mM)

      • 10 µL of TBTA (10 mM stock, final concentration 1 mM)

      • 10 µL of CuSO₄ (50 mM stock, final concentration 5 mM)

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Protein Precipitation to Remove Excess Reagents:

    • Repeat the methanol/chloroform precipitation as described in step 2.

    • Wash the protein pellet with cold methanol to remove any residual reagents.

    • Resuspend the protein pellet in a buffer suitable for the downstream application (e.g., PBS with 1% SDS for streptavidin pulldown).

Protocol 2: Affinity Purification of Biotinylated Proteins

This protocol outlines the enrichment of proteins labeled with this compound using streptavidin beads.

Materials:

  • Lysate containing biotinylated proteins from Protocol 1

  • Streptavidin-agarose beads

  • Wash Buffer 1 (PBS, 1% SDS)

  • Wash Buffer 2 (PBS, 6 M urea)

  • Wash Buffer 3 (PBS)

Procedure:

  • Bead Preparation:

    • Wash the streptavidin-agarose beads three times with PBS containing 0.1% Tween-20.

  • Binding of Biotinylated Proteins:

    • Add the resuspended protein lysate to the washed streptavidin beads.

    • Incubate for 1-2 hours at room temperature with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 2 minutes) and discard the supernatant.

    • Wash the beads sequentially with:

      • Wash Buffer 1 (twice)

      • Wash Buffer 2 (twice)

      • Wash Buffer 3 (three times)

    • Perform each wash for 5-10 minutes with rotation.

Protocol 3: Photocleavage and Elution of Captured Proteins

This protocol details the release of the captured proteins from the streptavidin beads for subsequent analysis.

Materials:

  • Streptavidin beads with bound biotinylated proteins from Protocol 2

  • Photocleavage Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV lamp (365 nm)

Procedure:

  • Resuspend Beads:

    • Resuspend the washed beads in an appropriate volume of Photocleavage Buffer.

  • UV Irradiation:

    • Place the bead suspension in a suitable container (e.g., a quartz cuvette or a UV-transparent microplate).

    • Irradiate the suspension with a 365 nm UV lamp for 15-30 minutes on ice or at 4°C. The optimal time may need to be determined empirically.

  • Elution:

    • Pellet the beads by centrifugation.

    • Carefully collect the supernatant containing the released proteins.

    • The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate key experimental workflows and logical relationships involving this compound.

experimental_workflow cluster_labeling Step 1: Labeling cluster_capture Step 2: Capture cluster_release Step 3: Release Alkyne-modified Protein Alkyne-modified Protein Click Reaction Click Reaction Alkyne-modified Protein->Click Reaction This compound This compound This compound->Click Reaction Biotinylated Protein Biotinylated Protein Click Reaction->Biotinylated Protein Binding Binding Biotinylated Protein->Binding Streptavidin Bead Streptavidin Bead Streptavidin Bead->Binding Captured Complex Captured Complex Binding->Captured Complex UV Light (365 nm) UV Light (365 nm) Photocleavage Photocleavage Captured Complex->Photocleavage UV Light (365 nm)->Photocleavage Released Protein Released Protein Photocleavage->Released Protein Bead with Biotin Fragment Bead with Biotin Fragment Photocleavage->Bead with Biotin Fragment

Caption: General workflow for labeling, capture, and release of proteins using this compound.

proximity_labeling_workflow cluster_in_vivo In Vivo Labeling cluster_in_vitro In Vitro Processing Bait Protein-Enzyme Fusion Bait Protein-Enzyme Fusion Enzymatic Labeling Enzymatic Labeling Bait Protein-Enzyme Fusion->Enzymatic Labeling Proximal Protein (with Alkyne) Proximal Protein (with Alkyne) Proximal Protein (with Alkyne)->Enzymatic Labeling Labeled Proximal Protein Labeled Proximal Protein Enzymatic Labeling->Labeled Proximal Protein Cell Lysis Cell Lysis Labeled Proximal Protein->Cell Lysis Click with this compound Click with this compound Cell Lysis->Click with this compound Streptavidin Pulldown Streptavidin Pulldown Click with this compound->Streptavidin Pulldown Photocleavage (UV) Photocleavage (UV) Streptavidin Pulldown->Photocleavage (UV) Mass Spectrometry Mass Spectrometry Photocleavage (UV)->Mass Spectrometry

Caption: Workflow for proximity labeling followed by capture and release using this compound.

adc_development_workflow cluster_conjugation Conjugation cluster_analysis Analysis & Release Alkyne-Antibody Alkyne-Antibody Click Reaction Click Reaction Alkyne-Antibody->Click Reaction This compound-Drug This compound-Drug This compound-Drug->Click Reaction ADC Construct ADC Construct Click Reaction->ADC Construct Purification Purification ADC Construct->Purification Characterization (DAR) Characterization (DAR) Purification->Characterization (DAR) Drug Release Drug Release Characterization (DAR)->Drug Release UV Light UV Light UV Light->Drug Release

Caption: Workflow for the synthesis and analysis of an Antibody-Drug Conjugate using this compound.

Conclusion

This compound is a highly valuable and versatile tool for modern biological and pharmaceutical research. Its unique combination of a bioorthogonal azide handle, a high-affinity biotin tag, a flexible PEG spacer, and a photocleavable linker enables a wide range of applications, from fundamental proteomics to the development of novel therapeutics. The ability to specifically label, efficiently capture, and gently release target biomolecules provides researchers with a powerful workflow for elucidating complex biological processes and advancing the frontiers of drug discovery. The protocols and workflows presented in this guide offer a solid foundation for the successful implementation of this compound in the laboratory.

References

An In-depth Technical Guide to PC Biotin-PEG3-azide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and common applications of PC Biotin-PEG3-azide, a versatile multifunctional linker used in bioconjugation, proteomics, and drug delivery.

Core Structure and Chemical Properties

This compound is a chemical reagent engineered with three key functional components: a photocleavable (PC) linker, a biotin (B1667282) handle, and a terminal azide (B81097) group. These moieties are connected via a triethylene glycol (PEG3) spacer, which enhances solubility and reduces steric hindrance.

The core of its functionality lies in the ortho-nitrobenzyl ether linkage, which can be cleaved upon exposure to near-UV light (approximately 365 nm). This allows for the controlled release of biotinylated molecules from their binding partners. The biotin component provides a strong and specific binding affinity for streptavidin and avidin, enabling efficient capture and purification. The terminal azide group facilitates covalent conjugation to alkyne-containing molecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[1][2]

Structural Information

The chemical structure of this compound is presented below:

Synonyms: 1-(4-((4,18-dioxo-22-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14-trioxa-5,17-diazadocosyl)oxy)-5-methoxy-2-nitrophenyl)ethyl (3-azidopropyl)carbamate[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueReference(s)
CAS Number 1937270-46-6[3][4][5]
Molecular Formula C₃₅H₅₅N₉O₁₂S[3][4]
Molecular Weight 825.94 g/mol [3][4]
Purity >95% to >96%[1][3][4][5]
Appearance Yellow amorphous solid to yellow oil
Solubility DMSO, DMF, THF, DCM, Chloroform
Storage Conditions -20°C, protected from light[5]

Experimental Protocols

This section details the methodologies for the key applications of this compound: click chemistry conjugation and photocleavage-based release.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-modified biomolecule.

Materials:

  • This compound

  • Alkyne-modified biomolecule (e.g., protein, peptide, nucleic acid)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (e.g., 50 mM in water/DMSO)

  • Reducing agent, such as sodium ascorbate (B8700270) (freshly prepared, e.g., 100 mM in water)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired concentration.

    • Prepare a stock solution of this compound in an appropriate organic solvent like DMSO (e.g., 10 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 2- to 10-fold molar excess of this compound.

    • Prepare a premix of the copper catalyst by adding the CuSO₄ solution to the THPTA/TBTA ligand solution in a 1:5 molar ratio.

    • Add the copper/ligand premix to the reaction mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times (e.g., overnight).

  • Purification:

    • Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

  • Analysis:

    • Confirm the conjugation using methods such as SDS-PAGE (observing a band shift), mass spectrometry (detecting an increase in molecular weight), or through biotin detection assays (e.g., Western blot with streptavidin-HRP).[3][6][7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for applications in living systems or with sensitive biomolecules.

Materials:

  • This compound

  • Strained alkyne-modified biomolecule (e.g., containing DBCO or BCN moieties)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Dissolve the strained alkyne-modified biomolecule in the reaction buffer.

    • Prepare a stock solution of this compound in DMSO.

  • Reaction Setup:

    • Combine the strained alkyne-modified biomolecule with a 2- to 4-fold molar excess of this compound in the reaction buffer.

  • Incubation:

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times can be optimized based on the specific reactants.

  • Purification and Analysis:

    • Purify and analyze the conjugate as described in the CuAAC protocol.[8]

Photocleavage Protocol

This protocol outlines the procedure for releasing the biotinylated molecule after capture.

Materials:

  • Biotinylated conjugate immobilized on a solid support (e.g., streptavidin beads) or in solution.

  • Photocleavage buffer (e.g., PBS, pH 7.4).

  • Near-UV lamp (e.g., 365 nm, 1-5 mW/cm²).[9]

  • Collection tube for the released molecule.

Procedure:

  • Sample Preparation:

    • If the conjugate is immobilized on beads, wash the beads thoroughly with the photocleavage buffer to remove any non-specifically bound molecules. Resuspend the beads in a suitable volume of the buffer.

  • UV Irradiation:

    • Place the sample in a UV-transparent vessel (e.g., quartz cuvette or certain types of microcentrifuge tubes).

    • Expose the sample to UV light (365 nm) for a duration determined by the efficiency of cleavage and the sensitivity of the sample. Typical irradiation times can range from minutes to an hour. It is recommended to perform a time-course experiment to optimize the cleavage efficiency.

  • Sample Collection:

    • If using beads, centrifuge the sample to pellet the beads and collect the supernatant containing the released molecule.

  • Analysis:

    • Analyze the supernatant to confirm the presence of the released molecule and the beads to confirm the removal of the biotin tag. This can be done using techniques like HPLC, mass spectrometry, or SDS-PAGE.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound.

CuAAC_Workflow cluster_reactants Reactants cluster_reaction CuAAC Reaction cluster_products Products & Purification Alkyne-Biomolecule Alkyne-Biomolecule Mix Mix Alkyne-Biomolecule->Mix PC_Biotin_Azide This compound PC_Biotin_Azide->Mix Conjugate Biotinylated Biomolecule Mix->Conjugate CuSO4 CuSO4 CuSO4->Mix Ligand THPTA/TBTA Ligand->Mix Ascorbate Sodium Ascorbate Ascorbate->Mix Purification Purification Conjugate->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_reactants Reactants cluster_reaction SPAAC Reaction cluster_products Products & Purification Strained_Alkyne Strained Alkyne Biomolecule Mix_Incubate Mix and Incubate Strained_Alkyne->Mix_Incubate PC_Biotin_Azide This compound PC_Biotin_Azide->Mix_Incubate Conjugate Biotinylated Biomolecule Mix_Incubate->Conjugate Purification Purification Conjugate->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

PullDown_Photocleavage_Workflow Purified_Conjugate Purified Biotinylated Biomolecule Binding Binding Purified_Conjugate->Binding Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Binding Immobilized_Complex Immobilized Complex Binding->Immobilized_Complex Wash Wash UV_Irradiation UV Irradiation (~365 nm) Wash->UV_Irradiation Immobilized_Complex->Wash Released_Molecule Released Biomolecule UV_Irradiation->Released_Molecule Beads_with_Tag Beads with PC-Biotin Tag UV_Irradiation->Beads_with_Tag

Caption: Workflow for Affinity Capture and Photocleavage Release.

Applications in Research and Development

The unique combination of features in this compound makes it a valuable tool in various research and drug development areas.

  • Proteomics: It is used for the enrichment and identification of protein-protein interactions, post-translational modifications, and for activity-based protein profiling. The photocleavable nature allows for the mild elution of captured proteins, which is often challenging with the strong biotin-streptavidin interaction.[1][5]

  • Drug Delivery: This linker can be incorporated into drug delivery systems to create "caged" therapeutics that can be activated at a specific site and time by light, offering spatiotemporal control over drug release.[7]

  • Antibody-Drug Conjugates (ADCs): this compound can be used in the synthesis of ADCs, where a cytotoxic drug is linked to an antibody. The photocleavable linker provides a mechanism for drug release upon light activation.[10]

  • Probe Development: It is instrumental in the design of light-responsive biotinylated probes for cellular imaging and diagnostic applications.[7]

References

An In-depth Technical Guide to the Mechanism and Application of PC Biotin-PEG3-azide Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the molecular components, mechanisms of action, and experimental applications of PC Biotin-PEG3-azide. This versatile chemical probe is a cornerstone in modern chemical biology, proteomics, and drug discovery, primarily used for identifying and isolating molecular interactions. The "PC" designation can refer to either a Photo-Crosslinking or a Photo-Cleavable moiety, each conferring a distinct functionality that will be explored herein.

Core Molecular Components and Their Functions

This compound is a trifunctional molecule, meaning it possesses three distinct chemical motifs that enable a sequence of highly specific biochemical reactions.

  • Biotin (B1667282): A high-affinity ligand for streptavidin and avidin (B1170675) proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an exceptional tool for the capture, immobilization, and purification of labeled biomolecules.[1][2]

  • PEG3 (Polyethylene Glycol, 3 units): A short, hydrophilic spacer arm. The PEG linker serves two primary purposes: it increases the overall water solubility of the probe and provides spatial separation between the biotin tag and the reactive groups, which minimizes steric hindrance during interactions with target molecules and streptavidin.

  • Azide (B81097) (-N₃): A bioorthogonal chemical handle. The azide group does not typically react with native biological functional groups, ensuring high specificity. It is designed to react with a corresponding alkyne-modified molecule via "click chemistry"—most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5][6] This allows the probe to be precisely attached to a molecule of interest that has been metabolically, enzymatically, or synthetically tagged with an alkyne.

  • PC Moiety (Photo-Reactive Group): This is the key functional element that is activated by ultraviolet (UV) light. Its mechanism defines the probe's primary application. The two common interpretations of "PC" are:

    • Photo-Crosslinking (e.g., Diazirine): Upon UV irradiation (typically ~350-370 nm), this group generates a highly reactive, short-lived carbene intermediate.[7][8] This carbene indiscriminately forms a covalent bond with any nearby molecule, effectively "trapping" transient or weak interactions. This process is known as photo-affinity labeling (PAL).[7][9][10][11]

    • Photo-Cleavable: This group contains a photolabile linker (often incorporating a nitrobenzyl group) that breaks upon UV irradiation (e.g., ~365 nm).[12][13] This allows for the controlled release of captured biomolecules from a streptavidin support, which is particularly useful for downstream analysis where harsh elution conditions are undesirable.

Mechanism of Action I: Photo-Crosslinking (Proximity Labeling)

In this modality, the probe is used to identify molecules that are in close proximity to a target protein or molecule of interest at a specific moment. The diazirine-based photo-crosslinker is the most common type.

The process involves:

  • Targeting: The probe is first attached to a molecule of interest (e.g., a drug candidate, a metabolite, or a specific protein) via the azide-alkyne click reaction.

  • Incubation: The resulting probe-molecule conjugate is introduced into a biological system (live cells, cell lysate, or in vitro mixture) and allowed to bind to its biological partners.

  • Photoactivation: The system is irradiated with UV light. The diazirine ring loses nitrogen gas (N₂) to form a highly reactive carbene.

  • Covalent Capture: The carbene, with its extremely short half-life, reacts immediately with proximal amino acid residues, nucleic acids, or other biomolecules, forming a stable, covalent crosslink.

  • Enrichment & Analysis: The cells are lysed, and the covalently linked complexes are captured and purified from the complex mixture using streptavidin-coated beads, which bind to the probe's biotin tag. The enriched proteins are then identified using techniques like mass spectrometry.

Photo_Crosslinking_Mechanism cluster_0 Step 1: Targeting cluster_1 Step 2: Interaction cluster_2 Step 3 & 4: Photo-Capture Probe PC(Diazirine)-Biotin-PEG3-Azide Alkyne Alkyne-tagged Molecule of Interest Probe->Alkyne Click Chemistry (CuAAC or SPAAC) Conjugate Probe-Molecule Conjugate Target Target Protein Conjugate->Target Non-covalent binding UV UV Light (~365 nm) Reactive Carbene Intermediate (Highly Reactive) UV->Reactive Captured Covalently-Linked Probe-Molecule-Target Complex Reactive->Captured Covalent Bond Formation

Caption: Mechanism of photo-crosslinking using a diazirine-based probe.

Mechanism of Action II: Photo-Cleavable (Capture and Release)

In this modality, the probe is used to capture and then gently release biomolecules. This is advantageous for purifying targets while preserving their structure and function.

The process involves:

  • Targeting: As before, the probe is conjugated to an alkyne-tagged molecule via its azide group.

  • Incubation & Capture: The conjugate is incubated in a biological sample to bind its targets. The entire complex (probe-conjugate-target) is then captured on a streptavidin-coated solid support (e.g., magnetic beads or a column) via the high-affinity biotin-streptavidin interaction.

  • Washing: Non-specifically bound molecules are washed away, leaving the purified target complexes immobilized on the support.

  • Photo-Elution: The support is irradiated with UV light (~365 nm). This cleaves the photolabile linker within the "PC" group.

  • Release & Analysis: The cleavage event releases the target molecule and its binding partner from the streptavidin support, leaving the biotin tag behind. The eluted, purified molecules are then collected for downstream analysis (e.g., Western blot, enzyme activity assays).

Photo_Cleavage_Mechanism cluster_0 Step 1 & 2: Capture cluster_1 Step 3: Photo-Elution cluster_2 Step 4: Release Complex Target-Probe Complex Bead Streptavidin Bead Complex->Bead Biotin-Streptavidin Binding Immobilized Immobilized Complex on Bead UV UV Light (~365 nm) UV->Immobilized Cleavage Released Released Target Immobilized->Released Elution Bead_Biotin Streptavidin Bead + Biotin Fragment Immobilized->Bead_Biotin

Caption: Mechanism of capture and release using a photo-cleavable probe.

Quantitative Data Summary

The efficiency and application of these probes depend on key quantitative parameters. The following table summarizes typical values associated with the probe's functional components.

ParameterComponentTypical ValueSignificance
Binding Affinity (Kd) Biotin-Streptavidin~10⁻¹⁴ to 10⁻¹⁵ MOne of the strongest non-covalent interactions, ensuring highly stable and specific capture.[1][2]
Activation Wavelength Diazirine330 - 370 nmLong-wave UV light minimizes damage to biological molecules compared to shorter wavelengths.[7][8]
Activation Wavelength Photocleavable Linker~365 nmAllows for controlled cleavage with a common, low-intensity UV source.[13]
Reactive Intermediate DiazirineCarbeneHighly reactive species that enables indiscriminate covalent bond formation with nearby molecules.[7][8]
Labeling Radius Diazirine~50 nmDefines the spatial resolution for identifying proximal molecules.[9]
Reaction Type AzideClick ChemistryBioorthogonal reaction ensures specific conjugation to alkyne-modified molecules.[3][5]

Detailed Experimental Protocol: Photo-Affinity Labeling in Live Cells

This protocol outlines a general workflow for identifying protein interaction partners of a small molecule using a diazirine-based photo-crosslinking probe.

Materials:

  • PC(Diazirine)-Biotin-PEG3-azide probe.

  • Alkyne-modified small molecule of interest.

  • Mammalian cells in culture (e.g., HEK293T).

  • Click chemistry reagents (e.g., Copper(II) sulfate, THPTA ligand, Sodium Ascorbate for CuAAC).

  • Cell culture media, PBS, lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Streptavidin-coated magnetic beads.

  • UV lamp (365 nm, e.g., a handheld lamp or a crosslinker instrument).

  • Reagents for downstream analysis (e.g., SDS-PAGE, mass spectrometry).

Workflow:

  • Probe Conjugation (Optional, if not pre-made):

    • Conjugate the this compound to your alkyne-tagged molecule of interest using a standard CuAAC protocol.[4] Purify the resulting conjugate via HPLC.

  • Cell Treatment: [14][15]

    • Plate cells and grow to ~80% confluency.

    • Replace media with fresh, serum-free media containing the probe conjugate (e.g., at 10-50 µM final concentration).

    • As a negative control, treat a separate plate of cells with a competitor (the original, unmodified small molecule) in excess before adding the probe.

    • Incubate for a predetermined time (e.g., 1-4 hours) to allow for cell uptake and target binding.

  • Photo-Crosslinking: [14]

    • Wash the cells twice with cold PBS to remove unbound probe.

    • Place the cell culture plate on ice and irradiate with a 365 nm UV lamp for 1-10 minutes. The optimal time and distance from the lamp should be empirically determined.

  • Cell Lysis and Protein Extraction:

    • After irradiation, immediately add ice-cold lysis buffer to the plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

  • Affinity Purification (Pulldown): [14]

    • Pre-wash streptavidin magnetic beads with lysis buffer.

    • Add the clarified cell lysate to the beads and incubate with gentle rotation for 1-2 hours at 4°C to allow for binding.

    • Place the tube on a magnetic stand to capture the beads. Discard the supernatant.

    • Wash the beads extensively (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution and Downstream Analysis:

    • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluate by SDS-PAGE and Coomassie/silver staining or by Western blot if a specific interaction is hypothesized.

    • For unbiased identification, perform on-bead digestion with trypsin followed by LC-MS/MS analysis to identify all captured proteins.

Experimental_Workflow A 1. Incubate Cells with Probe Conjugate B 2. UV Irradiation (365 nm) to Crosslink A->B C 3. Cell Lysis B->C D 4. Incubate Lysate with Streptavidin Beads C->D E 5. Wash Beads to Remove Non-specific Binders D->E F 6. Elute Captured Proteins E->F G 7. Downstream Analysis (SDS-PAGE, Mass Spec) F->G

Caption: General experimental workflow for photo-affinity labeling.

References

The Core Mechanism of PC Biotin-PEG3-Azide: A Technical Guide to Light-Mediated Molecular Release

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, PC Biotin-PEG3-azide represents a powerful tool for the controlled capture and release of biomolecules. This in-depth technical guide elucidates the photocleavage mechanism of this versatile reagent, providing quantitative data, detailed experimental protocols, and visual representations of its core functionalities.

At the heart of this compound is a carefully engineered molecular architecture consisting of four key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin, a photocleavable (PC) linker based on a 2-nitrobenzyl group, a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer, and a terminal azide (B81097) group for covalent attachment to target molecules via "click chemistry."[1][2] This combination allows for the specific, light-induced cleavage of the linker, enabling the release of captured biomolecules with high spatial and temporal control.[3][4]

The Photocleavage Reaction: A Light-Triggered Release

The photocleavage of this compound is initiated by irradiation with near-UV light, typically in the range of 300-350 nm.[1][5][6] Upon absorption of a photon, the 2-nitrobenzyl group undergoes an intramolecular redox reaction. This excited state leads to the transfer of an oxygen atom from the nitro group to the benzylic carbon, followed by a rearrangement and subsequent cleavage of the carbamate (B1207046) bond that links the biotin and PEG portion to the target molecule. The result is the release of the biotinylated portion and the generation of a 2-nitrosobenzaldehyde derivative, leaving the target molecule intact.[7][8]

dot graph Photocleavage_Mechanism { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

PC_Biotin [label="this compound-Target Molecule Conjugate"]; Excited_State [label="Excited State\n(Intramolecular Redox Reaction)", fillcolor="#FBBC05"]; Intermediate [label="Cyclic Intermediate", fillcolor="#FBBC05"]; Cleavage [label="Bond Cleavage", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Released_Target [label="Released Target Molecule"]; Biotin_Byproduct [label="Biotin-PEG3 Byproduct"]; Nitroso_Byproduct [label="2-Nitrosobenzaldehyde Derivative"];

Caption: Photocleavage mechanism of this compound.

Quantitative Data on Photocleavage

The efficiency and speed of the photocleavage reaction are critical for its practical applications. The following table summarizes key quantitative parameters for nitrobenzyl-based photocleavable linkers.

ParameterValueReference
Optimal Wavelength300-350 nm[1][5][6]
Commonly Used Wavelengths340 nm, 365 nm[7][9]
Cleavage Time< 4-5 minutes[6][10][11]
Quantum Yield (for related compounds)0.49-0.63[12]
Light Intensity1-5 mW/cm² (for 365 nm)[13]

Experimental Protocols

Protocol 1: Photocleavage of a Biotinylated Protein from Streptavidin Beads

This protocol outlines the general steps for the capture and subsequent photorelease of a protein that has been labeled with this compound.

  • Immobilization:

    • Incubate the this compound labeled protein with streptavidin-coated magnetic beads in a suitable buffer (e.g., PBS) for 30 minutes at room temperature with gentle agitation.[7]

    • Wash the beads three times with the binding buffer to remove any unbound protein.

  • Photocleavage:

    • Resuspend the beads in a minimal volume of a compatible buffer.

    • Irradiate the bead suspension with a UV lamp at 340-365 nm for 5-15 minutes at a close distance (e.g., 15 cm).[6][7] The optimal irradiation time should be determined empirically for each specific application.

  • Elution:

    • Separate the beads using a magnetic stand.

    • Collect the supernatant containing the released, non-biotinylated protein.

  • Analysis:

    • Analyze the eluted protein by SDS-PAGE, Western blotting, or mass spectrometry to confirm its release and integrity.

Protocol 2: Analysis of Photocleavage Products by MALDI-TOF Mass Spectrometry

This protocol is adapted for the analysis of photocleaved DNA fragments but can be conceptually applied to other biomolecules.[7]

  • Sample Preparation:

    • Perform the photocleavage reaction as described in Protocol 1.

    • Desalt and concentrate the eluted sample using a suitable method (e.g., ZipTip).

  • MALDI-TOF MS Analysis:

    • Mix the desalted sample with a MALDI matrix solution (e.g., 3-hydroxypicolinic acid for DNA).

    • Spot the mixture onto a MALDI target plate and allow it to dry.

    • Acquire the mass spectrum in the appropriate mode (linear or reflectron, positive or negative ion) to detect the mass of the released molecule. A successful photocleavage will result in a mass spectrum showing the target molecule without the biotin-PEG3 moiety.[7]

Experimental Workflow: Affinity Capture and Release

The unique properties of this compound enable a powerful workflow for the enrichment and subsequent analysis of target molecules from complex mixtures.

Caption: Workflow for affinity capture and release.

Applications in Research and Drug Development

The ability to reversibly immobilize and release biomolecules makes this compound a valuable reagent in various applications, including:

  • Proteomics: Isolation of protein complexes for mass spectrometry-based identification.[2]

  • Drug Discovery: Identification of small molecule-protein interactions and target validation.

  • Genomics and Epigenomics: Purification of specific DNA or RNA sequences and their associated proteins.[7]

  • Cell Biology: Spatially and temporally controlled release of bioactive molecules within living cells.

References

An In-depth Technical Guide to PC Biotin-PEG3-Azide for Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PC Biotin-PEG3-azide, a versatile reagent for the biotinylation of alkyne-containing biomolecules through click chemistry. This document details its chemical properties, experimental protocols for its use in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, and the subsequent photocleavage for the release of captured molecules.

Introduction to this compound

This compound is a multifunctional chemical probe that integrates three key functionalities into a single molecule:

  • A Biotin (B1667282) Moiety: This provides a high-affinity binding handle for streptavidin and its analogues, enabling the selective enrichment and purification of labeled biomolecules.

  • A Photocleavable (PC) Linker: This feature allows for the gentle and specific release of the biotinylated molecule from streptavidin upon exposure to near-UV light, facilitating downstream analysis without the need for harsh denaturing conditions.[1]

  • A PEG3 Spacer: A short polyethylene (B3416737) glycol linker enhances the aqueous solubility of the reagent and the resulting conjugate, while also reducing steric hindrance between the biotin and the target biomolecule.

  • An Azide Group: This functional group serves as the reactive handle for "clicking" onto alkyne-modified biomolecules with high specificity and efficiency.

These features make this compound an invaluable tool in various applications, including proteomics, drug discovery, and chemical biology for the identification and characterization of proteins and other biomolecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C35H55N9O12S[2]
Molecular Weight 825.9 g/mol [2]
CAS Number 1937270-46-6[2]
Purity Typically >95%[3][4]
Appearance White to off-white solid[5]
Solubility Soluble in DMSO, DMF[5]
Storage Conditions -20°C, desiccated[2]

Click Chemistry Reactions

This compound can be conjugated to alkyne-containing biomolecules via two main types of click chemistry reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that utilizes a copper(I) catalyst to join terminal alkynes and azides.[6]

Reaction Scheme:

CuAAC_Reaction Molecule1 Alkyne-modified Biomolecule Product Biotinylated Biomolecule Molecule1->Product + Molecule2 This compound Molecule2->Product Catalyst Cu(I) catalyst (e.g., CuSO4 + Sodium Ascorbate) Catalyst->Product

Figure 1. CuAAC Reaction Scheme.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that is ideal for applications in living cells or in vivo where the cytotoxicity of copper is a concern.[7] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne.

Reaction Scheme:

SPAAC_Reaction Molecule1 Cyclooctyne-modified Biomolecule (e.g., DBCO) Product Biotinylated Biomolecule Molecule1->Product + Molecule2 This compound Molecule2->Product

Figure 2. SPAAC Reaction Scheme.

Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC depends on the specific experimental requirements. A general comparison is provided below.

FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I) is required.No catalyst is needed.
Biocompatibility The copper catalyst can be toxic to living cells.Highly biocompatible and suitable for in vivo studies.[8]
Reaction Rate Generally very fast.Can be slower than CuAAC, but newer cyclooctynes have improved kinetics.
Cost Terminal alkynes are generally less expensive.Strained cyclooctynes can be more expensive.[8]
Efficiency Often provides higher labeling efficiency in vitro.[9]Efficiency can be lower than CuAAC in some in vitro contexts.

Experimental Protocols

The following are generalized protocols for the use of this compound in click chemistry reactions. Optimization may be required for specific applications.

Protocol for CuAAC Labeling of Proteins in a Cell Lysate

This protocol is adapted from standard procedures for biotinylating alkyne-modified proteins.

Materials:

  • Alkyne-modified protein sample in a suitable buffer (e.g., PBS)

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • 50 mM Copper(II) sulfate (B86663) (CuSO4) in water

  • 50 mM Sodium Ascorbate (B8700270) in water (prepare fresh)

  • 1.7 mM Tris(benzyltriazolylmethyl)amine (TBTA) in a 1:4 (v/v) ratio of DMSO:tert-butanol

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Prepare the click chemistry reaction cocktail: For a 100 µL final reaction volume, mix the following components in the order listed:

    • To your protein sample, add the this compound stock solution to a final concentration of 100 µM.

    • Add the TBTA solution to a final concentration of 100 µM.

    • Add the CuSO4 solution to a final concentration of 1 mM.

    • To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.

  • Incubate the reaction: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification: The biotinylated protein can be purified from the reaction mixture using methods such as acetone (B3395972) precipitation followed by resolubilization, or through buffer exchange chromatography.

Protocol for Photocleavage

Materials:

  • Biotinylated sample bound to streptavidin-coated beads or surfaces.

  • Photocleavage buffer (e.g., PBS or other suitable buffer).

  • A near-UV lamp with an emission peak around 365 nm (e.g., a 1-5 mW/cm² lamp).[2]

Procedure:

  • Prepare the sample: Resuspend the streptavidin beads with the bound biotinylated biomolecule in the photocleavage buffer.

  • Irradiation: Place the sample under the UV lamp at a close distance (e.g., 1-5 cm).

  • Incubation: Irradiate the sample for 5-30 minutes. The optimal time may need to be determined empirically. Complete cleavage is often observed within 5 minutes.[10]

  • Collection of cleaved molecules: Centrifuge the beads and collect the supernatant containing the released biomolecule.

Quantitative Data

While specific quantitative data for this compound is not extensively published, the following tables provide representative data for similar photocleavable biotin-azide probes to illustrate expected performance.

Representative Click Reaction Efficiency

The efficiency of click reactions can be influenced by various factors including the concentration of reactants, the catalyst system, and the reaction time.

Reaction TypeReactantsTypical YieldReference
CuAAC Azide- and Alkyne-modified proteins>90%[9]
SPAAC Azide- and DBCO-modified proteins80-95%[11]
Representative Photocleavage Efficiency

Photocleavage is generally a highly efficient process.

UV WavelengthUV IntensityIrradiation TimeTypical Cleavage EfficiencyReference
365 nm1-5 mW/cm²5-25 minutes>90%[1]
365 nm~1.1 mW5 minutesQuantitative[10][12]

Experimental Workflow and Visualization

A common application of this compound is in proteomics for the identification of protein-protein interactions or post-translational modifications. A generalized workflow for such an experiment is depicted below.

Proteomics_Workflow cluster_cell_culture Cellular Labeling cluster_bioconjugation Bioconjugation cluster_enrichment_cleavage Affinity Purification & Release cluster_analysis Downstream Analysis Metabolic_Labeling 1. Metabolic Labeling (Introduce alkyne-modified substrate to cells) Cell_Lysis 2. Cell Lysis (Extract proteins) Metabolic_Labeling->Cell_Lysis Click_Chemistry 3. Click Chemistry (React with this compound) Cell_Lysis->Click_Chemistry Affinity_Capture 4. Affinity Capture (Bind to Streptavidin beads) Click_Chemistry->Affinity_Capture Washing 5. Washing (Remove non-specific binders) Affinity_Capture->Washing Photocleavage 6. Photocleavage (Release captured proteins with UV light) Washing->Photocleavage SDS_PAGE 7a. SDS-PAGE / Western Blot Photocleavage->SDS_PAGE Mass_Spec 7b. Mass Spectrometry (Protein Identification) Photocleavage->Mass_Spec

References

An In-depth Technical Guide to Photocleavable Biotinylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research, enabling highly specific detection and affinity purification through the strong and stable interaction between biotin and (strept)avidin.[1] However, the quasi-irreversible nature of this bond can be a significant drawback when recovery of the target molecule in its native, unmodified state is desired.[1] Photocleavable biotinylation reagents have emerged as a powerful solution to this challenge, incorporating a light-sensitive linker between the biotin moiety and the reactive group.[2] This allows for the gentle and efficient release of the biotinylated molecule from its streptavidin-bound state upon exposure to UV light, leaving the target molecule intact and fully functional for downstream applications.[1][3]

This technical guide provides a comprehensive overview of photocleavable biotinylation reagents, including their core mechanism, key quantitative parameters, detailed experimental protocols, and applications in various research workflows.

Core Mechanism of Photocleavable Biotinylation

The fundamental principle of photocleavable biotinylation reagents lies in the integration of a photolabile linker, most commonly a 2-nitrobenzyl group, into the reagent's structure.[4][5] This linker connects the biotin molecule to a reactive group that covalently attaches to the target biomolecule. The 2-nitrobenzyl linker is stable under normal experimental conditions but undergoes rapid cleavage upon irradiation with near-UV light, typically in the range of 300-365 nm.[6][7] This photo-induced cleavage releases the biotin tag, freeing the target molecule from the streptavidin matrix.[8]

The general structure consists of three key components:

  • Biotin: The high-affinity binding moiety for streptavidin.

  • Photocleavable Linker: A chemical group (e.g., 2-nitrobenzyl) that breaks upon UV exposure.

  • Reactive Group: A functional group (e.g., N-hydroxysuccinimide (NHS) ester) that forms a covalent bond with the target molecule.[9]

Quantitative Data of Photocleavable Biotinylation Reagents

The selection of an appropriate photocleavable biotinylation reagent depends on several key parameters that can influence the efficiency and outcome of an experiment. The following table summarizes these quantitative aspects for representative reagents.

Reagent TypeReactive GroupSpacer Arm Length (Å)Cleavage Wavelength (nm)Cleavage TimeCleavage Efficiency
NHS-PC-BiotinNHS Ester~13.5 (plus PC linker)300-365< 5 minutes> 95%
PC Biotin PhosphoramiditePhosphoramidite~10 (PC Spacer)300-350< 4 minutesQuantitative
dUTP-PC-BiotindUTPVariable~340~10 minutesHigh

Experimental Protocols

I. Protein Biotinylation using NHS-PC-Biotin

This protocol describes the labeling of a protein with primary amines (e.g., lysine (B10760008) residues) using an NHS-ester functionalized photocleavable biotin reagent.

Materials:

  • Protein of interest

  • NHS-PC-Biotin

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)[10]

  • Anhydrous DMF or DMSO[10]

  • Desalting column or dialysis equipment[10]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Dissolve the protein to be biotinylated in the amine-free buffer at a concentration of 1-10 mg/mL.[10]

  • Reagent Preparation: Immediately before use, prepare a stock solution of NHS-PC-Biotin in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess.

  • Biotinylation Reaction: Add a 10-20 fold molar excess of the NHS-PC-Biotin stock solution to the protein solution.[10]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[10]

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against an appropriate buffer.[10]

II. Affinity Purification of Biotinylated Molecules using Streptavidin Beads

This protocol outlines the capture of a photocleavably biotinylated molecule using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated sample

  • Streptavidin-coated magnetic beads[11]

  • Binding/Wash Buffer (e.g., 1X PBS, pH 7.4, with optional detergent like 0.05% Tween-20)[11]

  • Magnetic rack[11]

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads by vortexing. Transfer the desired volume of beads to a clean tube.[11]

  • Equilibration: Place the tube on a magnetic rack to pellet the beads. Remove the storage buffer. Wash the beads three times with an equal volume of Binding/Wash Buffer.[11]

  • Binding: Resuspend the equilibrated beads in the biotinylated sample solution. Incubate for at least 30 minutes at room temperature or 4°C with gentle end-over-end mixing.[11]

  • Washing: Pellet the beads using the magnetic rack and discard the supernatant. Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound molecules.[11]

III. Photocleavage and Elution

This protocol details the release of the captured molecule from the streptavidin beads via UV irradiation.

Materials:

  • Streptavidin beads with bound biotinylated molecule

  • Elution Buffer (e.g., a buffer compatible with downstream applications)

  • UV lamp (e.g., Blak Ray XX-15 UV lamp or similar, with an emission peak around 365 nm)[7][8]

  • Magnetic rack

Procedure:

  • Resuspension: After the final wash, resuspend the beads in a suitable volume of Elution Buffer.

  • UV Irradiation: Place the tube containing the bead suspension under the UV lamp at a distance of approximately 15 cm.[7] Irradiate for 4-10 minutes with gentle agitation.[8] The optimal time may need to be determined empirically.

  • Elution: Place the tube on the magnetic rack to pellet the beads.

  • Collection: Carefully collect the supernatant containing the released, non-biotinylated target molecule. The eluted sample is now ready for downstream analysis.

Visualization of Workflows and Pathways

General Experimental Workflow

The following diagram illustrates the general workflow for using photocleavable biotinylation reagents for affinity purification and release.

experimental_workflow Target Target Molecule Biotinylation Biotinylation with Photocleavable Reagent Target->Biotinylation Purification Affinity Purification (Streptavidin Beads) Biotinylation->Purification Cleavage Photocleavage (UV Light) Purification->Cleavage Analysis Downstream Analysis Cleavage->Analysis

Caption: General workflow for photocleavable biotinylation.

Proteomics Workflow for Mass Spectrometry

This diagram details a more specific workflow for the enrichment of protein complexes for subsequent analysis by mass spectrometry.

proteomics_workflow cluster_sample_prep Sample Preparation cluster_purification Purification and Elution cluster_analysis Mass Spectrometry Analysis CellLysate Cell Lysate Biotinylation Labeling with NHS-PC-Biotin CellLysate->Biotinylation StreptavidinBeads Streptavidin Bead Binding Biotinylation->StreptavidinBeads Washing Washing Steps StreptavidinBeads->Washing Photocleavage UV Cleavage and Elution Washing->Photocleavage Digestion Protein Digestion (e.g., Trypsin) Photocleavage->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis and Protein Identification LCMS->DataAnalysis

References

An In-Depth Technical Guide to PC Biotin-PEG3-Azide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PC Biotin-PEG3-azide, a versatile reagent for bioconjugation. It details the molecule's core features, provides structured data on its properties, and outlines detailed experimental protocols for its use in labeling, enrichment, and release of biomolecules.

Core Features of this compound

This compound is a multifunctional linker designed for advanced bioconjugation applications, particularly within proteomics and drug discovery. Its structure incorporates four key functional elements: a photocleavable (PC) linker, a biotin (B1667282) handle, a tri-polyethylene glycol (PEG3) spacer, and a terminal azide (B81097) group.[1] This combination of features enables the specific labeling, capture, and controlled release of target biomolecules.

  • Photocleavable Linker: At the heart of this reagent is a photocleavable linker that can be cleaved upon exposure to near-UV light (typically around 365 nm).[2][3][4] This allows for the gentle and reagent-free release of captured biomolecules from streptavidin supports, overcoming the harsh elution methods often required due to the strong biotin-streptavidin interaction.[4][5] Upon cleavage, a small molecular fragment remains on the labeled protein.[4][5]

  • Biotin Moiety: The biotin component provides a high-affinity binding handle for streptavidin and its analogues (like avidin (B1170675) and neutravidin), forming one of the strongest known non-covalent biological interactions.[1] This enables highly efficient enrichment and isolation of biotinylated molecules from complex mixtures, such as cell lysates.[6]

  • PEG3 Spacer: A hydrophilic PEG3 spacer arm enhances the aqueous solubility of the reagent and the resulting bioconjugate.[3] It also provides flexibility and reduces steric hindrance, improving the accessibility of the biotin tag for binding to streptavidin.[1]

  • Azide Group: The terminal azide group facilitates covalent attachment to alkyne-containing molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][7] This reaction is highly specific and can be performed in complex biological samples with minimal side reactions.

Data Presentation: Properties of this compound

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Property Value Reference
Molecular Formula C35H55N9O12S[5]
Molecular Weight 825.37 g/mol [5]
Purity ≥95%[3]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, DMFN/A
Storage Conditions -20°C, protect from light[4]
Photocleavage Properties Value Reference
Recommended Wavelength ~365 nm[2][3]
Recommended Light Source Near-UV, low-intensity lamp (e.g., 1-5 mW/cm²)[2][3]
Molecular Weight of Remnant Fragment 100.7 Da[4][5]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound, from labeling to release.

Labeling of Alkyne-Modified Proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a protein that has been metabolically or chemically modified to contain an alkyne group.

Materials:

  • Alkyne-modified protein sample in a suitable buffer (e.g., PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Reducing agent (e.g., Sodium Ascorbate (B8700270) or TCEP)

  • DMSO or DMF for dissolving the azide reagent

Protocol:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of the copper ligand in water or DMSO/t-butanol.

    • Prepare a fresh 500 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in your reaction buffer.

    • Add the this compound stock solution to a final concentration of 100-200 µM.

    • Add the copper ligand to a final concentration of 500 µM.

    • Add the CuSO4 stock solution to a final concentration of 100 µM.

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM to initiate the click reaction.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Reaction Quench (Optional but Recommended):

    • The reaction can be stopped by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.

Affinity Purification of Biotinylated Proteins

This protocol outlines the enrichment of biotinylated proteins using streptavidin-conjugated magnetic beads.

Materials:

  • Biotinylated protein sample from the previous step

  • Streptavidin-conjugated magnetic beads

  • Wash Buffer 1 (e.g., PBS with 0.1% SDS)

  • Wash Buffer 2 (e.g., PBS with 1 M NaCl)

  • Wash Buffer 3 (e.g., PBS)

  • Magnetic rack

Protocol:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads in their storage buffer.

    • Transfer the desired amount of bead slurry to a new tube.

    • Place the tube on a magnetic rack to capture the beads and discard the supernatant.

    • Wash the beads three times with Wash Buffer 3.

  • Binding of Biotinylated Protein:

    • Add the biotinylated protein sample to the washed beads.

    • Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.

  • Washing:

    • Place the tube on the magnetic rack and discard the supernatant.

    • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and finally with Wash Buffer 3. Perform each wash for 5 minutes with gentle rotation. This stringent washing helps to remove non-specifically bound proteins.

Photocleavage and Elution of Captured Proteins

This protocol describes the release of the captured protein from the streptavidin beads using UV light.

Materials:

  • Beads with bound biotinylated protein

  • Photocleavage Buffer (e.g., 50 mM Tris, pH 7.5)

  • UV lamp with an emission peak at ~365 nm

Protocol:

  • Preparation for Cleavage:

    • After the final wash, resuspend the beads in an appropriate volume of Photocleavage Buffer.

  • UV Irradiation:

    • Place the tube with the bead suspension under the UV lamp.

    • Irradiate the sample for 15-30 minutes at 4°C. The optimal irradiation time may need to be determined empirically.

  • Elution:

    • Place the tube on the magnetic rack to pellet the beads.

    • Carefully collect the supernatant, which now contains the released protein.

    • The eluted protein is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the use of this compound.

G cluster_labeling 1. Labeling (Click Chemistry) cluster_purification 2. Affinity Purification cluster_cleavage 3. Photocleavage & Elution alkyne_protein Alkyne-Modified Protein labeled_protein Biotinylated Protein alkyne_protein->labeled_protein Cu(I) catalyst pc_biotin_azide This compound pc_biotin_azide->labeled_protein bound_complex Bound Complex labeled_protein->bound_complex High Affinity Binding streptavidin_bead Streptavidin Bead streptavidin_bead->bound_complex unbound_proteins Unbound Proteins bound_complex->unbound_proteins Wash released_protein Released Protein (+ Remnant) bound_complex->released_protein UV Light (~365 nm) empty_bead Streptavidin Bead (+ Biotin) bound_complex->empty_bead

Caption: Experimental workflow for this compound bioconjugation.

G PC_Biotin_PEG3_Azide This compound Photocleavable Linker Biotin PEG3 Spacer Azide Function Functions Controlled Release Affinity Capture Solubility & Flexibility Bioorthogonal Ligation PC_Biotin_PEG3_Azide:f0->Function:f0 PC_Biotin_PEG3_Azide:f1->Function:f1 PC_Biotin_PEG3_Azide:f2->Function:f2 PC_Biotin_PEG3_Azide:f3->Function:f3

Caption: Structure-function relationship of this compound.

References

In-Depth Technical Guide to PC Biotin-PEG3-azide: A Tool for Advanced Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of PC Biotin-PEG3-azide, a versatile chemical probe for researchers, scientists, and drug development professionals. It details the molecule's properties, its application in cutting-edge chemoproteomic workflows, and specific experimental protocols for its use in identifying and analyzing protein interactions.

Core Properties of this compound

This compound is a multifunctional reagent designed for the selective labeling and enrichment of biomolecules. Its structure incorporates a biotin (B1667282) moiety for high-affinity capture, a photocleavable (PC) linker for mild elution, a PEG3 spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for bioorthogonal ligation via "click chemistry."

PropertyValueSource(s)
CAS Number 1937270-46-6[1][2][3]
Molecular Weight 825.94 g/mol [1][2]
Molecular Formula C35H55N9O12S[2][3]
Purity ≥95%[1][3]

Principle of Application: A Chemoproteomic Workflow for Target Identification

This compound is a key component in chemoproteomic workflows designed to identify the cellular targets of small molecules or to profile post-translational modifications. The general experimental pipeline involves several key stages, enabling the covalent labeling, enrichment, and subsequent identification of target proteins from complex biological samples.

This workflow is particularly valuable for "Activity-Based Protein Profiling" (ABPP), a powerful strategy to study enzyme function and inhibitor interactions directly in native biological systems.

cluster_0 Cellular/Lysate Treatment cluster_1 Click Chemistry Reaction cluster_2 Affinity Purification cluster_3 Elution and Analysis A Proteome containing alkyne-tagged proteins C Covalently biotinylated proteome A->C Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) B This compound B->C E Capture of biotinylated proteins C->E D Streptavidin-coated beads D->E F Wash steps to remove non-specific binders E->F G Photocleavage (UV irradiation) F->G H Released target proteins G->H I Mass Spectrometry (LC-MS/MS) H->I J Protein Identification and Quantification I->J

Chemoproteomic workflow using this compound.

Detailed Experimental Protocols

The following protocols are adapted from established chemoproteomic methodologies and provide a framework for the application of this compound.

Live Cell Proteome Labeling with an Alkyne Probe

This initial step involves treating live cells with a probe molecule that contains an alkyne functional group. This probe could be a modified drug, metabolite, or a reactive molecule designed to covalently label specific amino acid residues.

  • Cell Culture: Grow cells to approximately 90% confluency in appropriate cell culture dishes (e.g., 15 cm plates).[4]

  • Probe Treatment: Replace the growth medium with fresh medium and add the alkyne-probe solution (typically a 1000x stock in DMSO) to the desired final concentration. A DMSO-only control should be run in parallel.[4]

  • Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 1 hour) to allow for cellular uptake and labeling of target proteins.[4]

  • Cell Harvesting: Following incubation, aspirate the medium, wash the cells twice with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS), and harvest the cells using a cell scraper.[4]

  • Cell Lysis: Pellet the cells by centrifugation and proceed to cell lysis.

Cell Lysis and Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "Click" Reaction

This step involves lysing the cells and then covalently attaching the this compound to the alkyne-labeled proteins via a click chemistry reaction.

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., 1% NP40, 150 mM NaCl, 50 mM HEPES pH 7.4) supplemented with a protease inhibitor cocktail.[4]

  • Cell Lysis: Resuspend the cell pellet in the lysis buffer, sonicate, and incubate on ice. Clarify the lysate by centrifugation to remove cellular debris.[4]

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Click Reaction Cocktail: For a 10 mL final reaction volume containing 10 mg of total protein, the following components are added sequentially:[4]

    • 100 µL of 5 mM this compound in DMSO (final concentration: 50 µM)

    • 200 µL of 50 mM TCEP in water (freshly prepared; final concentration: 1 mM)

    • 100 µL of 10 mM TBTA in DMSO (final concentration: 100 µM)

    • 200 µL of 50 mM CuSO4 in water (freshly prepared; final concentration: 1 mM)

  • Reaction Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.

Affinity Purification of Biotinylated Proteins

This stage utilizes the high-affinity interaction between biotin and streptavidin to enrich the labeled proteins.

  • Bead Preparation: Use streptavidin-conjugated agarose (B213101) beads. Wash the beads several times with a suitable buffer (e.g., 1% SDS in PBS) to remove any preservatives.

  • Protein Capture: Add the washed streptavidin beads to the click reaction lysate and incubate with gentle rotation for 1-2 hours at room temperature to allow for the capture of biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series might include:

Photocleavage and Sample Preparation for Mass Spectrometry

The photocleavable linker allows for the gentle release of the captured proteins.

  • Bead Resuspension: After the final wash, resuspend the beads in a buffer compatible with mass spectrometry (e.g., 50 mM ammonium (B1175870) bicarbonate).

  • Photocleavage: Transfer the bead slurry to a suitable container (e.g., a microcentrifuge tube). Irradiate the sample with a near-UV lamp (e.g., 365 nm) at a close distance (e.g., 1-5 cm) for 15-30 minutes on ice.[3] A Black Ray XX-15 UV lamp or similar can be used.[5]

  • Elution: Centrifuge the beads and collect the supernatant containing the released proteins.

  • Sample Preparation for MS: The eluted proteins are then subjected to standard proteomics sample preparation protocols, including reduction, alkylation, and tryptic digestion, prior to analysis by LC-MS/MS.

Application in Elucidating Signaling Pathways

The identification of protein targets through this chemoproteomic approach can provide significant insights into cellular signaling pathways. For instance, if a small molecule inhibitor is used as the alkyne probe, the identified off-targets can reveal previously unknown signaling nodes affected by the drug. This information is crucial for understanding the drug's mechanism of action and potential side effects.

While a specific signaling pathway elucidated solely by this compound is not detailed in the provided search results, the general application of such probes allows for the mapping of protein-protein interactions and the identification of components within a signaling cascade.

cluster_0 Example: Kinase Inhibitor Target Deconvolution A Alkyne-labeled Kinase Inhibitor B Known Target Kinase A->B Binds to C Off-Target Protein 1 (e.g., another kinase) A->C Binds to (Off-target) D Off-Target Protein 2 (e.g., a scaffolding protein) A->D Binds to (Off-target) E Downstream Effector A B->E Phosphorylates F Downstream Effector B C->F Interacts with G Cellular Response 1 (Intended Effect) E->G Leads to H Cellular Response 2 (Side Effect) F->H Leads to

References

Methodological & Application

Protocol for Site-Specific Protein Labeling with Photocleavable Biotin-PEG3-Azide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the site-specific labeling of alkyne-modified proteins with PC Biotin-PEG3-azide, a versatile reagent for bioconjugation. This method leverages the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to attach a biotin (B1667282) tag that can be subsequently cleaved by UV light. The inclusion of a PEG3 spacer enhances the solubility of the reagent and reduces steric hindrance, facilitating efficient labeling and subsequent purification.

This protocol is designed for researchers in proteomics, drug discovery, and chemical biology who require precise control over protein labeling for applications such as affinity purification, protein-protein interaction studies, and targeted drug delivery. The photocleavable linker allows for the mild elution of captured proteins, preserving their native structure and function for downstream analysis.

Core Principles and Applications

The labeling strategy involves a two-step process. First, a protein of interest is metabolically, enzymatically, or chemically modified to incorporate an alkyne group. Second, the alkyne-modified protein is reacted with this compound. The azide (B81097) group on the reagent specifically and covalently reacts with the alkyne group on the protein in the presence of a copper(I) catalyst, forming a stable triazole linkage.

The biotin moiety provides a high-affinity handle for capturing the labeled protein using streptavidin- or avidin-conjugated resins. A key feature of this reagent is the photocleavable (PC) linker situated between the biotin and the PEG spacer. Upon exposure to UV light (typically 350-365 nm), this linker is cleaved, releasing the biotinylated protein from the affinity resin under mild conditions.

Key Applications Include:

  • Affinity Purification: Selective enrichment of target proteins from complex mixtures like cell lysates.

  • Protein-Protein Interaction Studies: "Pull-down" experiments to identify binding partners of a protein of interest.

  • Proteome Profiling: Identification and quantification of newly synthesized proteins when used in conjunction with metabolic labeling techniques incorporating alkyne-modified amino acids.[1]

  • Drug Target Identification: Covalent capture and identification of small molecule targets.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the labeling of alkyne-modified proteins with this compound using the CuAAC protocol. These values are derived from published literature and should serve as a starting point for optimization.[2]

ParameterTypical Value/RangeNotes
CuAAC Reaction
Protein-Alkyne Concentration10 - 100 µMHigher concentrations can improve reaction kinetics.
This compound Concentration50 - 500 µM (5-50 fold excess)A molar excess of the biotin-azide reagent ensures complete labeling of the alkyne sites.[2]
Copper(II) Sulfate (CuSO₄) Concentration50 - 250 µMThe catalyst for the reaction.
Ligand (e.g., THPTA) Concentration250 - 1250 µM (5-fold excess to Cu²⁺)Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that stabilizes the Cu(I) catalyst and protects proteins from oxidative damage.[3][4]
Reducing Agent (e.g., Sodium Ascorbate) Concentration1 - 5 mMReduces Cu(II) to the active Cu(I) state. A freshly prepared solution is crucial for optimal activity.
Reaction Time30 minutes - 4 hoursCan be optimized based on the specific protein and reaction conditions.
Reaction Temperature4°C to Room TemperatureLower temperatures can help maintain the stability of sensitive proteins.
Labeling Efficiency>90%CuAAC is a highly efficient reaction, often leading to near-quantitative labeling.[2]
Photocleavage
UV Wavelength350 - 365 nmOptimal wavelength for cleavage of the photocleavable linker.[5][6][7]
UV Exposure Time< 5 minutesComplete cleavage can be achieved in a short time, minimizing potential UV damage to the protein.[6]
Affinity Purification
Protein Recovery (Affinity Capture)70 - 90%Efficiency of binding to streptavidin resin.[8]
Protein Recovery (After Photocleavage)>80%Elution efficiency from the resin after UV exposure.[8]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol describes the labeling of a purified alkyne-containing protein with this compound.

Materials:

  • Purified alkyne-modified protein in a suitable buffer (e.g., PBS, phosphate (B84403) buffer). Avoid buffers containing primary amines like Tris.[9]

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270)

  • Dimethyl Sulfoxide (DMSO) or water for stock solutions

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO or water.

    • CuSO₄: Prepare a 20 mM stock solution in deionized water.

    • THPTA: Prepare a 100 mM stock solution in deionized water.[2]

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution is prone to oxidation and should be prepared fresh immediately before use.

  • Set up the Labeling Reaction:

    • In a microcentrifuge tube, add the purified alkyne-containing protein to a final concentration of 10-100 µM in the reaction buffer.

    • Add the this compound stock solution to a final concentration of 50-500 µM.

    • Add the THPTA stock solution to a final concentration of 250-1250 µM (maintaining a 5:1 molar ratio with CuSO₄).

    • Add the CuSO₄ stock solution to a final concentration of 50-250 µM. Gently mix the solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM. Gently mix.

  • Incubation:

    • Incubate the reaction mixture for 30 minutes to 4 hours at room temperature or 4°C. The optimal time and temperature may need to be determined empirically for each specific protein. Protect the reaction from light if using a fluorescent derivative.

  • Removal of Excess Reagents:

    • After the incubation, remove the unreacted this compound and copper catalyst. This can be achieved by:

      • Size-Exclusion Chromatography (e.g., desalting columns)

      • Dialysis

      • Buffer Exchange using centrifugal filters

  • Verification of Labeling (Optional but Recommended):

    • Successful biotinylation can be confirmed by:

      • Western Blot: Run the labeled protein on an SDS-PAGE gel, transfer to a membrane, and probe with streptavidin conjugated to an enzyme (e.g., HRP) or a fluorophore.

      • Mass Spectrometry: Analyze the mass of the protein to detect the mass shift corresponding to the addition of the this compound moiety.

Protocol 2: Affinity Purification of Biotinylated Protein

This protocol describes the capture of the this compound labeled protein using streptavidin-conjugated agarose (B213101) beads.

Materials:

  • Biotinylated protein from Protocol 1

  • Streptavidin-agarose beads (or other streptavidin-conjugated resin)

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Microcentrifuge tubes or spin columns

Procedure:

  • Prepare the Streptavidin Resin:

    • Resuspend the streptavidin-agarose beads and transfer the desired amount of slurry to a microcentrifuge tube.

    • Wash the beads by pelleting them (centrifugation at low speed, e.g., 1000 x g for 1 minute) and resuspending them in Binding/Wash Buffer. Repeat this wash step 2-3 times.

  • Binding of Biotinylated Protein:

    • Add the solution containing the biotinylated protein to the washed streptavidin beads.

    • Incubate for 1-2 hours at 4°C with gentle end-over-end rotation to allow for efficient binding.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with an excess of Binding/Wash Buffer to remove non-specifically bound proteins.

Protocol 3: Photocleavage and Elution of Labeled Protein

This protocol describes the release of the captured protein from the streptavidin resin using UV light.

Materials:

  • Streptavidin beads with bound biotinylated protein from Protocol 2

  • Elution Buffer (e.g., PBS or other buffer suitable for the downstream application)

  • UV lamp (350-365 nm)

  • Microcentrifuge tubes

Procedure:

  • Prepare for Elution:

    • After the final wash, pellet the streptavidin beads and remove as much of the wash buffer as possible.

    • Resuspend the beads in a minimal volume of Elution Buffer.

  • Photocleavage:

    • Place the microcentrifuge tube containing the bead suspension under a UV lamp (350-365 nm).

    • Irradiate the sample for up to 5 minutes.[6] The exact time may require optimization, but cleavage is typically rapid. Keep the sample on ice during irradiation to minimize potential heating.

  • Collection of Eluted Protein:

    • After UV exposure, pellet the streptavidin beads by centrifugation.

    • Carefully collect the supernatant, which now contains the eluted, purified protein. The protein is now free of the biotin tag.

    • The eluted protein is ready for downstream applications such as mass spectrometry, functional assays, or structural studies.

Diagrams

experimental_workflow cluster_labeling Step 1: CuAAC Labeling cluster_purification Step 2: Affinity Purification cluster_elution Step 3: Photocleavage & Elution alkyne_protein Alkyne-Modified Protein labeled_protein Biotinylated Protein alkyne_protein->labeled_protein Click Reaction biotin_azide This compound biotin_azide->labeled_protein cu_catalyst Cu(I) Catalyst (CuSO4 + Na-Ascorbate + THPTA) cu_catalyst->labeled_protein labeled_protein_input Biotinylated Protein streptavidin_beads Streptavidin Beads captured_complex Captured Complex streptavidin_beads->captured_complex captured_complex_input Captured Complex labeled_protein_input->captured_complex Binding uv_light UV Light (350-365 nm) eluted_protein Purified Protein uv_light->eluted_protein beads_after Streptavidin Beads + Biotin Tag captured_complex_input->eluted_protein Cleavage captured_complex_input->beads_after

Caption: Experimental workflow for protein labeling and purification.

signaling_pathway cluster_reaction CuAAC Reaction Components cluster_catalyst_formation Catalyst Formation cluster_product Product Protein_Alkyne Protein-Alkyne Labeled_Protein Labeled Protein (Stable Triazole Linkage) Protein_Alkyne->Labeled_Protein Biotin_Azide This compound Biotin_Azide->Labeled_Protein CuSO4 CuSO4 (Cu²⁺) Cu_I Cu¹⁺ CuSO4->Cu_I Na_Ascorbate Sodium Ascorbate (Reducing Agent) Na_Ascorbate->Cu_I Reduces THPTA THPTA (Ligand) Active_Catalyst [Cu(I)-THPTA] Complex (Active Catalyst) THPTA->Active_Catalyst Stabilizes Cu_I->Active_Catalyst Active_Catalyst->Labeled_Protein Catalyzes

Caption: Key components and relationships in the CuAAC reaction.

References

Application Notes and Protocols for Click Chemistry with PC Biotin-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of PC Biotin-PEG3-azide in click chemistry reactions, a powerful tool for the biotinylation of alkyne-containing biomolecules. This reagent features a photocleavable (PC) linker, enabling the release of the biotinylated molecule upon exposure to UV light, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for covalent ligation via click chemistry.[1][2]

This compound is compatible with two major types of click chemistry: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] The choice between these methods depends on the specific application, with CuAAC offering rapid kinetics and SPAAC providing a copper-free alternative for live-cell imaging and in vivo studies where copper toxicity is a concern.[4]

Key Features and Applications

  • Photocleavable Linker : Allows for the controlled release of biotinylated molecules using UV light (300-350 nm), enabling applications such as affinity capture and release.[1][5][6]

  • Biotin (B1667282) Moiety : Provides a strong and specific interaction with streptavidin and avidin (B1170675) for purification and detection.

  • PEG3 Spacer : A hydrophilic spacer that improves solubility in aqueous solutions and minimizes steric hindrance.

  • Azide Group : Enables covalent conjugation to alkyne-modified molecules via click chemistry.

Common Applications Include:

  • Proteomics : Labeling and enrichment of newly synthesized proteins or post-translationally modified proteins for mass spectrometry analysis.[7]

  • Drug Delivery : Conjugation of targeting ligands to drug carriers.[2]

  • Bioconjugation : Creation of well-defined bioconjugates for a variety of research applications.

  • Live-Cell Imaging : When used in SPAAC reactions, it allows for the labeling of biomolecules in living systems.[4]

Quantitative Data Summary

The efficiency of biotinylation using azide-alkyne click chemistry can be influenced by the chosen method (CuAAC vs. SPAAC) and the specific reaction conditions. The following table summarizes a comparative study on the identification of O-GlcNAc modified proteins using CuAAC and SPAAC, providing an indication of the relative efficiency of each method in a proteomics context.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference
Putative O-GlcNAc Modified Proteins Identified 229188[7]
Overlapping Proteins Identified -114[7]
Proteins Found in O-GlcNAc Database 7446[7]

Note: This data suggests that in this specific proteomics application, CuAAC resulted in the identification of a larger number of proteins, indicating potentially higher labeling efficiency under the tested conditions.[7] However, SPAAC remains a valuable tool, especially when copper-catalysis is not feasible.[8]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the biotinylation of an alkyne-modified protein with this compound using a copper(I) catalyst.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • DMSO (optional, for dissolving reagents)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Reagent Stocks:

    • Dissolve this compound in DMSO or a suitable aqueous buffer to a stock concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of the copper ligand (e.g., TBTA) in a 4:1 v/v mixture of DMSO and tert-butanol.

    • Freshly prepare a 50 mM stock solution of sodium ascorbate (B8700270) in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 10-100 µM in a total reaction volume of 100 µL.

    • Add this compound to a final concentration of 100-500 µM (a 5-10 fold molar excess over the protein).

    • Prepare a premix of the copper catalyst by combining the CuSO₄ and ligand stock solutions. Add this premix to the reaction to achieve a final copper concentration of 1 mM and a ligand concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking. Reaction times may need to be optimized.

  • Purification:

    • Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free biotinylation of a protein modified with a strained alkyne (e.g., DBCO) using this compound.

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS)

  • This compound

  • DMSO (optional, for dissolving reagents)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Reagent Stocks:

    • Dissolve this compound in DMSO or a suitable aqueous buffer to a stock concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the DBCO-modified protein to a final concentration of 10-100 µM in a total reaction volume of 100 µL.

    • Add this compound to a final concentration of 100-500 µM (a 5-10 fold molar excess over the protein).

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle shaking.[9] Reaction times may require optimization depending on the specific reactants.

  • Purification:

    • Purify the biotinylated protein using a desalting column or dialysis to remove unreacted this compound.

Protocol 3: Photocleavage of the PC-Biotin Linker

This protocol describes the release of the biotinylated molecule from its streptavidin-bound state.

Materials:

  • Biotinylated molecule bound to streptavidin-coated beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., PBS)

  • UV lamp (300-350 nm wavelength)

Procedure:

  • Binding and Washing:

    • Incubate the biotinylated sample with streptavidin-coated beads to allow for binding.

    • Wash the beads thoroughly with wash buffer to remove non-specifically bound molecules.

  • Photocleavage:

    • Resuspend the beads in a suitable elution buffer.

    • Expose the bead suspension to UV light in the 300-350 nm range for 5-15 minutes.[1][5] The optimal exposure time and light intensity may need to be determined empirically.

  • Collection of Cleaved Molecule:

    • Pellet the streptavidin beads by centrifugation.

    • Carefully collect the supernatant containing the released molecule, now free of the biotin tag.

Diagrams

experimental_workflow cluster_labeling Biotinylation via Click Chemistry cluster_purification Affinity Purification cluster_release Photocleavage and Analysis alkyne_protein Alkyne-Modified Biomolecule click_reaction Click Reaction (CuAAC or SPAAC) alkyne_protein->click_reaction pc_biotin_azide This compound pc_biotin_azide->click_reaction biotinylated_protein Biotinylated Biomolecule click_reaction->biotinylated_protein binding Binding biotinylated_protein->binding streptavidin_beads Streptavidin Beads streptavidin_beads->binding bound_complex Bound Complex binding->bound_complex washing Washing washed_complex Washed Complex washing->washed_complex bound_complex->washing uv_light UV Light (300-350nm) washed_complex->uv_light released_biomolecule Released Biomolecule uv_light->released_biomolecule downstream_analysis Downstream Analysis (e.g., Mass Spectrometry) released_biomolecule->downstream_analysis proximity_labeling_workflow cluster_cell_culture In Vivo / In Vitro System cluster_labeling_enrichment Labeling and Enrichment cluster_analysis Analysis bait_protein Bait Protein (e.g., fused to an enzyme) prey_protein Prey Protein (in proximity) bait_protein->prey_protein interaction alkyne_labeling Introduction of Alkyne Handle prey_protein->alkyne_labeling alkyne_substrate Alkyne Substrate (metabolic labeling) alkyne_substrate->alkyne_labeling click_biotinylation Click Reaction with This compound alkyne_labeling->click_biotinylation cell_lysis Cell Lysis click_biotinylation->cell_lysis streptavidin_enrichment Streptavidin Enrichment cell_lysis->streptavidin_enrichment photocleavage Photocleavage (Release of Prey Proteins) streptavidin_enrichment->photocleavage ms_analysis Mass Spectrometry (LC-MS/MS) photocleavage->ms_analysis protein_id Protein Identification and Quantification ms_analysis->protein_id

References

Application Notes and Protocols for PC Biotin-PEG3-azide in Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC Biotin-PEG3-azide is a versatile chemical probe designed for the selective labeling and subsequent isolation of biomolecules from complex biological systems. This reagent incorporates three key functional elements: a photocleavable (PC) linker, a biotin (B1667282) handle for affinity purification, and a terminal azide (B81097) group for bioorthogonal "click" chemistry. This combination makes it an invaluable tool for cell surface proteomics, allowing for the covalent labeling of glycoproteins on live cells, their enrichment, and subsequent release under mild conditions, preserving their biological integrity for downstream analysis such as mass spectrometry.

The workflow begins with the metabolic incorporation of an alkyne-modified sugar analog, such as N-azidoacetylmannosamine (ManNAz), into the glycan structures of cell surface proteins. This introduces a bioorthogonal alkyne handle onto the cell surface. Subsequently, the azide group of this compound is covalently attached to these alkyne-modified glycoproteins via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction. The biotinylated cells can then be lysed, and the labeled proteins captured using streptavidin-functionalized beads. A key feature of this reagent is the photocleavable linker, which allows for the gentle elution of the captured proteins by exposure to UV light, avoiding the harsh conditions typically required for biotin-streptavidin dissociation.

Key Features and Applications

  • Selective Labeling of Cell Surface Glycoproteins: Enables the specific targeting and isolation of proteins presented on the exterior of the cell.

  • Bioorthogonal Click Chemistry: The azide-alkyne reaction is highly specific and occurs efficiently in biological media without interfering with native cellular processes.[1]

  • Photocleavable Linker: Allows for the release of captured proteins under mild UV irradiation (~365 nm), preserving protein complexes and post-translational modifications.[2]

  • Affinity Purification: The biotin moiety provides a strong and specific interaction with streptavidin for efficient enrichment of labeled proteins.[1]

  • Applications in Drug Discovery and Cell Biology:

    • Identification of cell surface biomarkers.

    • Profiling changes in the surface proteome in response to drug treatment or disease states.

    • Studying receptor-ligand interactions and signaling pathways.

Experimental Protocols

Part 1: Metabolic Labeling of Cell Surface Glycoproteins

This protocol describes the introduction of an alkyne handle onto cell surface glycoproteins through metabolic incorporation of an alkyne-modified sugar.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • N-α-azidoacetylmannosamine-tetraacylated (Ac4ManNAz) or similar alkyne-modified sugar

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Culture: Culture cells to approximately 80% confluency in a suitable culture vessel.

  • Metabolic Labeling:

    • Prepare a stock solution of Ac4ManNAz in sterile DMSO.

    • Supplement the complete culture medium with the Ac4ManNAz stock solution to a final concentration of 25-50 µM.

    • Replace the existing medium with the Ac4ManNAz-containing medium.

  • Incubation: Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the alkyne-modified sugar into cell surface glycans.

  • Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove any unincorporated sugar. The cells are now ready for the click chemistry reaction.

Part 2: Click Chemistry Labeling with this compound

This protocol details the covalent attachment of this compound to the alkyne-modified cell surface glycoproteins on live cells.

Materials:

  • Metabolically labeled cells from Part 1

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • PBS

Protocol:

  • Prepare Click Reaction Cocktail:

    • Prepare fresh stock solutions:

      • This compound: 10 mM in DMSO

      • CuSO4: 50 mM in water

      • THPTA: 250 mM in water

      • Sodium ascorbate: 500 mM in water (prepare immediately before use)

    • In a microcentrifuge tube, prepare the click reaction cocktail by adding the components in the following order (for a 1 mL final volume):

      • 889 µL PBS

      • 10 µL this compound stock (final concentration: 100 µM)

      • 20 µL CuSO4:THPTA (1:5 molar ratio, pre-mixed) (final concentration: 1 mM CuSO4, 5 mM THPTA)

      • 81 µL Sodium ascorbate stock (final concentration: 40.5 mM)

    • Vortex briefly to mix.

  • Cell Labeling:

    • Resuspend the metabolically labeled cells in the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature with gentle agitation.

  • Washing:

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).

    • Wash the cells three times with ice-cold PBS containing 1% BSA to quench any unreacted reagents.

Part 3: Cell Lysis and Affinity Purification

This protocol describes the lysis of labeled cells and the enrichment of biotinylated proteins.

Materials:

  • Labeled and washed cells from Part 2

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-agarose or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

Protocol:

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Affinity Purification:

    • Transfer the supernatant to a new tube.

    • Add pre-washed streptavidin beads to the lysate.

    • Incubate for 1-2 hours at 4°C with end-over-end rotation.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Wash the beads extensively (at least 5 times) with wash buffer to remove non-specifically bound proteins.

Part 4: Photocleavage and Protein Elution

This protocol details the release of the captured proteins from the streptavidin beads using UV light.

Materials:

  • Protein-bound streptavidin beads from Part 3

  • Photocleavage buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV lamp (365 nm)

Protocol:

  • Resuspension: Resuspend the washed beads in photocleavage buffer.

  • Photocleavage:

    • Place the bead suspension in a UV-transparent tube or plate.

    • Irradiate with a 365 nm UV lamp at an intensity of 1-5 mW/cm² for 30-60 minutes on ice.[2] The optimal time may need to be determined empirically.

  • Elution:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Carefully collect the supernatant containing the eluted proteins.

    • The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Quantitative Data Summary

ParameterRecommended RangeNotes
Metabolic Labeling
Ac4ManNAz Concentration25 - 50 µMOptimal concentration may vary depending on the cell line.
Incubation Time24 - 48 hoursLonger incubation times may increase labeling efficiency but could also affect cell viability.
Click Chemistry Reaction
This compound Conc.50 - 200 µMHigher concentrations may lead to increased background.
CuSO4 Concentration0.5 - 1 mM
THPTA Concentration2.5 - 5 mMA 5:1 ligand-to-copper ratio is recommended to prevent copper-mediated cytotoxicity.
Sodium Ascorbate Conc.20 - 50 mMFreshly prepared solution is crucial for efficient reduction of Cu(II) to Cu(I).
Incubation Time30 - 60 minutes
Photocleavage
UV Wavelength~365 nm
UV Intensity1 - 5 mW/cm²[2]
Irradiation Time30 - 60 minutesOptimization may be required for complete cleavage.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Metabolic Labeling cluster_click_chemistry Click Chemistry cluster_purification_elution Purification & Elution cells 1. Live Cells in Culture metabolic_labeling 2. Add Alkyne-Sugar (e.g., Ac4ManNAz) cells->metabolic_labeling 24-48h Incubation labeled_cells 3. Alkyne-Modified Cell Surface Glycoproteins metabolic_labeling->labeled_cells click_reagents 4. Add Click Cocktail: - this compound - CuSO4/THPTA - Sodium Ascorbate labeled_cells->click_reagents click_reaction 5. Biotinylated Cell Surface Proteins click_reagents->click_reaction 30-60 min Incubation lysis 6. Cell Lysis click_reaction->lysis streptavidin_beads 7. Add Streptavidin Beads lysis->streptavidin_beads captured_proteins 8. Captured Biotinylated Proteins streptavidin_beads->captured_proteins Affinity Capture photocleavage 9. UV Irradiation (~365 nm) captured_proteins->photocleavage eluted_proteins 10. Eluted Proteins for Downstream Analysis photocleavage->eluted_proteins

Caption: Experimental workflow for cell surface labeling using this compound.

Signaling Pathway Example: EGFR Signaling

The epidermal growth factor receptor (EGFR) is a key cell surface receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), initiates a cascade of intracellular signaling events regulating cell proliferation, survival, and differentiation.[3] Dysregulation of EGFR signaling is a hallmark of many cancers.[3] Cell surface labeling with this compound can be employed to study changes in EGFR expression, localization, and interaction partners in response to various stimuli.

integrin_signaling cluster_ecm Extracellular Matrix (ECM) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ECM_protein ECM Protein (e.g., Fibronectin) Integrin Integrin Receptor ECM_protein->Integrin Binding FAK FAK Integrin->FAK Clustering & Activation Talin Talin Integrin->Talin Recruitment & Activation Src Src FAK->Src RhoGTPases Rho GTPases (Rac, Rho) FAK->RhoGTPases Paxillin Paxillin Src->Paxillin Phosphorylation MAPK_pathway MAPK Pathway Src->MAPK_pathway Vinculin Vinculin Talin->Vinculin Actin Actin Cytoskeleton Vinculin->Actin Migration Migration Actin->Migration RhoGTPases->Actin Remodeling Proliferation Proliferation MAPK_pathway->Proliferation Survival Survival MAPK_pathway->Survival

References

Application Notes and Protocols for Photocleavage of PC Biotin-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC Biotin-PEG3-azide is a versatile reagent that enables the reversible biotinylation of biomolecules. This reagent contains a biotin (B1667282) moiety linked to an azide (B81097) group through a spacer arm that includes a photocleavable (PC) nitrobenzyl linker.[1] The azide group allows for the attachment of the PC-biotin tag to alkyne-modified biomolecules via "click chemistry." The key feature of this reagent is the ability to cleave the biotin tag from the target molecule under mild conditions using UV light, allowing for the gentle release of the captured biomolecule from streptavidin supports.[2] This technology overcomes a major limitation of the strong biotin-streptavidin interaction, which typically requires harsh denaturing conditions for elution.[1]

The photocleavage reaction is efficient and specific, occurring at a wavelength of 300-365 nm.[3][4] Upon irradiation, the nitrobenzyl linker is cleaved, releasing the biomolecule of interest with a small residual molecular fragment, while the biotin tag remains bound to the streptavidin support. This allows for the recovery of the target molecule in its native, unaltered form.[5]

Applications:

  • Affinity purification of proteins, nucleic acids, and other biomolecules.[6]

  • Isolation of protein-protein or protein-nucleic acid complexes.

  • Mass spectrometry-based proteomics to reduce sample complexity and identify interacting partners.[7]

  • "Caged" technologies to control the activity of biomolecules in a spatiotemporal manner.[6]

Experimental Protocols

Protocol 1: Affinity Purification and On-Bead Photocleavage of a PC-Biotinylated Biomolecule

This protocol describes the capture of a PC-Biotin-PEG3-azide labeled biomolecule onto streptavidin-coated magnetic beads followed by on-bead photocleavage to elute the target molecule.

Materials:

  • PC-Biotin-PEG3-azide labeled biomolecule

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer (e.g., Phosphate (B84403) Buffered Saline (PBS), pH 7.2-7.4, with 0.1% Tween-20)

  • Elution Buffer (e.g., pure water or a buffer of choice for downstream applications)

  • Magnetic stand

  • UV lamp (e.g., Black Ray XX-15 UV lamp or similar, with an emission peak at 365 nm)[6]

  • Microcentrifuge tubes

Procedure:

  • Bead Preparation: Resuspend the streptavidin-coated magnetic beads in Binding/Wash Buffer. Place the tube on a magnetic stand to pellet the beads, and then discard the supernatant. Repeat this washing step twice.

  • Binding: Resuspend the washed beads in the sample solution containing the PC-Biotin-PEG3-azide labeled biomolecule. Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.[7]

  • Washing: Place the tube on the magnetic stand to pellet the beads and discard the supernatant. Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound molecules.

  • Final Wash and Resuspension: After the final wash, remove the supernatant and resuspend the beads in the desired Elution Buffer (e.g., water or phosphate buffer, pH 7.2).[7][8]

  • Photocleavage: Place the tube containing the bead suspension under a UV lamp. Irradiate the sample at 300-365 nm. For a lamp with an intensity of 1-5 mW/cm², an irradiation time of 5-15 minutes is typically sufficient.[9][10] Position the sample approximately 15 cm from the light source.[6] Gentle agitation during irradiation can improve cleavage efficiency.

  • Elution: After irradiation, place the tube on the magnetic stand to pellet the beads. The supernatant now contains the eluted, tag-free biomolecule. Carefully collect the supernatant.

  • Analysis: The eluted biomolecule can be analyzed by methods such as SDS-PAGE, Western blotting, mass spectrometry, or functional assays.

Data Presentation

The efficiency of photocleavage can be influenced by several factors, including the wavelength and intensity of the UV light, the duration of exposure, and the buffer composition. The following table summarizes quantitative data on photocleavage efficiency under various conditions as reported in the literature.

ParameterConditionCleavage EfficiencyReference
Irradiation Time 4 minutesQuantitative[6]
5 minutesComplete[4]
10 minutesAlmost Complete[9]
1.6 minutes (characteristic time)Exponential decay[11]
UV Wavelength 300-350 nmOptimal[3]
~340 nmEfficient[7]
365 nm (peak emission)Effective[6]
UV Intensity 1.1 mW/cm² at 31 cmQuantitative in < 4 min[6]
3 mW/cm²Almost complete in 10 min[9]
Substrate Immobilized DNA on glass surface~80%[10][12]

Mandatory Visualizations

Experimental Workflow for Photocleavage

experimental_workflow cluster_binding Binding & Washing cluster_cleavage Photocleavage & Elution cluster_analysis Downstream Analysis start PC-Biotin Labeled Biomolecule bind Incubate to Bind start->bind beads Streptavidin Magnetic Beads beads->bind wash Wash to Remove Unbound Molecules bind->wash irradiate Irradiate with UV Light (365 nm) wash->irradiate elute Collect Supernatant (Eluted Biomolecule) irradiate->elute analysis SDS-PAGE, MS, etc. elute->analysis

Caption: Workflow for affinity purification and photocleavage.

Signaling Pathway of Photocleavage

photocleavage_mechanism reagent This compound Biotin-PEG3-(o-nitrobenzyl)-azide click Click Chemistry (CuAAC or SPAAC) reagent->click alkyne Alkyne-modified Biomolecule alkyne->click conjugate Biotin-PEG3-(o-nitrobenzyl)-Biomolecule click->conjugate complex Streptavidin-Biotin Complex conjugate->complex streptavidin Streptavidin streptavidin->complex uv_light UV Light (300-365 nm) complex->uv_light cleavage Photocleavage of o-nitrobenzyl linker uv_light->cleavage released_biomolecule Released Biomolecule cleavage->released_biomolecule biotin_on_streptavidin Biotin bound to Streptavidin cleavage->biotin_on_streptavidin

Caption: Photocleavage reaction pathway.

References

Application Notes and Protocols for PC Biotin-PEG3-azide in Affinity Capture and Release of Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of PC Biotin-PEG3-azide, a versatile photocleavable biotinylation reagent, for the affinity capture and subsequent release of proteins. This reagent is ideal for applications in proteomics, drug target identification, and the study of protein-protein interactions where the recovery of captured proteins in a native state is crucial.

Introduction

This compound is a trifunctional molecule designed for the efficient labeling, capture, and release of biomolecules.[1][2] Its structure incorporates three key moieties:

  • A Biotin (B1667282) group: Provides a high-affinity binding tag for capture by streptavidin- or avidin-coated supports.[1]

  • A Photocleavable (PC) linker: A nitrobenzyl-based linker that can be cleaved upon exposure to UV light (typically around 365 nm), allowing for the mild and reagent-free release of captured molecules.[2][3][4]

  • A PEG3 (polyethylene glycol) spacer: A short, hydrophilic spacer that enhances the solubility of the reagent and the labeled protein in aqueous buffers, and reduces steric hindrance during capture.[4][5]

  • An Azide group: A reactive handle for covalent attachment to alkyne-modified proteins via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[1][3][4]

The traditional strong interaction between biotin and streptavidin often necessitates harsh elution conditions, such as denaturing agents or boiling, which can compromise the integrity and function of the captured proteins.[2][3] The photocleavable nature of this compound circumvents this limitation, enabling the recovery of proteins in their native conformation for downstream applications.[2][3]

Principle of the Workflow

The overall workflow for using this compound for affinity capture and release involves three main stages: labeling, capture, and photocleavage.

G cluster_0 Protein Labeling cluster_1 Affinity Capture cluster_2 Photocleavage & Release p1 Alkyne-modified Protein of Interest p3 Click Chemistry (CuAAC or SPAAC) p1->p3 p2 This compound p2->p3 p4 Biotinylated Protein p3->p4 c2 Incubation p4->c2 c1 Streptavidin-coated Beads c1->c2 c3 Washing Steps c2->c3 c4 Captured Protein on Beads c3->c4 r1 UV Irradiation (~365 nm) c4->r1 r2 Released Protein r1->r2 r3 Beads with Biotin-PEG3 fragment r1->r3 G Protein Protein with Alkyne Group Click_Reaction Click Chemistry Protein->Click_Reaction PC_Biotin_Azide This compound PC_Biotin_Azide->Click_Reaction Biotinylated_Protein Biotinylated Protein Click_Reaction->Biotinylated_Protein Binding Binding Biotinylated_Protein->Binding Streptavidin_Bead Streptavidin Bead Streptavidin_Bead->Binding Captured_Complex Captured Protein-Bead Complex Binding->Captured_Complex UV_Light UV Light (365 nm) Captured_Complex->UV_Light Released_Protein Released Protein UV_Light->Released_Protein Bead_Fragment Bead with Biotin-PEG3 Fragment UV_Light->Bead_Fragment

References

Application Notes and Protocols for Immobilizing Biotinylated Molecules with PC Biotin-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PC Biotin-PEG3-azide for the reversible immobilization of biotinylated molecules. This versatile reagent incorporates a photocleavable (PC) linker, a biotin (B1667282) moiety for high-affinity binding to streptavidin, a hydrophilic PEG3 spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for efficient covalent conjugation via click chemistry. This combination of features makes this compound an ideal tool for a wide range of applications, including affinity capture and release, proteomics, imaging, and the development of multifunctional probes.

Core Features and Applications

This compound is a multifunctional linker designed for advanced bioconjugation and proteomics applications. Its key features include:

  • Photocleavable Linker: Enables the controlled release of captured biomolecules upon exposure to near-UV light (typically 300-365 nm), allowing for their recovery under mild conditions.

  • Biotin Tag: Provides strong and specific binding to streptavidin and avidin, forming the basis for affinity-based immobilization.

  • PEG3 Spacer: The hydrophilic polyethylene (B3416737) glycol spacer improves the aqueous solubility of the conjugate, enhances flexibility, and minimizes steric hindrance, thereby improving the accessibility of the biotin group.

  • Azide Group: Facilitates covalent attachment to alkyne-modified surfaces or biomolecules via highly efficient and specific click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

This unique combination of functionalities makes this compound suitable for a variety of applications, including:

  • Photo-Responsive Bioconjugation: Allows for the controlled release of biotinylated molecules with UV light.

  • Affinity Capture and Release: Enables the reversible immobilization of target molecules on streptavidin-coated supports for purification or analysis.

  • Probe Development: Facilitates the construction of multifunctional probes for applications in proteomics and cellular imaging.

  • Chemical Biology: Supports orthogonal labeling strategies and provides light-triggered control over biological processes.

  • Drug Delivery Systems: Can be incorporated into the synthesis of antibody-drug conjugates (ADCs) as a cleavable linker.

Experimental Data

The following tables summarize key quantitative data related to the properties and performance of this compound and its components.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 825.9 g/mol
CAS Number 1937270-46-6
Purity ≥95%
Storage -20°C, protected from light
Solubility Soluble in aqueous media and most organic solvents

Table 2: Typical Parameters for Photocleavage

ParameterValueReference
UV Wavelength 300-365 nm
Light Intensity 1-5 mW/cm²
Irradiation Time 5-15 minutes
Cleavage Efficiency Quantitative in under 5 minutes (for similar PC linkers)

Table 3: Click Chemistry Reaction Parameters

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Reference
Reactants Terminal Alkyne, AzideStrained Alkyne (e.g., DBCO, BCN), Azide
Catalyst Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate)None
Reaction Time 1-4 hours1-12 hours
Temperature Room TemperatureRoom Temperature or 37°C
Typical Molar Excess of Azide 5-20 fold2-10 fold

Experimental Protocols

Here we provide detailed protocols for the immobilization of biotinylated molecules using this compound. The overall workflow involves three main stages: surface functionalization with an alkyne, click chemistry conjugation of this compound, and immobilization of the biotinylated target molecule via a streptavidin bridge.

Protocol 1: Surface Functionalization with Terminal Alkynes

This protocol describes the functionalization of a substrate (e.g., glass slide, silicon wafer, or gold surface) with a self-assembled monolayer (SAM) of an alkyne-terminated silane (B1218182) or thiol.

Materials:

  • Substrate (e.g., glass slides)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Anhydrous toluene

  • (Trimethoxysilyl)propyl alkyne or similar alkyne-terminated silane

  • Nitrogen gas stream

  • Oven

Procedure:

  • Substrate Cleaning:

    • Immerse the substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface.

    • Rinse extensively with deionized water and then with ethanol.

    • Dry the substrates under a stream of nitrogen gas.

  • Silanization:

    • Prepare a 1% (v/v) solution of the alkyne-terminated silane in anhydrous toluene.

    • Immerse the cleaned and dried substrates in the silane solution.

    • Incubate for 2-4 hours at room temperature with gentle agitation.

    • Rinse the substrates sequentially with toluene, ethanol, and deionized water.

    • Dry the functionalized substrates under a stream of nitrogen gas.

    • Cure the SAM by baking the substrates in an oven at 110°C for 30 minutes.

Protocol 2: Conjugation of this compound via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol details the attachment of this compound to the alkyne-functionalized surface.

Materials:

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

  • Click Reaction:

    • In a suitable reaction vessel, place the alkyne-functionalized substrate.

    • Prepare the reaction mixture by adding the following components in order to TBS:

      • This compound to a final concentration of 1-2 mM.

      • CuSO₄ to a final concentration of 1 mM.

      • Sodium ascorbate to a final concentration of 5 mM.

    • Immediately cover the substrate with the reaction mixture.

    • Incubate for 1-2 hours at room temperature with gentle agitation, protected from light.

  • Washing:

    • After incubation, remove the reaction mixture.

    • Wash the substrate extensively with deionized water, followed by ethanol, and dry under a nitrogen stream.

Protocol 3: Immobilization of Biotinylated Molecules via Streptavidin Bridge

This protocol describes the immobilization of a biotinylated target molecule onto the PC Biotin-functionalized surface.

Materials:

  • PC Biotin-functionalized substrate

  • Streptavidin

  • Biotinylated molecule of interest (e.g., protein, antibody, oligonucleotide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

  • Streptavidin Incubation:

    • Prepare a 1 mg/mL solution of streptavidin in PBS.

    • Cover the PC Biotin-functionalized surface with the streptavidin solution.

    • Incubate for 1 hour at room temperature.

    • Wash the surface three times with PBS to remove unbound streptavidin.

  • Blocking:

    • Incubate the surface with blocking buffer for 30 minutes to minimize non-specific binding.

    • Wash three times with PBS.

  • Immobilization of Biotinylated Molecule:

    • Prepare a solution of the biotinylated molecule of interest in PBS at the desired concentration.

    • Incubate the streptavidin-coated surface with the solution of the biotinylated molecule for 1 hour at room temperature.

    • Wash the surface three times with PBS to remove any unbound molecules.

Protocol 4: Photocleavage and Release of Immobilized Molecules

This protocol details the light-induced release of the captured biomolecule complex.

Materials:

  • Substrate with immobilized biotinylated molecule

  • UV lamp (300-365 nm)

  • Release buffer (e.g., PBS or a buffer suitable for the downstream application)

Procedure:

  • Irradiation:

    • Place the substrate in a suitable container with the release buffer.

    • Expose the surface to UV light (300-365 nm) at an intensity of 1-5 mW/cm².

    • Irradiate for 5-15 minutes. The optimal time should be determined empirically.

  • Collection of Released Molecules:

    • Carefully collect the release buffer, which now contains the streptavidin-biotinylated molecule complex.

    • The released molecules are now ready for downstream analysis.

Visualizations

The following diagrams illustrate the key workflows and molecular interactions described in these application notes.

G cluster_workflow Overall Experimental Workflow A 1. Surface Functionalization B 2. Click Chemistry (CuAAC or SPAAC) A->B C 3. Streptavidin Binding B->C D 4. Biotinylated Molecule Immobilization C->D E 5. Photocleavage (UV Light) D->E F Released Molecule for Analysis E->F

Caption: Overall experimental workflow for immobilizing and releasing biotinylated molecules.

G cluster_immobilization Molecular Immobilization Schematic cluster_surface Substrate Surface cluster_linker Molecular Immobilization Schematic s1 s2 s3 s4 alkyne Alkyne s4->alkyne s5 s6 s7 s8 triazole Triazole alkyne->triazole peg PEG3 triazole->peg pc PC Linker peg->pc biotin Biotin pc->biotin streptavidin Streptavidin biotin->streptavidin biotin_mol Biotinylated Molecule streptavidin->biotin_mol

Caption: Schematic of the molecular assembly on the functionalized surface.

G cluster_release Photocleavage and Release Mechanism A Immobilized Complex B UV Light (300-365 nm) A->B C Cleaved Linker on Surface B->C D Released Biotin-Streptavidin-Molecule Complex B->D

Caption: The process of photocleavage to release the immobilized molecule.

Application Notes and Protocols: PC Biotin-PEG3-azide in the Synthesis of Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC is composed of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker is a critical component, influencing the ADC's stability, pharmacokinetics, and the mechanism of drug release.

PC Biotin-PEG3-azide is a versatile linker that incorporates several key features beneficial for ADC development. This photocleavable (PC) linker contains a biotin (B1667282) moiety for affinity purification and detection, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a terminal azide (B81097) group for conjugation via click chemistry.[1][2] The photocleavable linker offers spatiotemporal control over payload release, allowing for drug activation at a specific site with light exposure.[2][3] The azide handle enables efficient and bioorthogonal conjugation to alkyne-modified antibodies or payloads using either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[4][5][6]

These application notes provide an overview of the use of this compound in ADC synthesis, including detailed experimental protocols for conjugation, characterization, and payload release.

Properties of this compound

PropertyDescriptionReference
Structure Contains a photocleavable group, a biotin tag, a PEG3 spacer, and a terminal azide.[2]
Photocleavage The linker can be cleaved upon exposure to UV or blue light, enabling controlled release of the conjugated payload. The coumarin-based photocleavable group, for instance, cleaves with non-invasive blue light (400-450 nm).[3][7]
Biotin Tag Allows for high-affinity binding to streptavidin and avidin, facilitating purification, immobilization, and detection of the ADC.[2][]
PEG3 Spacer The hydrophilic PEG spacer enhances the aqueous solubility of the ADC, reduces steric hindrance, and can improve pharmacokinetic properties.[1][9]
Azide Group Enables covalent conjugation to molecules containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO, BCN) via click chemistry.[4][10]
Purity Typically supplied with a purity of ≥95% for reproducible results.[2]

Experimental Protocols

General Workflow for ADC Synthesis using this compound

The synthesis of an ADC using this compound typically involves a multi-step process. The following diagram illustrates a general workflow where the linker is first conjugated to the payload, followed by conjugation to an alkyne-modified antibody.

ADC_Synthesis_Workflow cluster_linker_payload Linker-Payload Synthesis cluster_adc_synthesis ADC Synthesis cluster_purification_characterization Purification & Characterization Linker This compound LP_conjugate Linker-Payload Conjugate Linker->LP_conjugate Click Chemistry (CuAAC or SPAAC) Payload Alkyne-modified Cytotoxic Payload Payload->LP_conjugate LP_conjugate_input Linker-Payload Conjugate Antibody Azide-modified Monoclonal Antibody ADC Final Antibody-Drug Conjugate (ADC) Antibody->ADC Click Chemistry (SPAAC) ADC_input Crude ADC LP_conjugate_input->ADC Purification Purification (e.g., SEC, Affinity Chromatography) Characterization Characterization (e.g., HIC, MS, UV-Vis) Purification->Characterization ADC_input->Purification

Caption: General workflow for ADC synthesis.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing linker (like this compound) to an alkyne-modified payload or antibody.

Materials:

  • Alkyne-modified molecule (payload or antibody)

  • This compound

  • Copper (II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO4 in water.[5]

    • Prepare a 200 mM stock solution of THPTA in water.[5]

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).[5]

    • Dissolve the alkyne-modified molecule and this compound in a suitable buffer or DMSO.

  • Copper-Ligand Complex Formation:

    • In a microcentrifuge tube, mix CuSO4 and THPTA in a 1:2 molar ratio. Allow the solution to stand for 5-10 minutes at room temperature to form the Cu(I)-THPTA complex.[5]

  • Conjugation Reaction:

    • In a reaction tube, combine the alkyne-modified molecule with this compound. A molar excess of the linker-payload is typically used (e.g., 4-10 equivalents).

    • Add the pre-formed Cu(I)-THPTA complex to the reaction mixture (typically 25 equivalents relative to the azide).[5]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 40 equivalents relative to the azide).[5]

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protecting the mixture from light.

  • Purification:

    • Remove excess reagents and by-products by purifying the ADC using size-exclusion chromatography (SEC) or a desalting column.[5]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is recommended for conjugating the azide linker to a strained cyclooctyne (e.g., DBCO)-modified antibody, as it avoids the use of a copper catalyst which can be cytotoxic and cause protein aggregation.

Materials:

  • DBCO-modified antibody

  • This compound-payload conjugate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Desalting column or ultracentrifugal filter (50 kDa MWCO)

Procedure:

  • Preparation of Reactants:

    • Perform a buffer exchange for the DBCO-modified antibody into PBS (pH 7.4) using a desalting column.[6]

    • Prepare a stock solution of the this compound-payload conjugate in DMSO.[6]

  • Conjugation Reaction:

    • In a reaction tube, add the this compound-payload conjugate to the DBCO-modified antibody solution. A molar excess of the linker-payload (e.g., 5-10 equivalents) is typically used. The final concentration of DMSO should be kept low (e.g., <10% v/v) to maintain antibody stability.[6]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[6]

  • Purification:

    • Remove the excess linker-payload conjugate using a desalting column equilibrated with PBS.[6]

    • The resulting ADC can be concentrated using an ultracentrifugal filter with an appropriate molecular weight cutoff (e.g., 50 kDa).[6]

Protocol 3: Photocleavage of the Linker and Payload Release

This protocol outlines a general procedure for the light-induced release of the payload from the ADC.

Materials:

  • Purified ADC synthesized with this compound

  • Appropriate buffer (e.g., PBS)

  • Light source with the appropriate wavelength (e.g., 365 nm for many photocleavable groups, or 400-450 nm for coumarin-based linkers).[7]

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC to the desired concentration in a suitable buffer in a UV-transparent plate or cuvette.

  • Irradiation:

    • Expose the ADC solution to the light source at a specific wavelength and intensity. The duration of exposure will depend on the quantum yield of the photocleavable group and the light intensity. Optimization of the exposure time is recommended to achieve the desired level of payload release.

    • It is crucial to protect the sample from excessive heat generated by the light source.

  • Analysis of Payload Release:

    • Quantify the released payload using methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

    • The remaining antibody fragment can be analyzed by SDS-PAGE or MS.

Characterization of ADCs

Thorough characterization of the synthesized ADC is essential to ensure its quality and efficacy.

Characterization MethodParameter MeasuredTypical Results/ObservationsReference
UV/Vis Spectroscopy Drug-to-Antibody Ratio (DAR)Calculation of average DAR based on the absorbance of the antibody (at 280 nm) and the payload at its specific maximum absorbance wavelength.[11]
Hydrophobic Interaction Chromatography (HIC) DAR distribution and ADC homogeneitySeparation of ADC species with different numbers of conjugated drugs. Provides information on the distribution of DAR values (e.g., DAR0, DAR2, DAR4, etc.).[6]
Mass Spectrometry (MS) Intact ADC mass, DAR confirmationProvides the molecular weight of the intact ADC, confirming the covalent attachment of the linker-payload and allowing for precise DAR calculation. Can also be used to identify different glycoforms.[12]
Size-Exclusion Chromatography (SEC) Aggregation and fragmentationAssesses the purity of the ADC, detecting the presence of high molecular weight aggregates or low molecular weight fragments.[12]
Enzyme-Linked Immunosorbent Assay (ELISA) Antigen-binding affinityCompares the binding affinity of the ADC to its target antigen with that of the unconjugated antibody to ensure that the conjugation process has not compromised its binding capability.[]
In vitro Cytotoxicity Assay Potency (e.g., IC50)Determines the concentration of the ADC required to kill 50% of target cancer cells in culture.[13]
Representative Quantitative Data

The following table presents hypothetical but representative data for an ADC synthesized using a photocleavable linker.

ParameterValue
Average DAR (by HIC) 3.8
ADC Purity (by SEC) >95%
Antigen Binding (relative to naked mAb) 98%
In vitro IC50 (target cells) 5.2 nM
In vitro IC50 (non-target cells) >1000 nM
Payload Release upon Irradiation (15 min) 85%

Mechanism of Action and Signaling Pathway

The mechanism of action of an ADC synthesized with this compound is a multi-step process that culminates in the targeted killing of cancer cells.

ADC_MoA cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_release_action Intracellular Action ADC_circ ADC in Circulation Binding ADC binds to Target Antigen ADC_circ->Binding Targeting Tumor_cell Tumor Cell (Antigen-Expressing) Internalization Internalization via Receptor-Mediated Endocytosis Tumor_cell->Internalization Binding->Tumor_cell Endosome Endosome/ Lysosome Internalization->Endosome Photocleavage Light-Induced Photocleavage Endosome->Photocleavage Payload_release Payload Release Photocleavage->Payload_release Payload_action Payload induces Cell Death (e.g., Apoptosis) Payload_release->Payload_action

Caption: Mechanism of action of a photocleavable ADC.

Upon intravenous administration, the ADC circulates in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to its target antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked into endosomes and then lysosomes. For an ADC with a PC linker, the release of the cytotoxic payload is triggered by external light application. Once the payload is released into the cytoplasm, it can exert its cytotoxic effect, for example, by interfering with microtubule dynamics or causing DNA damage, ultimately leading to apoptosis or cell death.

Conclusion

This compound is a highly versatile and enabling tool for the development of next-generation ADCs. Its multi-functional structure allows for controlled, bioorthogonal conjugation, enhanced solubility, and a unique, light-triggered mechanism for payload release. The ability to control the location and timing of drug activation has the potential to significantly improve the therapeutic index of ADCs by minimizing off-target toxicity. The protocols and characterization strategies outlined in these application notes provide a comprehensive guide for researchers and scientists working to harness the potential of this innovative linker technology in the field of targeted cancer therapy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PC Biotin-PEG3-azide Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PC Biotin-PEG3-azide click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful conjugation experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during your click chemistry reactions with this compound.

Issue 1: Low or No Product Yield

Q: I am observing a very low yield or no formation of my desired biotinylated product. What are the potential causes and how can I troubleshoot this?

A: Low reaction yield is a common issue that can stem from several factors related to your reagents, reaction conditions, or experimental setup. Here is a step-by-step guide to diagnose and resolve the problem.

Troubleshooting Steps:

  • Verify Reagent Quality and Integrity:

    • This compound: Ensure it has been stored correctly, typically at -20°C or -80°C and protected from light and moisture, to prevent degradation.[1] Prepare fresh solutions before each experiment.

    • Alkyne-modified Molecule (for CuAAC) or Strained Cyclooctyne (B158145) (for SPAAC): Confirm its purity and structural integrity. For antibodies or other proteins, verify successful functionalization with the alkyne or cyclooctyne group using techniques like MALDI-TOF mass spectrometry to check for the expected mass shift.[1]

  • Optimize Reaction Conditions:

    • Reaction Buffer and pH: The choice of buffer can significantly impact reaction rates. For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), HEPES buffer at a pH between 7.0 and 8.5 has been shown to provide higher reaction rates compared to PBS.[1][2] For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a pH range of 4-12 is generally tolerated, but a pH around 7 is common for biomolecule conjugations.[3][4]

    • Temperature and Reaction Time: While many click reactions proceed efficiently at room temperature, increasing the temperature to 37°C can enhance the reaction rate, especially for SPAAC.[1] Monitor the reaction over a time course (e.g., 1, 4, 12, and 24 hours) to determine the optimal duration.

    • Reagent Concentrations: Ensure you are using the appropriate stoichiometry. For SPAAC, a 2-4 fold molar excess of the DBCO-functionalized linker to the azide-modified molecule is a good starting point.[1] For CuAAC, ensure sufficient concentrations of both the azide (B81097) and alkyne (typically >10 µM).[5]

  • Address Potential Inhibitors:

    • Copper Sequestration (CuAAC): If your biological sample contains molecules that can chelate copper, this can inhibit the reaction. In such cases, adding an excess of a copper-stabilizing ligand like THPTA or BTTAA is crucial.[3][5]

    • Oxygen Inhibition (CuAAC): Dissolved oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. While using a reducing agent like sodium ascorbate (B8700270) helps, it is good practice to minimize oxygen exposure by capping the reaction vial.[5]

  • Consider Steric Hindrance:

    • The PEG3 linker in this compound is designed to reduce steric hindrance.[6] However, if you are conjugating to a sterically crowded site on a large biomolecule, the reaction efficiency may still be compromised.[7] Consider redesigning your alkyne or cyclooctyne handle to be more accessible if possible.

Issue 2: Non-Specific Binding or Labeling

Q: I am observing non-specific labeling of my biomolecules or high background in my downstream applications. What could be the cause and how can I minimize it?

A: Non-specific binding can obscure your results and is a critical issue to address. The causes differ between SPAAC and CuAAC reactions.

Troubleshooting Steps:

  • For SPAAC Reactions (Copper-Free):

    • Thiol-yne Side Reactions: Strained cyclooctynes, such as DBCO, can react with free thiols (cysteine residues) on proteins in an azide-independent manner.[8] This is a known cause of non-specific labeling.

      • Mitigation: Pre-treat your protein sample with a thiol-blocking agent like iodoacetamide (B48618) (IAM) before adding the DBCO-containing reagent.[3][9]

    • Run Controls: Always include an azide-negative control (your sample without the azide modification but with the cyclooctyne reagent) to assess the level of non-specific labeling.[9]

  • For CuAAC Reactions (Copper-Catalyzed):

    • Copper-Mediated Protein Aggregation/Precipitation: The copper catalyst can sometimes cause proteins to aggregate and precipitate, leading to non-specific pulldown. Using a copper-chelating ligand can help mitigate this.

    • Excess Reagents: Ensure that unreacted biotin-azide and other small molecule reagents are thoroughly removed after the reaction, as they can contribute to background signal.

  • Downstream Processing:

    • Washing Steps: If using streptavidin beads for pulldown, ensure your wash buffers are stringent enough to remove non-specifically bound proteins. Consider adding detergents like Tween-20 (around 0.1% v/v) to your wash buffers.[10]

    • Blocking: Block streptavidin-coated surfaces or beads with an unrelated protein like BSA to reduce non-specific binding.[10]

Frequently Asked Questions (FAQs)

Q1: What is the main difference between CuAAC and SPAAC for reacting with this compound?

A1: The primary difference is the requirement of a copper catalyst.

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This reaction uses a terminal alkyne and requires a copper(I) catalyst to proceed efficiently. It is generally faster than SPAAC.[11][12]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN). The ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it highly biocompatible and suitable for in vivo and live-cell applications.[11][12][13]

Q2: Which reaction should I choose: CuAAC or SPAAC?

A2: The choice depends on your specific application.

  • Choose CuAAC for in vitro applications where high reaction speed is desired and potential copper cytotoxicity is not a concern. It is also more cost-effective as terminal alkynes are generally less expensive than strained cyclooctynes.[12]

  • Choose SPAAC for applications in living cells or in vivo where copper toxicity must be avoided. It is also preferred when working with sensitive biomolecules that could be damaged by the copper catalyst or the associated reactive oxygen species.[14][15]

Q3: What are the recommended starting concentrations for my click reaction?

A3: This can be system-dependent and may require optimization. However, here are some general guidelines:

  • For SPAAC: Reactant concentrations are typically in the range of 50-500 µM.[2]

  • For CuAAC: Reactant concentrations are often in the range of 10 µM to 1 mM. The copper catalyst is used in sub-stoichiometric amounts.

Q4: Can the PEG3 linker in this compound improve the solubility of my molecule?

A4: Yes, the polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and can increase the aqueous solubility of the resulting biotinylated molecule.[6][16] This can be particularly beneficial when working with hydrophobic molecules.

Data Presentation

Table 1: Comparative Analysis of CuAAC and SPAAC for this compound Conjugation

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)References
Catalyst Copper(I) (e.g., from CuSO₄ + Sodium Ascorbate)None required[11]
Alkyne Reactant Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)[11]
Typical Reaction Time Minutes to a few hoursSeveral hours to overnight[11]
Biocompatibility Limited for in vivo use due to copper cytotoxicityExcellent for in vivo and live-cell applications[11][14][15]
Side Reactions Potential for oxidative damage to biomoleculesPotential for reaction with free thiols (cysteines)[3][8]
Regioselectivity Highly regioselective (forms 1,4-disubstituted triazole)Not regioselective (forms a mixture of regioisomers)[11][12]
Cost-Effectiveness Generally more cost-effectiveStrained cyclooctynes are typically more expensive[12]

Experimental Protocols

Protocol 1: General Procedure for SPAAC (Copper-Free) Biotinylation of a Protein

This protocol provides a general guideline for conjugating this compound to a protein functionalized with a DBCO group.

  • Reagent Preparation:

    • Prepare the DBCO-functionalized protein at a concentration of 1-5 mg/mL in a suitable reaction buffer (e.g., HEPES, pH 7.5).

    • Dissolve this compound in an organic solvent like DMSO to create a 10 mM stock solution.

  • Conjugation Reaction:

    • To the DBCO-functionalized protein solution, add the this compound stock solution to achieve a 2-4 fold molar excess of the azide over the protein.

    • If necessary, add a co-solvent like DMSO to ensure the solubility of all reactants, typically not exceeding 10% of the total reaction volume.

    • Incubate the reaction mixture at room temperature or 37°C with gentle shaking. The reaction time can range from 1 to 24 hours.

  • Reaction Monitoring and Purification:

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by SDS-PAGE followed by streptavidin-blotting or by mass spectrometry.

    • Once the reaction is complete, remove the excess unreacted this compound using a desalting column, dialysis, or spin filtration.

Protocol 2: General Procedure for CuAAC Biotinylation of a Protein

This protocol is a general guideline for conjugating this compound to a protein functionalized with a terminal alkyne.

  • Reagent Preparation:

    • Prepare the alkyne-functionalized protein at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS or HEPES, pH 7.0).

    • Prepare the following stock solutions:

      • This compound: 10 mM in DMSO.

      • Copper(II) Sulfate (CuSO₄): 20 mM in water.

      • Copper-chelating ligand (e.g., THPTA): 100 mM in water.

      • Reducing agent (e.g., Sodium Ascorbate): 300 mM in water (prepare fresh).

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the alkyne-functionalized protein solution and the this compound stock solution (typically a 5-10 fold molar excess of azide).

    • Add the THPTA solution.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction at room temperature for 30-60 minutes.

  • Reaction Monitoring and Purification:

    • Monitor the reaction progress as described in the SPAAC protocol.

    • Purify the biotinylated protein from excess reagents and the copper catalyst using a desalting column, dialysis, or spin filtration.

Visualizations

experimental_workflow_spaac cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis & Purification prep_protein Prepare DBCO-Protein (1-5 mg/mL in HEPES) mix_reagents Combine DBCO-Protein and Biotin-Azide prep_protein->mix_reagents prep_azide Prepare this compound (10 mM in DMSO) prep_azide->mix_reagents incubate Incubate at RT or 37°C (1-24 hours) mix_reagents->incubate monitor Monitor by SDS-PAGE or Mass Spec incubate->monitor purify Purify by Desalting, Dialysis, or Filtration monitor->purify

Caption: Experimental workflow for SPAAC (copper-free) click chemistry.

troubleshooting_low_yield start Low/No Product Yield check_reagents Verify Reagent Quality (Azide & Alkyne/Cyclooctyne) start->check_reagents optimize_conditions Optimize Reaction Conditions (Buffer, pH, Temp, Time) check_reagents->optimize_conditions check_inhibitors Investigate Potential Inhibitors (e.g., Copper Sequestration) optimize_conditions->check_inhibitors consider_sterics Assess Steric Hindrance check_inhibitors->consider_sterics solution Improved Yield consider_sterics->solution

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Troubleshooting Low Yield in PC Biotin-PEG3-Azide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low labeling yields with PC Biotin-PEG3-azide. The information is tailored for scientists and professionals in research and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low to no biotin (B1667282) labeling of my alkyne-containing protein. What are the potential causes?

Low labeling efficiency is a common issue that can stem from several factors throughout the experimental workflow. The primary areas to investigate are the integrity of your reagents, the reaction conditions, and the purification process.

Troubleshooting Steps:

  • Reagent Integrity:

    • This compound: Ensure it has been stored correctly at -20°C and protected from light and moisture.[1][2] Repeated freeze-thaw cycles can degrade the reagent. Consider aliquoting upon first use.

    • Alkyne-modified Biomolecule: Confirm the successful incorporation of the alkyne group into your protein or biomolecule. The efficiency of the upstream modification will directly impact the final biotinylation yield.

    • Copper(I) Catalyst: The Cu(I) catalyst is essential for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][4] Cu(I) is prone to oxidation to Cu(II), which is inactive.

      • Always use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to reduce the Cu(II) salt (e.g., CuSO4) to the active Cu(I) state.[3][5]

      • Consider using a Cu(I) stabilizing ligand, such as THPTA or TBTA, to protect the catalyst from oxidation and improve reaction efficiency.[5][6]

    • Solvents and Buffers: Ensure all solvents and buffers are free of contaminants that could interfere with the reaction. For instance, amine-containing buffers like Tris can interfere with some labeling chemistries and should be avoided if your setup is sensitive to them.[7]

  • Reaction Conditions:

    • pH: The pH of the reaction mixture can influence the reaction efficiency. While click chemistry is robust over a range of pH values, it is crucial to maintain a pH that is compatible with your biomolecule's stability.[3][7]

    • Concentration of Reactants: Ensure you are using an appropriate molar ratio of this compound to your alkyne-containing molecule. A molar excess of the biotin-azide reagent is often recommended to drive the reaction to completion.

    • Incubation Time and Temperature: While click reactions are generally fast, insufficient incubation time can lead to low yields.[5] Conversely, prolonged incubation at non-optimal temperatures can lead to sample degradation. Reactions are typically carried out at room temperature.[3]

  • Purification:

    • Inefficient removal of excess, unreacted biotin-azide can lead to competition for binding sites on the affinity resin in downstream applications, making it seem like the labeling yield is low.

    • The choice of purification method to remove unreacted biotin is critical. Size exclusion chromatography or dialysis are common methods.

Q2: How can I assess the efficiency of my biotin labeling reaction?

Quantifying the degree of biotinylation is crucial for optimizing your protocol and ensuring reproducibility.[8][9]

Methods for Quantification:

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This is a common colorimetric method. HABA binds to avidin (B1170675) or streptavidin, producing a colored complex. When a biotinylated sample is added, the biotin displaces the HABA, leading to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin.[8][10][11]

  • Fluorescence-Based Assays: These assays work on a similar principle to the HABA assay but use a fluorescently labeled molecule that is displaced by biotin, leading to a change in fluorescence.[10]

  • Mass Spectrometry (MS): For a more precise determination of the biotin-to-protein ratio, mass spectrometry can be employed to measure the mass shift after biotinylation.[12]

  • Gel-Shift Assay: Successful biotinylation will increase the molecular weight of a protein. This can sometimes be visualized as a shift in the protein's migration on an SDS-PAGE gel, especially if multiple biotin tags are added. A Western blot using streptavidin-HRP can then be used to confirm biotinylation.

Quantification Method Principle Advantages Disadvantages
HABA Assay Colorimetric; biotin displaces HABA from avidin/streptavidin.[8][10][11]Simple, inexpensive.Lower sensitivity, requires larger sample amounts.[8]
Fluorescence Assays Fluorometric; biotin displaces a fluorescent probe from avidin/streptavidin.[10]Higher sensitivity than HABA.Requires a fluorescence plate reader.
Mass Spectrometry Measures the mass increase of the biomolecule after labeling.[12]Highly accurate and provides site-specific information.[12]Requires specialized equipment and expertise.
Gel-Shift / Western Blot Detects an increase in molecular weight and allows for specific detection with streptavidin conjugates.Qualitative confirmation of labeling.Not quantitative, may not detect small mass shifts.

Q3: I am seeing a lot of non-specific binding in my pull-down experiments after biotinylation. What could be the cause?

Non-specific binding can obscure results and is often a challenge in affinity purification.

Potential Causes and Solutions:

  • Insufficient Blocking: Ensure that the streptavidin/avidin affinity resin is adequately blocked before adding your sample. Common blocking agents include BSA or commercially available blocking buffers.

  • Inadequate Washing: Increase the number and stringency of your wash steps after binding your biotinylated sample to the affinity resin. You can try increasing the salt concentration or adding a mild non-ionic detergent (e.g., Tween-20, Triton X-100) to the wash buffers.

  • Hydrophobic Interactions: The PEG3 linker on the this compound is designed to be hydrophilic to reduce non-specific hydrophobic interactions.[1][2] However, if your protein of interest is particularly "sticky," you may need to optimize the wash buffers further.

  • Pre-clearing the Lysate: If you are working with complex samples like cell lysates, it is good practice to pre-clear the lysate by incubating it with the affinity resin before adding your biotinylated sample. This will help to remove proteins that non-specifically bind to the resin.

Experimental Protocols & Methodologies

General Protocol for this compound Labeling via CuAAC:

This protocol is a general guideline. You will need to optimize the concentrations and reaction times for your specific application.

  • Prepare Biomolecule: Dissolve your alkyne-modified protein or biomolecule in a compatible buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a water-miscible solvent like DMSO.[13]

    • Prepare a stock solution of copper(II) sulfate (B86663) (e.g., 20 mM in water).

    • Prepare a fresh stock solution of a reducing agent (e.g., 300 mM sodium ascorbate in water).[14]

    • (Optional but recommended) Prepare a stock solution of a copper-chelating ligand (e.g., 100 mM THPTA in water).[14]

  • Labeling Reaction:

    • In a microfuge tube, combine your alkyne-modified biomolecule with the this compound. A 10- to 50-fold molar excess of the biotin-azide is a good starting point.

    • If using a chelating ligand, add it to the reaction mixture and vortex briefly.

    • Add the copper(II) sulfate solution and vortex.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[14]

    • Vortex the mixture briefly and protect it from light.

    • Incubate at room temperature for 30 minutes to 2 hours. Longer incubation times may improve labeling efficiency.[14]

  • Purification:

    • Remove the excess unreacted this compound and reaction components using a desalting column, dialysis, or spin filtration.

  • Quantification and Downstream Applications:

    • Quantify the extent of biotinylation using one of the methods described above.

    • The labeled biomolecule is now ready for affinity purification or detection. The biotin tag can be cleaved by exposure to UV light (e.g., 365 nm).[1]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_post Post-Reaction reagent_prep Prepare Reagents (Biotin-Azide, CuSO4, Ascorbate) mix Mix Biomolecule and Biotin-Azide reagent_prep->mix protein_prep Prepare Alkyne-tagged Biomolecule protein_prep->mix add_catalyst Add Catalyst (CuSO4 + Ascorbate) mix->add_catalyst incubate Incubate at RT (Protect from light) add_catalyst->incubate purify Purify Labeled Product (e.g., Desalting Column) incubate->purify quantify Quantify Biotinylation (e.g., HABA Assay) purify->quantify downstream Downstream Application (e.g., Affinity Purification) quantify->downstream

Caption: Workflow for this compound labeling of an alkyne-tagged biomolecule.

Troubleshooting Logic

G start Low Biotinylation Yield check_azide Check Biotin-Azide (Storage, Age) start->check_azide Start Here check_alkyne Verify Alkyne Incorporation in Biomolecule check_catalyst Check Catalyst Activity (Fresh Ascorbate, Ligand) optimize_ratio Optimize Molar Ratio (Increase Biotin-Azide) optimize_time Optimize Incubation Time and Temperature check_buffer Check Buffer Composition (pH, Interfering Agents) check_purification Evaluate Purification Method (Removal of excess biotin) validate_quant Validate Quantification Assay check_azide->check_alkyne check_alkyne->check_catalyst check_catalyst->optimize_ratio optimize_ratio->optimize_time optimize_time->check_buffer check_buffer->check_purification check_purification->validate_quant

Caption: A logical flow for troubleshooting low yield in biotin-azide labeling experiments.

References

Technical Support Center: Improving the Efficiency of Photocleavage for PC Biotin-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PC Biotin-PEG3-azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the photocleavage efficiency of this versatile molecule. Here, you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

This compound is a multifunctional linker molecule that incorporates a photocleavable (PC) moiety, a biotin (B1667282) tag for affinity purification, a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer, and a terminal azide (B81097) group for click chemistry applications.[1][2][3] This combination of features makes it a powerful tool for:

  • Affinity Capture and Release: Reversible immobilization of biomolecules on streptavidin-coated supports.

  • Photo-Responsive Bioconjugation: Controlled release of biotinylated molecules with UV light.

  • Probe Development: Creation of multifunctional probes for proteomics and imaging.

  • Chemical Biology: Orthogonal labeling and light-triggered control of biological processes.

Q2: What is the mechanism of photocleavage for the PC linker?

The photocleavable linker in this compound is typically based on a 2-nitrobenzyl group.[4][5][6][7] Upon irradiation with near-UV light (300-350 nm), the 2-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the bond connecting the biotin-PEG portion to the target molecule. This process is rapid and allows for the release of the captured molecule under mild conditions.[2][8][9]

Q3: What are the byproducts of the photocleavage reaction?

The photocleavage of the 2-nitrobenzyl linker results in the formation of a 2-nitrosobenzaldehyde derivative that remains attached to the biotin-PEG portion, and the target molecule is released with a small molecular fragment left behind.[2][9] It is important to be aware of these byproducts as they could potentially interfere with downstream applications.

Q4: Can the azide group be affected by the UV irradiation during photocleavage?

While azides can be photoreactive, the near-UV wavelengths (300-350 nm) used for cleaving the 2-nitrobenzyl linker are generally considered mild enough to not significantly affect the integrity of the azide group for subsequent click chemistry reactions.[10][11] However, prolonged exposure or use of higher energy UV light could potentially lead to azide degradation.

Experimental Protocols

Protocol 1: General Photocleavage of this compound Labeled Biomolecules

This protocol provides a general guideline for the photocleavage of biomolecules labeled with this compound and captured on streptavidin-coated beads.

Materials:

  • Streptavidin-coated magnetic beads (or other streptavidin-functionalized support)

  • This compound labeled biomolecule

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Cleavage Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • UV lamp with an emission peak between 340-365 nm (e.g., a Black Ray XX-15 UV lamp)[8]

Procedure:

  • Immobilization: Incubate your this compound labeled biomolecule with streptavidin-coated beads according to the manufacturer's instructions to allow for efficient capture.

  • Washing: Wash the beads thoroughly with Wash Buffer to remove any non-specifically bound molecules. Perform at least three wash steps.

  • Resuspension: Resuspend the beads in an appropriate volume of Cleavage Buffer. The volume should be sufficient to allow for uniform irradiation.

  • UV Irradiation:

    • Place the bead suspension in a suitable container (e.g., a UV-transparent microcentrifuge tube or plate).

    • Irradiate the sample with a UV lamp at a wavelength of 340-365 nm.[4][5][6][7][8]

    • The irradiation time and intensity will need to be optimized for your specific application (see Troubleshooting Guide). A common starting point is 5-15 minutes at an intensity of 1-5 mW/cm².[12]

    • Ensure the sample is mixed gently during irradiation to ensure uniform exposure.

  • Elution: After irradiation, separate the supernatant containing the cleaved biomolecule from the beads. The beads can be separated using a magnetic stand if using magnetic beads.

  • Downstream Processing: The eluted biomolecule is now ready for downstream applications, such as click chemistry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) after Photocleavage

This protocol outlines the steps for performing a click chemistry reaction with the azide-functionalized biomolecule released after photocleavage.

Materials:

  • Photocleaved biomolecule containing a terminal azide

  • Alkyne-functionalized molecule (e.g., a fluorescent probe or another biomolecule)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Copper ligand (e.g., THPTA or TBTA) solution (e.g., 50 mM in DMSO/water)

  • Reducing agent (e.g., Sodium Ascorbate) solution (e.g., 100 mM in water, freshly prepared)

  • Reaction Buffer (e.g., PBS or other non-amine-containing buffer, pH 7-8)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • The solution containing the photocleaved, azide-functionalized biomolecule.

    • The alkyne-functionalized molecule.

    • Reaction Buffer.

  • Prepare the Catalyst Premix: In a separate tube, premix the Copper(II) sulfate and the copper ligand. This helps to stabilize the copper catalyst.

  • Initiate the Reaction:

    • Add the catalyst premix to the reaction mixture.

    • Add the freshly prepared sodium ascorbate (B8700270) solution to initiate the click reaction.[13]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purification: After the reaction is complete, the clicked product may need to be purified to remove the catalyst and excess reagents. This can be done using methods such as spin columns, dialysis, or HPLC.

Data Summary

The efficiency of photocleavage is dependent on the total dose of UV irradiation, which is a function of both the intensity of the light source and the duration of exposure.

UV Wavelength (nm)UV Intensity (mW/cm²)Irradiation Time (min)Reported Cleavage EfficiencyBiomoleculeReference
300-3501.1 (at 31 cm)< 4QuantitativeOligonucleotide[8]
340310Almost completeDNA[5][6]
340Not specified10-DNA[4]
3651-55-25>90%General biomolecules[12]
340Not specified-~80% (on a glass surface)DNA[6][7]

Troubleshooting Guide

Issue 1: Low or Incomplete Photocleavage Efficiency

  • Question: I am observing a low yield of my cleaved product after UV irradiation. What could be the cause?

  • Answer: Low photocleavage efficiency can be due to several factors. Here's a step-by-step guide to troubleshoot this issue.

    • Insufficient UV Dose:

      • Check UV Lamp: Ensure your UV lamp is emitting at the correct wavelength (300-350 nm) and that the bulb is not old or degraded.

      • Increase Irradiation Time: Try increasing the exposure time in increments (e.g., 5, 10, 15, 20 minutes) to determine the optimal duration for your setup.

      • Increase UV Intensity: If possible, increase the intensity of your UV source or bring the sample closer to the lamp. Be mindful of potential photodamage with very high intensities.

    • Sub-optimal Buffer Conditions:

      • pH: Ensure the pH of your cleavage buffer is within the optimal range (typically pH 7-8).

      • Interfering Substances: Some buffer components or contaminants could quench the photochemical reaction. Try performing the cleavage in a simple buffer like PBS.

    • Sample Preparation:

      • Concentration: Very high concentrations of the labeled biomolecule can lead to an "inner filter effect," where molecules on the surface shield those in the bulk of the solution from UV light. Consider diluting your sample.

      • Uniform Exposure: Ensure your sample is well-mixed during irradiation to allow all molecules to be exposed to the UV light.

Issue 2: Non-specific Binding in Pull-down Assays

  • Question: I am seeing a high background of non-specifically bound proteins in my pull-down experiment. How can I reduce this?

  • Answer: Non-specific binding is a common issue in affinity purification. Here are some strategies to minimize it:

    • Blocking: Thoroughly block the streptavidin beads with a suitable blocking agent (e.g., BSA, salmon sperm DNA) before adding your biotinylated sample.

    • Washing: Increase the stringency and number of your wash steps. You can try increasing the salt concentration (e.g., up to 500 mM NaCl) or the detergent concentration (e.g., up to 1% Tween-20 or Triton X-100) in your wash buffer.

    • Pre-clearing: Incubate your cell lysate or protein mixture with streptavidin beads alone before adding your biotinylated bait. This will help to remove proteins that non-specifically bind to the beads themselves.

Issue 3: Inefficient or Failed Click Chemistry Reaction Post-Cleavage

  • Question: My click chemistry reaction is not working efficiently after I have photocleaved my biomolecule. What could be the problem?

  • Answer: Several factors can inhibit the copper-catalyzed click chemistry (CuAAC) reaction.

    • Buffer Incompatibility:

      • Amine-containing Buffers: Avoid using buffers that contain primary amines, such as Tris, as they can chelate the copper catalyst and inhibit the reaction. Use buffers like PBS, HEPES, or phosphate (B84403) buffers instead.[7]

    • Interference from Photocleavage Byproducts:

      • Purification: The 2-nitrosobenzaldehyde byproduct of the photocleavage reaction could potentially interfere with the click chemistry. It is recommended to purify the cleaved biomolecule before proceeding with the click reaction. This can be done using a desalting column or spin column appropriate for your molecule's size.

    • Reagent Quality and Order of Addition:

      • Fresh Reducing Agent: Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate), as it is prone to oxidation.

      • Order of Addition: It is crucial to add the reagents in the correct order. Premixing the copper sulfate and the ligand before adding them to the reaction mixture is recommended. The reaction is typically initiated by the addition of the reducing agent.[13]

    • Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxidation by atmospheric oxygen. While not always necessary for small-scale reactions, degassing your solutions or performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve efficiency.

Issue 4: Potential Photodamage to Biomolecules

  • Question: I am concerned that the UV irradiation might be damaging my protein/nucleic acid of interest. How can I minimize this?

  • Answer: UV light can indeed cause damage to sensitive biomolecules. Here are some ways to mitigate this risk:

    • Use the Optimal Wavelength: Stick to the recommended wavelength range of 300-350 nm, as shorter wavelengths (UVC) are more damaging.

    • Minimize Exposure Time: Determine the minimum irradiation time required for efficient cleavage through a time-course experiment and avoid unnecessarily long exposures.

    • Work on Ice: Performing the irradiation on ice can help to reduce the rate of secondary damaging reactions.

    • Include Scavengers: In some cases, adding radical scavengers to the cleavage buffer may help to reduce photodamage, but their compatibility with your downstream applications should be verified.

Experimental and Logical Diagrams

experimental_workflow cluster_labeling Step 1: Labeling cluster_capture Step 2: Affinity Capture cluster_cleavage Step 3: Photocleavage cluster_click Step 4: Click Chemistry biomolecule Biomolecule of Interest labeled_biomolecule Labeled Biomolecule biomolecule->labeled_biomolecule Conjugation pc_biotin This compound pc_biotin->labeled_biomolecule streptavidin_beads Streptavidin Beads captured_complex Captured Complex labeled_biomolecule->captured_complex Binding streptavidin_beads->captured_complex uv_light UV Light (300-350 nm) cleaved_biomolecule Cleaved Biomolecule (with azide) captured_complex->cleaved_biomolecule Irradiation biotin_beads Biotin-PEG on Beads captured_complex->biotin_beads uv_light->captured_complex alkyne_probe Alkyne Probe clicked_product Final Conjugate cleaved_biomolecule->clicked_product CuAAC alkyne_probe->clicked_product

Caption: Experimental workflow for using this compound.

troubleshooting_tree cluster_uv Check UV Source cluster_buffer Check Buffer cluster_sample Check Sample start Low Photocleavage Efficiency? check_wavelength Wavelength correct (300-350 nm)? start->check_wavelength Yes check_wavelength->start No, correct it check_intensity Intensity/duration sufficient? check_wavelength->check_intensity Yes increase_dose Increase time or intensity check_intensity->increase_dose No check_ph pH optimal (7-8)? check_intensity->check_ph No increase_dose->start Re-run check_ph->start No, adjust pH check_interference Any quenching agents? check_ph->check_interference Yes change_buffer Use simple buffer (e.g., PBS) check_interference->change_buffer Yes check_concentration Concentration too high? check_interference->check_concentration No change_buffer->start Re-run ensure_mixing Is sample mixed during irradiation? check_concentration->ensure_mixing No dilute_sample Dilute sample check_concentration->dilute_sample Yes ensure_mixing->start No, improve mixing dilute_sample->start Re-run

Caption: Troubleshooting decision tree for low photocleavage efficiency.

References

PC Biotin-PEG3-azide storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of PC Biotin-PEG3-azide. Browse our troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Product Specifications and Handling

  • What is this compound? this compound is a multifunctional molecule designed for bioconjugation applications. It consists of a photocleavable (PC) linker, a biotin (B1667282) molecule for high-affinity binding to streptavidin, a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and an azide (B81097) group for click chemistry reactions.[1]

  • How should I store this compound? For optimal stability, store this compound at -20°C in a tightly sealed container, protected from light.[2]

  • What is the shelf life of this compound? When stored correctly, the solid form of the reagent is stable for an extended period. For specific shelf-life information, it is always best to refer to the certificate of analysis provided by the supplier. Once dissolved, the stability of the stock solution is reduced.

  • How do I dissolve this compound? this compound is soluble in organic solvents such as DMSO and DMF.[3] For aqueous solutions, it is recommended to first dissolve the reagent in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it with the desired aqueous buffer.

  • How stable is this compound in solution? Stock solutions of similar biotin-PEG-azide reagents in an organic solvent like DMSO are generally stable for up to 6 months when stored at -80°C and for about 1 month at -20°C.[4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Aqueous solutions are less stable and should ideally be prepared fresh for each experiment.

Click Chemistry

  • What type of click chemistry reactions can I perform with this compound? The azide group on this compound allows it to be used in both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[5]

  • Which reaction should I choose: CuAAC or SPAAC? The choice between CuAAC and SPAAC depends on your experimental system. CuAAC is a highly efficient reaction but requires a copper catalyst, which can be toxic to living cells.[6] SPAAC is a copper-free alternative that is ideal for applications in biological systems where cytotoxicity is a concern.[6][7]

Photocleavage

  • What is the purpose of the photocleavable linker? The photocleavable linker allows for the release of the biotinylated molecule from its streptavidin-bound state upon exposure to UV light.[8] This is particularly useful for applications where recovery of the target molecule is desired after affinity purification.

  • At what wavelength should I perform the photocleavage? Optimal cleavage of the 2-nitrobenzyl-based photocleavable linker is typically achieved with exposure to long-wave UV light in the range of 300-350 nm.[9] A common wavelength used is 365 nm.[2]

  • How long should I expose my sample to UV light for cleavage? The time required for efficient photocleavage can vary depending on the intensity of the UV source and the distance of the sample from the source. In many cases, efficient cleavage can be achieved in as little as 4-10 minutes.[10][11] It is recommended to optimize the exposure time for your specific experimental setup.

Quantitative Data Summary

ParameterRecommended Condition/ValueNotes
Storage (Solid) -20°C, protected from lightEnsure the container is tightly sealed to prevent moisture absorption.
Storage (DMSO Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[4]Aliquot to avoid repeated freeze-thaw cycles.
Solubility Soluble in DMSO and DMF[3]For aqueous buffers, first dissolve in a minimal amount of DMSO.
Click Chemistry (CuAAC) See detailed protocol belowRequires a copper(I) catalyst.
Click Chemistry (SPAAC) See detailed protocol belowCopper-free reaction, suitable for live-cell applications.
Photocleavage Wavelength 300-350 nm (optimal around 340-365 nm)[2][9][10]Use a UV lamp with the appropriate wavelength range.
Photocleavage Duration Typically 4-10 minutes, but requires optimization[10]Dependent on UV light intensity and sample distance.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for labeling an alkyne-containing protein with this compound. Optimization may be required for your specific molecule.

Reagents:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • DMSO

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a concentration of 10 mM.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine your alkyne-containing protein with the reaction buffer.

    • Add the this compound stock solution to the desired final concentration (a molar excess relative to the protein is recommended, e.g., 10-20 fold).

    • Prepare a premix of the catalyst: combine the CuSO₄ and THPTA stock solutions.

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight. Protect the reaction from light.

  • Purification:

    • Remove excess, unreacted this compound and catalyst components using a desalting column or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for labeling a strained alkyne (e.g., DBCO)-modified molecule with this compound.

Reagents:

  • Strained alkyne-modified molecule in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO

Procedure:

  • Prepare Stock Solution:

    • Dissolve this compound in DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine your strained alkyne-modified molecule with the reaction buffer.

    • Add the this compound stock solution to the desired final concentration (a molar excess is recommended).

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[6] Protect the reaction from light.

  • Purification:

    • Remove excess, unreacted this compound using a desalting column or dialysis.

Protocol 3: Photocleavage of Biotinylated Molecules

This protocol describes the general procedure for releasing the biotin tag after affinity purification.

Equipment:

  • UV lamp with an emission wavelength between 300-350 nm (e.g., 365 nm). A hand-held UV lamp is often sufficient.[12]

Procedure:

  • Immobilization:

    • Immobilize your PC-biotinylated molecule onto streptavidin-coated beads or surfaces.

    • Wash the beads/surface to remove any non-specifically bound molecules.

  • Photocleavage:

    • Resuspend the beads in a suitable buffer.

    • Expose the sample to UV light (300-350 nm). The distance from the light source and the exposure time will need to be optimized. A starting point could be a 5-10 minute exposure at a close distance.[10][11]

  • Elution:

    • After UV exposure, centrifuge the beads and collect the supernatant containing the released molecule.

Troubleshooting Guide

Low or No Click Chemistry Reaction Efficiency

  • Problem: My click reaction yield is very low or non-existent.

    • Possible Cause: In a CuAAC reaction, the copper catalyst may not be in the active Cu(I) state.

    • Solution: Ensure that your sodium ascorbate solution is freshly prepared. Oxidized sodium ascorbate will not efficiently reduce Cu(II) to Cu(I).[13]

    • Possible Cause: The concentration of the copper catalyst is not optimal.

    • Solution: Try increasing the concentration of the copper catalyst and the chelating ligand.[13]

    • Possible Cause: Your alkyne or azide-containing molecule is not soluble under the reaction conditions.

    • Solution: Ensure all components are fully dissolved. You may need to adjust the solvent system, for example, by increasing the percentage of an organic co-solvent like DMSO.[14]

    • Possible Cause: For SPAAC reactions, the strained alkyne may have degraded.

    • Solution: Ensure proper storage and handling of the strained alkyne reagent.

High Background or Non-Specific Binding in Pulldown Assays

  • Problem: I am seeing a lot of non-specific proteins in my streptavidin pulldown.

    • Possible Cause: Proteins are binding non-specifically to the streptavidin beads.

    • Solution: Pre-clear your lysate by incubating it with streptavidin beads alone before adding your biotinylated sample. This will help to remove proteins that have a high affinity for the beads themselves.[15]

    • Possible Cause: Insufficient blocking of the streptavidin beads.

    • Solution: Thoroughly block the streptavidin beads with a suitable blocking agent (e.g., BSA, biotin-free milk) before adding your sample.[15]

    • Possible Cause: Wash steps are not stringent enough.

    • Solution: Increase the stringency of your wash buffers by adding detergents (e.g., Tween-20) or increasing the salt concentration.[16]

Inefficient Photocleavage

  • Problem: The biotin tag is not being efficiently cleaved after UV exposure.

    • Possible Cause: The UV wavelength is incorrect.

    • Solution: Verify that your UV lamp has an emission spectrum in the 300-350 nm range.[9]

    • Possible Cause: The UV exposure time is too short or the light intensity is too low.

    • Solution: Increase the UV exposure time or move the sample closer to the light source. Optimization of these parameters is crucial.

    • Possible Cause: The sample is too concentrated or opaque, preventing UV light penetration.

    • Solution: Perform the photocleavage in a larger volume or in a UV-transparent container.

Visualizing Experimental Workflows and Logic

Experimental_Workflow Experimental Workflow for this compound cluster_prep Reagent Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification & Capture cluster_cleavage Photocleavage & Elution prep_biotin Dissolve this compound in DMSO cuaac CuAAC Reaction prep_biotin->cuaac spaac SPAAC Reaction prep_biotin->spaac prep_target Prepare Alkyne/Strained Alkyne Target Molecule prep_target->cuaac prep_target->spaac prep_catalyst Prepare CuAAC Catalyst (CuSO4, Ligand, Ascorbate) prep_catalyst->cuaac purify_conjugate Purify Biotinylated Conjugate cuaac->purify_conjugate spaac->purify_conjugate capture Capture on Streptavidin Beads/Surface purify_conjugate->capture uv_cleavage UV Exposure (300-350 nm) capture->uv_cleavage elution Elute Cleaved Target Molecule uv_cleavage->elution

Caption: A flowchart illustrating the key steps in a typical bioconjugation experiment using this compound.

Troubleshooting_Logic Troubleshooting Logic Flow cluster_solutions_click Click Chemistry Solutions cluster_solutions_binding Binding Solutions cluster_solutions_cleavage Cleavage Solutions start Experiment Fails issue_click Low Click Yield? start->issue_click issue_binding High Non-specific Binding? start->issue_binding issue_cleavage Inefficient Photocleavage? start->issue_cleavage sol_ascorbate Use Fresh Ascorbate issue_click->sol_ascorbate Yes sol_catalyst Optimize Catalyst Concentration issue_click->sol_catalyst Yes sol_solubility Check Reagent Solubility issue_click->sol_solubility Yes sol_preclear Pre-clear Lysate issue_binding->sol_preclear Yes sol_block Improve Bead Blocking issue_binding->sol_block Yes sol_wash Increase Wash Stringency issue_binding->sol_wash Yes sol_wavelength Verify UV Wavelength issue_cleavage->sol_wavelength Yes sol_exposure Optimize Exposure Time/Intensity issue_cleavage->sol_exposure Yes sol_concentration Check Sample Concentration issue_cleavage->sol_concentration Yes

Caption: A decision tree to guide troubleshooting for common issues encountered during experiments with this compound.

References

Solving solubility issues with PC Biotin-PEG3-azide conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PC Biotin-PEG3-azide conjugates. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

This compound is a multifunctional molecule designed for bioconjugation applications. It features several key components:

  • Photocleavable (PC) Linker: This allows for the release of the conjugated molecule from biotin (B1667282) upon exposure to UV light, enabling controlled release and recovery of target molecules.[1][2][3]

  • Biotin: This provides a high-affinity binding tag for streptavidin or avidin, which is widely used for purification, immobilization, and detection.[1]

  • PEG3 Spacer: A short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous solutions and reduces steric hindrance between the biotin and the conjugated molecule.[1][4]

  • Azide Group: This functional group is used for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), to covalently attach the biotin tag to alkyne-containing molecules like proteins, peptides, or nucleic acids.[4][5]

Its primary applications include affinity capture and release of biomolecules, photo-responsive bioconjugation, and the development of multifunctional probes for proteomics and imaging.[1]

Q2: What are the storage and handling recommendations for this compound?

Proper storage and handling are crucial to maintain the integrity of the reagent.

  • Storage of Solid Compound: Store the solid form of this compound at -20°C, protected from light.[1][4] It is advisable to store it in a sealed container with a desiccant to prevent degradation from moisture.

  • Preparation of Stock Solutions: It is recommended to prepare fresh solutions before use.[1] If you need to store stock solutions, dissolve the compound in an anhydrous organic solvent like DMSO. These stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[5]

  • Handling: Before opening the vial, allow it to warm to room temperature to prevent condensation of moisture, which can hydrolyze the reagent. Protect solutions from light, especially if they will be stored for any length of time.

Troubleshooting Guide: Solubility Issues

Q1: I am having trouble dissolving my this compound. What should I do?

While the PEG3 spacer is designed to improve aqueous solubility, issues can still arise. Here are some steps to troubleshoot solubility problems:

  • Choose the Right Solvent: For preparing stock solutions, high-quality, anhydrous DMSO is the recommended solvent.[5] For aqueous solutions, phosphate-buffered saline (PBS) at a pH of 7.2 can be used, though solubility may be more limited compared to DMSO.[6]

  • Use Sonication: If the compound does not readily dissolve, gentle sonication in an ultrasonic bath can help to break up any aggregates and facilitate dissolution.[5]

  • Gentle Warming: For some compounds, gentle warming (e.g., to 37°C) can aid in dissolution. However, be cautious with heat, as it can potentially degrade the molecule.

  • Start with a Concentrated Stock in Organic Solvent: It is often easier to dissolve the compound at a higher concentration in DMSO first, and then dilute this stock solution into your aqueous reaction buffer. Ensure the final concentration of the organic solvent in your aqueous buffer is low enough not to interfere with your experiment.

Q2: My this compound precipitates out of my aqueous buffer. How can I prevent this?

Precipitation in aqueous buffers can be caused by several factors.

  • Check the Final Concentration: You may be exceeding the solubility limit of the conjugate in your specific buffer. Try working with a more dilute solution.

  • Buffer Composition: The composition of your buffer, including pH and ionic strength, can affect solubility. While specific data for a wide range of buffers is limited, it is generally advisable to work within a pH range of 7-8 for many bioconjugation reactions.

  • Avoid Aggregation: Biotinylated molecules can sometimes aggregate. Ensure thorough mixing when diluting your stock solution into the aqueous buffer. Add the stock solution dropwise while vortexing the buffer to promote rapid and even dispersion.

Data Presentation: Solubility of Biotin-PEG3-Azide Conjugates

The following table summarizes the available solubility data for Biotin-PEG3-azide and the larger this compound. Note that the photocleavable (PC) group adds hydrophobicity, which may affect solubility.

CompoundSolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Biotin-PEG3-azideDMSO100224.95Ultrasonic treatment may be needed.[5]
Biotin-PEG3-azideWater1022.49Ultrasonic treatment may be needed.[5]
Biotin-PEG3-azidePBS (pH 7.2)1022.49
This compoundDMSO5060.54Ultrasonic and warming to 60°C may be required.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Equilibrate the Reagent: Allow the vial of solid this compound to warm to room temperature before opening.

  • Weigh the Compound: Accurately weigh out a desired amount of the compound (e.g., 1 mg) in a microcentrifuge tube. The molecular weight of this compound is approximately 825.9 g/mol .[4]

  • Add Anhydrous DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration. For 1 mg of this compound (MW = 825.9 g/mol ), this would be approximately 121 µL of DMSO.

  • Dissolve: Vortex the solution thoroughly. If necessary, use a brief sonication to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial, protected from light.

Protocol 2: General Procedure for Click Chemistry Labeling of an Alkyne-Containing Protein
  • Prepare the Protein Sample: Dissolve your alkyne-modified protein in a suitable reaction buffer. Amine-free buffers such as PBS or HEPES are recommended, as Tris-based buffers can interfere with the copper catalyst.

  • Prepare Click Chemistry Reagents:

    • This compound: Prepare a stock solution in DMSO as described in Protocol 1.

    • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.

    • Copper(I)-stabilizing Ligand (e.g., THPTA): Prepare a 100 mM stock solution in water.

    • Reducing Agent (e.g., Sodium Ascorbate): Prepare a 300 mM stock solution in water immediately before use, as it is prone to oxidation.

  • Set up the Reaction: In a microcentrifuge tube, combine the following in order:

    • Alkyne-containing protein (to a final concentration of 1-10 µM)

    • This compound (to a final concentration of 100-200 µM; a 10- to 20-fold molar excess over the protein)

    • Copper(I)-stabilizing ligand (to a final concentration of 2 mM)

    • Copper(II) Sulfate (to a final concentration of 0.2 mM)

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate (B8700270) solution to a final concentration of 6 mM to initiate the click reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.

  • Purification: Remove the excess, unreacted labeling reagents using a desalting column or dialysis.

Protocol 3: Photocleavage of the PC Linker
  • Immobilize the Biotinylated Molecule: If your biotinylated molecule has been captured on streptavidin-coated beads or surfaces, ensure they are washed to remove any non-bound molecules.

  • Prepare for Irradiation: Resuspend the beads or place the surface in a suitable buffer for irradiation. The buffer should be transparent to UV light at the cleavage wavelength.

  • UV Irradiation: Expose the sample to near-UV light, typically at a wavelength of 365 nm.[2][4] A low-intensity UV lamp (e.g., 1-5 mW/cm²) is often sufficient.[4]

  • Irradiation Time: The time required for cleavage can vary, but it is often efficient, with significant release observed within 5-15 minutes.[2][8] It is advisable to perform a time-course experiment to optimize the cleavage time for your specific setup.

  • Collect the Cleaved Molecule: After irradiation, the molecule of interest will be released from the biotin tag and can be collected from the supernatant (if using beads) or the solution above the surface.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Biotinylation and Photocleavage

experimental_workflow cluster_labeling Step 1: Click Chemistry Labeling cluster_capture Step 2: Affinity Capture cluster_cleavage Step 3: Photocleavage Protein Alkyne-Modified Protein Labeled_Protein Biotinylated Protein Protein->Labeled_Protein Click Reaction Reagent This compound Reagent->Labeled_Protein Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate) Catalyst->Labeled_Protein Captured_Complex Captured Complex Labeled_Protein->Captured_Complex Binding Beads Streptavidin Beads Beads->Captured_Complex Released_Protein Released Protein Captured_Complex->Released_Protein Cleavage Biotin_Beads Biotin-Tagged Beads Captured_Complex->Biotin_Beads UV_Light UV Light (365 nm) UV_Light->Released_Protein

Caption: Workflow for labeling, capture, and release of a protein using this compound.

Diagram 2: Troubleshooting Logic for Solubility Issues

solubility_troubleshooting Start Compound does not dissolve or precipitates CheckSolvent Is the solvent anhydrous DMSO? Start->CheckSolvent UseDMSO Use high-quality, anhydrous DMSO for stock solution CheckSolvent->UseDMSO No CheckConcentration Is the concentration too high? CheckSolvent->CheckConcentration Yes UseDMSO->CheckConcentration Dilute Prepare a more dilute solution CheckConcentration->Dilute Yes UseSonication Apply gentle sonication CheckConcentration->UseSonication No Success Solubility issue resolved Dilute->Success CheckDilution How was the stock diluted into aqueous buffer? UseSonication->CheckDilution SlowDilution Add stock solution dropwise to buffer while vortexing CheckDilution->SlowDilution Added too quickly CheckDilution->Success Added slowly SlowDilution->Success

Caption: A logical guide to troubleshooting solubility problems with this compound.

References

Incomplete photocleavage of PC Biotin-PEG3-azide what to do

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PC Biotin-PEG3-azide. Here you will find detailed protocols and recommendations to address challenges such as the incomplete photocleavage of your biotinylated molecules.

Troubleshooting Guide: Incomplete Photocleavage

This guide addresses common issues that can lead to incomplete photocleavage of this compound and provides systematic steps to identify and resolve them.

Q1: I am observing low cleavage efficiency. What are the primary factors I should investigate?

A1: Incomplete photocleavage can stem from several factors related to your UV light source, the irradiation procedure, and the sample itself. We recommend a systematic check of the following:

  • UV Light Source and Wavelength: Ensure your UV lamp emits at the optimal wavelength for cleaving the o-nitrobenzyl linker, which is in the 300-350 nm range. A common and effective wavelength to use is 365 nm. Using a wavelength that is too short (below 300 nm) can damage peptides and other biomolecules.

  • Irradiation Time and Power: The duration and intensity of UV exposure are critical. Insufficient time or power will result in incomplete cleavage. It is advisable to perform a time-course experiment to determine the minimum exposure time required for complete cleavage under your specific experimental conditions.

  • Sample Concentration and Solvent: The concentration of your biotinylated molecule can affect light penetration. For highly concentrated samples, a portion of the molecules may be shielded from the UV light. The solvent used can also influence cleavage efficiency. The reaction is typically performed in aqueous buffers at a pH compatible with your molecule's stability, often around pH 7.4.

Q2: My photocleavage reaction is still incomplete after optimizing the UV exposure time. What else could be wrong?

A2: If optimizing UV conditions doesn't resolve the issue, consider the following factors related to your sample and reagents:

  • Reagent Quality: Ensure that your this compound reagent has been stored correctly and has not degraded.

  • Presence of Quenchers: Components in your sample buffer could be quenching the photochemical reaction. Consider if your buffer contains any compounds that absorb strongly in the 300-350 nm range, as they could be competing for photons.

  • Steric Hindrance: The accessibility of the photocleavable linker to UV light can be hindered by the conformation of the attached molecule. While the PEG3 spacer is designed to minimize steric hindrance, complex molecular structures might still pose a challenge.

  • Microenvironment Effects: The local environment around the photocleavable linker can impact cleavage efficiency. For instance, experiments within hydrogels or on solid supports might require different optimization parameters compared to solution-phase reactions.[1][2]

Q3: How can I verify the extent of photocleavage?

A3: To accurately determine the percentage of cleaved product, you can use analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This method allows for the separation and quantification of the cleaved and uncleaved species. By monitoring the decrease in the peak area of the starting material and the increase in the peak area of the cleaved product, you can calculate the cleavage efficiency.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the identity of the cleaved and uncleaved products by analyzing their mass-to-charge ratios.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for photocleavage of this compound?

A1: The optimal UV wavelength for cleaving the o-nitrobenzyl-based linker in this compound is in the range of 300-350 nm. A commonly used and effective wavelength is 365 nm.

Q2: How long should I irradiate my sample?

A2: The ideal irradiation time can vary depending on the UV light source's power, the distance of the sample from the source, and the sample's concentration and volume. It is highly recommended to perform a time-course experiment (e.g., irradiating for 2, 5, 10, 15, and 30 minutes) to determine the optimal exposure time for your specific setup.

Q3: Can the photocleavage process damage my molecule of interest?

A3: While the use of near-UV light (300-350 nm) is considered a mild condition for releasing biomolecules, prolonged exposure or the use of shorter, more energetic wavelengths (e.g., below 300 nm) can potentially damage sensitive biomolecules like peptides and nucleic acids.

Q4: What are the byproducts of the photocleavage reaction?

A4: The photocleavage of the o-nitrobenzyl linker results in the release of your target molecule and a nitrosobenzaldehyde derivative as a byproduct.

Q5: Is it possible to perform the photocleavage on molecules immobilized on a solid support?

A5: Yes, photocleavage is a common method for releasing molecules captured on solid supports such as streptavidin beads or surfaces. The efficiency on a solid support might differ from that in solution, so optimization of irradiation conditions is still recommended.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the photocleavage of this compound.

ParameterRecommended Value/RangeNotes
UV Wavelength 300 - 350 nmOptimal cleavage is typically achieved at 365 nm.
UV Power Density Varies by lampA typical power density might be in the range of 1-10 mW/cm².
Irradiation Time 2 - 30 minutesHighly dependent on the experimental setup; requires optimization.
Sample Concentration < 100 µMHigher concentrations may require longer irradiation times due to the inner filter effect.
pH ~7.4Ensure compatibility with the stability of your biomolecule.

Detailed Experimental Protocol for Photocleavage

This protocol provides a general guideline for the photocleavage of a molecule labeled with this compound.

1. Sample Preparation: a. Prepare your this compound labeled sample in a suitable buffer (e.g., PBS, pH 7.4). b. If the sample is of high concentration, consider diluting it to a concentration below 100 µM to ensure uniform light penetration. c. Transfer the sample to a UV-transparent container, such as a quartz cuvette or a UV-transparent microplate.

2. UV Irradiation Setup: a. Use a UV lamp with a peak emission in the 300-350 nm range (e.g., a 365 nm lamp). b. To ensure consistent results, measure the power density of the lamp at the sample position using a UV power meter. c. For temperature-sensitive samples, place the sample on a cold block or in an ice bath during irradiation to prevent heating.

3. Irradiation Time-Course (Optimization): a. Aliquot your sample into several tubes. Keep one aliquot as a non-irradiated control. b. Expose the aliquots to the UV light for a series of increasing time intervals (e.g., 2, 5, 10, 15, 30 minutes). c. After each time point, store the sample appropriately for analysis.

4. Analysis of Cleavage Efficiency: a. Analyze the irradiated samples and the non-irradiated control using a suitable analytical method such as RP-HPLC or LC-MS. b. In HPLC, monitor the disappearance of the peak corresponding to the uncleaved starting material and the appearance of the peak for the cleaved product. c. Calculate the percentage of cleavage for each time point to determine the optimal irradiation time.

5. Preparative Photocleavage: a. Once the optimal irradiation time is determined, you can perform the photocleavage on your entire sample using the optimized conditions.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete photocleavage of this compound.

TroubleshootingWorkflow start Incomplete Photocleavage Observed check_uv_source Step 1: Verify UV Light Source start->check_uv_source check_wavelength Is Wavelength 300-350 nm? check_uv_source->check_wavelength adjust_wavelength Action: Use correct filter or lamp check_wavelength->adjust_wavelength No check_irradiation_params Step 2: Optimize Irradiation Parameters check_wavelength->check_irradiation_params Yes adjust_wavelength->check_irradiation_params contact_support Issue Persists: Contact Technical Support adjust_wavelength->contact_support Issue still persists time_course Have you performed a time-course experiment? check_irradiation_params->time_course perform_time_course Action: Perform time-course to find optimal time/power time_course->perform_time_course No check_sample_prep Step 3: Evaluate Sample Preparation time_course->check_sample_prep Yes perform_time_course->check_sample_prep success Photocleavage Successful perform_time_course->success perform_time_course->contact_support Issue still persists check_concentration Is sample concentration < 100 µM? check_sample_prep->check_concentration dilute_sample Action: Dilute sample check_concentration->dilute_sample No check_buffer Does buffer contain UV-absorbing compounds? check_concentration->check_buffer Yes dilute_sample->check_buffer dilute_sample->success dilute_sample->contact_support Issue still persists change_buffer Action: Use a non-absorbing buffer check_buffer->change_buffer Yes check_reagent_quality Step 4: Assess Reagent Quality check_buffer->check_reagent_quality No change_buffer->check_reagent_quality change_buffer->success change_buffer->contact_support Issue still persists reagent_storage Was this compound stored correctly? check_reagent_quality->reagent_storage use_new_reagent Action: Use a fresh aliquot of the reagent reagent_storage->use_new_reagent No reagent_storage->success Yes reagent_storage->contact_support Issue still persists use_new_reagent->success use_new_reagent->contact_support

Caption: Troubleshooting workflow for incomplete photocleavage.

References

Side reactions of PC Biotin-PEG3-azide in complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PC Biotin-PEG3-azide. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this photocleavable biotin-azide reagent in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a versatile chemical probe used for the biotinylation of alkyne-containing biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] Its key feature is a photocleavable (PC) linker between the biotin (B1667282) moiety and the PEG3-azide group.[1] This allows for the release of captured biomolecules under mild UV light conditions, making it highly suitable for applications in proteomics, affinity purification, and drug development, such as in the synthesis of antibody-drug conjugates (ADCs).[3][4] The PEG3 spacer enhances the water solubility of the reagent.[5]

Q2: How does the photocleavage of this compound work?

A2: The photocleavable linker contains a 2-nitrobenzyl group that is sensitive to near-UV light (optimally in the 300-350 nm range).[6][7] Upon irradiation, the linker is cleaved, releasing the biotinylated molecule from its streptavidin-bound support.[8][9] This process is rapid, often completing within minutes, and leaves behind a small molecular fragment on the labeled biomolecule.[9][10]

Q3: What are the main advantages of using a photocleavable biotin reagent?

A3: The primary advantage is the ability to release captured biomolecules under mild, reagent-free conditions.[11] Traditional methods for eluting biotinylated proteins from streptavidin resins, such as boiling in denaturing buffers or enzymatic digestion, can co-elute non-specifically bound proteins and contaminants.[10] Photocleavage provides a cleaner elution, which is particularly beneficial for downstream applications like mass spectrometry.[11]

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Problem 1: High Background or Non-Specific Binding in Cell Lysates

High background, characterized by the labeling of proteins that should not be reactive with the probe, is a common issue when working with complex biological samples like cell lysates.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Non-specific binding of the biotin-azide probe 1. Decrease Probe Concentration: Titrate the concentration of this compound. A typical starting concentration is 20 µM, but it can be lowered to a range of 2-5 µM.[12] 2. Increase Wash Steps: After the click reaction and before affinity purification, increase the number and stringency of wash steps to remove unbound probe. 3. Use Blocking Agents: Add a blocking agent like bovine serum albumin (BSA) to your buffers to reduce non-specific binding to surfaces and other proteins.Reduced background signal in negative controls.
Copper-Mediated Protein Aggregation 1. Optimize Copper Concentration: High concentrations of copper can lead to protein aggregation.[13] Use the lowest effective concentration of CuSO4. 2. Use a Copper Chelating Ligand: Employ a copper-chelating ligand like THPTA or BTTAA in a 5-10 fold excess over the copper sulfate (B86663) to stabilize the Cu(I) ion and reduce its side effects.[14] 3. Control Reaction Time: Reduce the incubation time of the click reaction. Efficient labeling can often be achieved in as little as 5-15 minutes.[15]Minimized protein precipitation and smearing on SDS-PAGE gels.
Interference from Endogenous Biotinylated Proteins 1. Perform a "No Probe" Control: Run a control sample where the this compound is omitted to identify proteins that are naturally biotinylated in your sample.[6] 2. Use a Cleavable Linker: The use of a cleavable linker, such as the one in this compound, can help differentiate between endogenously biotinylated proteins and your labeled targets during the elution step.Identification and potential exclusion of false positives from your results.
Reaction with Thiols 1. Pre-treat with a Thiol-Blocking Agent: If you suspect side reactions with free cysteine residues, pre-treat your lysate with a thiol-blocking agent like N-ethylmaleimide (NEM).A decrease in off-target labeling.

Troubleshooting Workflow for High Background

G start High Background Signal Observed check_probe Decrease this compound Concentration (2-20 µM) start->check_probe check_washing Increase Wash Step Stringency and Duration start->check_washing check_copper Optimize Copper and Ligand Concentrations (e.g., 1:5 ratio) start->check_copper check_time Reduce Click Reaction Time start->check_time check_endogenous Run 'No Probe' Control start->check_endogenous evaluate Evaluate Background Signal check_probe->evaluate check_washing->evaluate check_copper->evaluate check_time->evaluate check_endogenous->evaluate success Proceed with Experiment evaluate->success Background Reduced fail Further Optimization Needed evaluate->fail Background Persists

Caption: A logical workflow for troubleshooting high background signals.

Problem 2: Inefficient or Incomplete Click Reaction

Low signal intensity for your target proteins may indicate that the click reaction is not proceeding efficiently.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Oxidation of Copper Catalyst 1. Use Fresh Sodium Ascorbate: The reducing agent, sodium ascorbate, is prone to oxidation. Always prepare a fresh solution immediately before use.[12] 2. Degas Buffers: Remove dissolved oxygen from your reaction buffers by sparging with an inert gas (e.g., argon or nitrogen) to prevent re-oxidation of Cu(I).Consistent and efficient click reaction.
Presence of Interfering Substances 1. Avoid Incompatible Buffers: Buffers containing primary amines (e.g., Tris) or high concentrations of other metal chelators (e.g., EDTA in lysis buffer) can interfere with the copper catalyst. Use buffers like PBS or HEPES.[16] 2. Remove Interfering Components: If your sample contains high concentrations of thiols (e.g., from DTT or β-mercaptoethanol), remove them by dialysis or buffer exchange prior to the click reaction.Improved reaction efficiency and higher signal intensity.
Steric Hindrance 1. Denature Proteins: If the alkyne group on your target protein is buried within its three-dimensional structure, consider performing the click reaction under denaturing conditions (e.g., with 1% SDS) to improve accessibility.Increased labeling of previously inaccessible sites.

Signaling Pathway of Copper-Catalyzed Click Chemistry

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle Alkyne-Protein Alkyne-Protein Triazole-Product Biotinylated Protein Alkyne-Protein->Triazole-Product Biotin-Azide This compound Biotin-Azide->Triazole-Product Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Ascorbate Ascorbate Ascorbate->Cu(I) Cu(I)->Cu(II) Oxidation Cu(I)->Triazole-Product Catalysis Ligand THPTA/BTTAA Ligand->Cu(I) Stabilization

Caption: The catalytic cycle of the CuAAC reaction.

Problem 3: Issues with Photocleavage and Downstream Mass Spectrometry

Even with successful labeling, problems can arise during the photocleavage and subsequent analysis steps.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Photocleavage 1. Optimize UV Exposure: Ensure you are using the correct wavelength (300-350 nm) and sufficient intensity of UV light.[7] Irradiation time may need to be optimized; typical times range from 5 to 30 minutes.[9][11] 2. Ensure Sample is Properly Exposed: If cleaving on-bead, ensure the bead slurry is well-mixed during irradiation to allow for uniform light exposure.Efficient release of labeled proteins from the streptavidin support.
Unexpected Mass Shifts in Mass Spectrometry 1. Account for the Remnant Mass: After cleavage, a small molecular fragment from the linker remains on the protein. Be sure to account for this mass addition in your mass spectrometry data analysis. 2. Consider Adduct Formation: In electrospray ionization (ESI) mass spectrometry, adducts (e.g., with sodium or potassium) can form, leading to unexpected mass-to-charge ratios. Use an adduct calculator to help identify these.[17]Accurate identification of labeled peptides.
Contaminating Peptides in Mass Spectrometry 1. Perform Stringent Washes: Before elution, wash the streptavidin beads extensively with high-salt and detergent-containing buffers to remove non-specifically bound proteins. 2. Use a "Mock" Control: Analyze a sample from a mock pull-down (e.g., beads without lysate) to identify common contaminants originating from the beads themselves.A cleaner list of identified proteins with fewer false positives.

Experimental Workflow from Labeling to Mass Spectrometry

G start Alkyne-labeled Biological Sample click Click Reaction with This compound start->click enrich Enrichment on Streptavidin Beads click->enrich wash Stringent Washing enrich->wash cleave Photocleavage (300-350 nm UV) wash->cleave digest Proteolytic Digestion (e.g., Trypsin) cleave->digest ms LC-MS/MS Analysis digest->ms

References

How to confirm successful conjugation of PC Biotin-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PC Biotin-PEG3-Azide. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to help you confirm the successful conjugation of this compound to your alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a multifunctional molecule used in bioconjugation and proteomics research.[1] It contains:

  • A photocleavable (PC) group : This allows for the release of the biotin (B1667282) tag from the conjugated molecule upon exposure to UV light (e.g., 365 nm).[2]

  • A biotin tag : This provides a strong and specific binding affinity for streptavidin and avidin (B1170675), enabling purification, immobilization, or detection.[1]

  • A PEG3 spacer : This polyethylene (B3416737) glycol linker enhances solubility in aqueous solutions and reduces steric hindrance between the biotin and the target molecule.[1][3]

  • An azide (B81097) group : This functional group reacts with terminal or strained alkynes to form a stable triazole linkage through click chemistry.[4][5]

Q2: What are the primary methods to confirm a successful conjugation reaction?

A2: The most common and reliable methods to confirm the successful conjugation of this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To detect the formation of the triazole ring.[6]

  • Mass Spectrometry (MS): To confirm the expected mass increase of the target molecule.[7][8][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To observe the disappearance of azide and alkyne functional groups.[10][11][12]

  • High-Performance Liquid Chromatography (HPLC): To separate the conjugated product from the starting materials and assess purity.[13][14]

Q3: My conjugation efficiency is low. What are some common causes?

A3: Low conjugation efficiency can result from several factors:

  • Reagent Quality: Ensure the purity and integrity of your this compound and alkyne-modified molecule.

  • Catalyst (for CuAAC): If using a copper-catalyzed reaction, ensure the copper(I) catalyst is active. Use freshly prepared solutions of the copper source and a reducing agent like sodium ascorbate.[15] The use of a copper-stabilizing ligand like THPTA or BTTAA can also improve reaction efficiency.[16]

  • Reaction Conditions: Optimize reaction parameters such as solvent, temperature, and reaction time. While many click reactions are robust, some systems may require specific conditions.

  • Steric Hindrance: The accessibility of the azide and alkyne groups can impact the reaction rate. The PEG3 spacer in this compound helps to mitigate this, but significant steric bulk near the reactive sites can still be a factor.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during the confirmation of your conjugation experiment.

NMR Spectroscopy Troubleshooting
IssuePossible CauseSuggested Solution
No triazole proton signal observed (7.5-8.8 ppm) Reaction has not proceeded.- Verify the integrity of your starting materials and catalyst. - Increase reaction time or temperature. - For CuAAC, ensure the copper is in the correct +1 oxidation state.
Both azide and alkyne starting material signals are still present Incomplete reaction.- Increase the molar excess of one of the reactants (typically the smaller molecule). - Check the concentration of all reactants.
Broad or complex signals in the aromatic region Aggregation of the product or presence of paramagnetic species (e.g., Cu(II)).- Dilute the sample. - For CuAAC, add a copper chelator (e.g., EDTA) after the reaction is complete but before NMR analysis.
Mass Spectrometry Troubleshooting
IssuePossible CauseSuggested Solution
No peak corresponding to the conjugated product's mass Conjugation has failed or is below the limit of detection.- Concentrate the sample. - Optimize the ionization method (e.g., ESI, MALDI) for your molecule. - Verify reaction success with a different method (e.g., FTIR, HPLC).
Multiple unexpected mass additions Side reactions or impurities.- Purify the starting materials. - Analyze the this compound and your alkyne-molecule separately by MS to identify any impurities.
Low intensity of the product peak Incomplete reaction or poor ionization of the conjugate.- Optimize reaction conditions for higher yield. - Adjust MS parameters (e.g., solvent, cone voltage) to improve the ionization of the product.

Experimental Protocols & Data Interpretation

Confirming Conjugation via ¹H NMR Spectroscopy

Methodology:

  • Sample Preparation: Dissolve a small amount of your purified reaction product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Also, prepare NMR samples of your starting materials (this compound and the alkyne-containing molecule) for comparison.

  • Data Acquisition: Acquire a ¹H NMR spectrum for each sample.

  • Data Analysis:

    • Look for the appearance of a new singlet peak in the 7.5-8.8 ppm region, which is characteristic of the proton on the newly formed 1,4-disubstituted triazole ring.[6]

    • Confirm the disappearance or significant reduction of the signal corresponding to the alkyne proton (if present, typically 2-3 ppm for terminal alkynes).[6]

    • Observe shifts in the signals of protons adjacent to the original azide and alkyne functional groups.

Expected Spectral Changes:

Functional GroupStarting Material (ppm)Conjugated Product (ppm)
Triazole Proton N/A7.5 - 8.8
Terminal Alkyne Proton ~2-3Absent
Protons adjacent to Azide Shift upon reactionNew chemical shift
Protons adjacent to Alkyne Shift upon reactionNew chemical shift
Confirming Conjugation via Mass Spectrometry

Methodology:

  • Sample Preparation: Prepare a dilute solution of your purified product in a solvent compatible with your mass spectrometer (e.g., acetonitrile/water with 0.1% formic acid for ESI-MS).

  • Data Acquisition: Acquire a mass spectrum of your sample.

  • Data Analysis: Calculate the expected molecular weight of your conjugated product by adding the molecular weight of your alkyne-containing molecule to the molecular weight of this compound (minus the mass of N₂ which is lost from the azide). The molecular weight of Biotin-PEG3-Azide is 444.55 g/mol . A successful click reaction will result in the addition of this mass to your alkyne-containing molecule. Look for a peak in your spectrum that corresponds to this calculated mass.

Expected Mass Shift:

ReagentMolecular Weight ( g/mol )
Biotin-PEG3-Azide 444.55
Your Alkyne-Molecule User Defined
Conjugated Product MW(Alkyne-Molecule) + 444.55

Note: Depending on the ionization method, you may observe different adducts (e.g., [M+H]⁺, [M+Na]⁺). Be sure to account for these in your analysis.

Confirming Conjugation via FTIR Spectroscopy

Methodology:

  • Sample Preparation: Prepare a sample of your dried, purified product for FTIR analysis (e.g., as a KBr pellet or a thin film).

  • Data Acquisition: Record the FTIR spectrum.

  • Data Analysis: Compare the spectrum of your product to the spectra of your starting materials.

    • Confirm the disappearance of the characteristic sharp azide peak around 2100 cm⁻¹.[10]

    • If you used a terminal alkyne, confirm the disappearance of the C-H stretch around 3300 cm⁻¹ and the C≡C stretch around 2100-2260 cm⁻¹.[10]

    • Look for the appearance of new peaks associated with the triazole ring.

Visualizing the Workflow and Troubleshooting

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_methods Confirmation Methods This compound This compound Click Chemistry Click Chemistry This compound->Click Chemistry Alkyne-Molecule Alkyne-Molecule Alkyne-Molecule->Click Chemistry Purification Purification Click Chemistry->Purification Confirmation Confirmation Purification->Confirmation NMR NMR Confirmation->NMR Mass Spec Mass Spec Confirmation->Mass Spec FTIR FTIR Confirmation->FTIR HPLC HPLC Confirmation->HPLC

Caption: Experimental workflow for this compound conjugation.

Troubleshooting_Logic Start Start Conjugation_Successful Conjugation Successful? Start->Conjugation_Successful Check_Reagents Check Purity/Integrity of Starting Materials Conjugation_Successful->Check_Reagents No End End Conjugation_Successful->End Yes Optimize_Conditions Optimize Reaction (Time, Temp, Catalyst) Check_Reagents->Optimize_Conditions Check_Steric_Hindrance Assess Steric Hindrance Optimize_Conditions->Check_Steric_Hindrance Check_Steric_Hindrance->Conjugation_Successful

References

Validation & Comparative

A Head-to-Head Comparison: PC Biotin-PEG3-azide vs. Non-cleavable Biotin Linkers in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology and drug development, biotinylation remains a cornerstone technique for labeling, detecting, and purifying proteins and other biomolecules. The exceptionally strong and specific interaction between biotin (B1667282) and streptavidin (or avidin) is the foundation of numerous assays. However, the very strength of this bond presents a significant challenge: the recovery of biotinylated molecules often requires harsh, denaturing conditions that destroy their biological function.[1] This guide provides an objective comparison between the photocleavable PC Biotin-PEG3-azide linker and traditional non-cleavable biotin linkers, offering researchers the data needed to select the appropriate tool for their experimental goals.

This compound is a multi-functional reagent featuring a biotin tag for affinity capture, a photocleavable (PC) unit for controlled release, a hydrophilic PEG3 spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for efficient conjugation via click chemistry.[2][3] In contrast, non-cleavable linkers form a stable, permanent bond between biotin and the target molecule, which is ideal for detection-based applications but problematic for recovery.[4][5]

Feature and Performance Comparison

The primary distinction between these linker types lies in the reversibility of the biotin-streptavidin interaction. Photocleavable linkers introduce an element of control, allowing for the gentle release of captured molecules, whereas non-cleavable linkers create a near-permanent bond.[6][7] This fundamental difference dictates their suitability for various downstream applications.

FeatureThis compound (Photocleavable)Non-cleavable Biotin Linker
Reversibility Reversible upon UV light exposure (e.g., 365 nm)[8][9]Essentially irreversible; requires harsh denaturation to disrupt[1]
Elution Conditions Mild, non-denaturing (UV light)[10]Harsh (e.g., boiling in SDS buffer) or enzymatic (on-bead digestion)[1][11]
Target Recovery Recovers intact, functional, and unmodified target molecule[9][12]Recovers denatured target or peptide fragments; biotin tag remains attached
Downstream Compatibility High (Functional Assays, Mass Spectrometry, SPR)Limited (Primarily for Western Blot, ELISA, Imaging)
Experimental Complexity Moderate; requires UV light source and optimization of cleavage time[8]Low; straightforward capture and detection workflow
Potential for Target Damage Low; UV exposure must be controlled to prevent photodamageHigh; denaturation destroys protein structure and function

Application Suitability Guide

The choice of linker is critically dependent on the ultimate experimental goal. For applications requiring the analysis of a molecule's function or structure post-capture, a cleavable linker is indispensable. For simple detection or immobilization, a non-cleavable linker is often sufficient and more straightforward.

ApplicationThis compoundNon-cleavable LinkerRationale
Affinity Purification (for Functional Studies) ✔✔Recovery of the native, active protein is essential.
Affinity Purification (for SDS-PAGE) ✔✔Non-cleavable is simpler if only gel analysis is needed.
Mass Spectrometry (Intact Protein) ✔✔Allows for analysis of the protein without the interfering biotin tag.
Mass Spectrometry (Proteomics) ✔✔PC-biotin avoids streptavidin peptide contamination common with on-bead digestion.[1][11]
Drug Target Identification ✔✔Crucial for eluting and identifying binding partners in a functional state.
Surface Immobilization (e.g., SPR) ✔✔Non-cleavable linkers provide a more stable surface for binding studies.
Western Blotting / ELISA / IHC ✔✔The stable bond of a non-cleavable linker is ideal for these detection methods.[6]
Activity-Based Protein Profiling (ABPP) ✔✔Enables the release of labeled enzymes for subsequent activity assays.

Experimental Methodologies

The following protocols outline a typical workflow for biotinylating an alkyne-modified protein and subsequently purifying it using either a photocleavable or non-cleavable biotin-azide linker.

Protocol 1: Biotinylation via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the covalent attachment of an azide-containing biotin linker to a protein functionalized with a terminal alkyne.

  • Reagent Preparation : Prepare stock solutions of the alkyne-modified protein (e.g., 1 mg/mL in PBS), Biotin-Azide linker (PC or non-cleavable, 10 mM in DMSO), copper(II) sulfate (B86663) (50 mM in water), and a reducing agent like sodium ascorbate (B8700270) (250 mM in water, freshly prepared).

  • Reaction Setup : In a microcentrifuge tube, combine the alkyne-protein with a 10-fold molar excess of the Biotin-Azide linker.

  • Initiate Reaction : Add copper(II) sulfate to a final concentration of 1 mM and sodium ascorbate to a final concentration of 5 mM. The total reaction volume should be adjusted with PBS.

  • Incubation : Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Removal of Excess Reagents : Remove unreacted biotin linker and catalyst using a desalting column or dialysis. The biotinylated protein is now ready for affinity purification.

Protocol 2: Comparative Affinity Purification and Elution

This protocol details the capture of the biotinylated protein on streptavidin beads and the divergent elution strategies.

  • Bead Preparation : Resuspend streptavidin-coated magnetic beads in a suitable binding buffer (e.g., PBS with 0.05% Tween-20). Wash the beads twice according to the manufacturer's protocol.

  • Protein Capture : Add the biotinylated protein solution to the washed streptavidin beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.

  • Washing : Place the tube on a magnetic stand to pellet the beads. Discard the supernatant. Wash the beads three to five times with binding buffer to remove non-specifically bound proteins.

Elution Strategy 1: Photocleavage (for this compound) 4. Resuspend the washed beads in a non-denaturing buffer (e.g., PBS or Tris buffer). 5. Transfer the bead slurry to a UV-transparent plate or tube. 6. Irradiate the sample with UV light at 365 nm using a low-intensity lamp (e.g., 1-5 mW/cm²) for 5-15 minutes.[8][13] Optimization of cleavage time may be required. 7. Place the tube on a magnetic stand. The supernatant now contains the purified, tag-free protein.

Elution Strategy 2: Denaturation (for Non-cleavable Linker) 4. Resuspend the washed beads in 1X SDS-PAGE loading buffer (e.g., Laemmli buffer). 5. Boil the sample at 95-100°C for 5-10 minutes to denature the protein and disrupt the streptavidin-biotin interaction. 6. Place the tube on a magnetic stand. The supernatant contains the denatured, biotinylated protein, ready for SDS-PAGE analysis.

Visualizing the Workflows

The following diagrams illustrate the distinct chemical processes and experimental outcomes associated with each linker type.

PC_Biotin_Workflow Alk_Prot Alkyne-Protein Biotin_Prot Biotinylated Protein Alk_Prot->Biotin_Prot Click Chemistry PC_Biotin This compound Captured_Complex Captured Complex Biotin_Prot->Captured_Complex High-Affinity Binding Strep_Bead Streptavidin Bead Released_Prot Native, Tag-Free Protein Captured_Complex->Released_Prot Photocleavage UV UV Light (365nm) Bead_Fragment Bead + Linker Fragment

Caption: Workflow for this compound enabling native protein recovery.

NonCleavable_Biotin_Workflow Alk_Prot Alkyne-Protein Biotin_Prot Biotinylated Protein Alk_Prot->Biotin_Prot Click Chemistry NC_Biotin Non-cleavable Biotin-Azide Captured_Complex Captured Complex Biotin_Prot->Captured_Complex Stable Binding Strep_Bead Streptavidin Bead Released_Prot Denatured, Biotinylated Protein Captured_Complex->Released_Prot Denaturation Denature Heat + SDS Bead_Complex Bead + Streptavidin

Caption: Workflow for non-cleavable linkers resulting in a denatured product.

Linker_Decision_Tree Start Start: Choose a Biotin Linker Q1 Is recovery of the native, functional molecule required? Start->Q1 Cleavable Use this compound Q1->Cleavable Yes Q2 Is the goal detection/immobilization (e.g., WB, ELISA, SPR)? Q1->Q2 No End_Cleavable Application: Functional Assays, Intact MS, Target ID Cleavable->End_Cleavable NonCleavable Use a Non-cleavable Linker End_NonCleavable Application: Detection Assays, Stable Immobilization NonCleavable->End_NonCleavable Q2->Cleavable No (re-evaluate need) Q2->NonCleavable Yes

Caption: Decision tree for selecting the appropriate biotin linker type.

References

Unveiling the Proteome: A Comparative Guide to Protein Labeling with PC Biotin-PEG3-Azide for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of proteins are paramount to unraveling complex biological processes. This guide provides a comprehensive comparison of protein labeling using PC Biotin-PEG3-azide with other established methods for mass spectrometry-based proteomics. We delve into the experimental data, detailed protocols, and the underlying workflows to empower you in selecting the optimal strategy for your research needs.

This compound is a versatile chemoproteomic tool that enables the enrichment and identification of specific protein populations. Its photocleavable (PC) linker allows for the light-induced release of captured proteins, while the azide (B81097) group facilitates highly specific covalent linkage to alkyne-modified proteins via "click chemistry." The polyethylene (B3416737) glycol (PEG) spacer enhances the reagent's solubility in aqueous solutions. This approach is particularly powerful for activity-based protein profiling (ABPP) and for identifying newly synthesized proteins when used in conjunction with metabolic labeling.

Performance Comparison: this compound vs. Alternative Labeling Strategies

The performance of any protein labeling strategy is critically assessed by its ability to identify a high number of true positives with good reproducibility and quantitative accuracy. Here, we compare the performance of click chemistry-based biotinylation with other widely used quantitative proteomics techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).

Parameter This compound (Click Chemistry) SILAC (Metabolic Labeling) iTRAQ/TMT (Isobaric Labeling)
Principle Covalent labeling of alkyne-modified proteins with an azide-biotin tag via CuAAC or SPAAC click chemistry.In vivo incorporation of stable isotope-labeled amino acids into proteins.Chemical labeling of primary amines of peptides with isobaric tags.
Typical No. of Identified Proteins Varies depending on the sub-proteome of interest; can range from hundreds to over a thousand.[1][2]High proteome coverage, often identifying thousands of proteins.[3]High proteome coverage, comparable to SILAC.[3]
Quantitative Accuracy Good for relative quantification of specific protein populations.Considered the "gold standard" for quantitative accuracy in cell culture.[4]Generally good, but can be affected by ratio compression.[4]
Reproducibility High, due to the specificity of the click reaction.[5]High, as labeling occurs in vivo.High for multiplexed samples within the same run.[3]
Sample Type Applicable to cell lysates, tissues, and in vivo models.[6]Primarily limited to cultured cells.Applicable to a wide range of sample types, including tissues and clinical samples.[7]
Multiplexing Capability Limited, typically comparing two states (e.g., treated vs. untreated).Typically 2-plex or 3-plex.High, up to 18-plex with TMTpro reagents.[7]

In-Depth Look at Biotin-Azide Reagent Performance

A study comparing different cleavable biotin-azide tags in a peptide-centric chemoproteomics workflow provides valuable insights into the performance of reagents similar to this compound. The number of identified peptides is a key metric for the success of an enrichment experiment.

Biotin-Azide Tag Type Workflow Number of Identified Tag-Modified Peptides Coefficient of Variation (CV) %
Acid-Cleavable (DADPS moiety)Protein "click", peptide "capture"~1600[5]<20%[5]
PhotocleavableProtein "click", peptide "capture"~1000[5]~20-30%[5]
Reduction-CleavableProtein "click", peptide "capture"~800[5]>30%[5]

This data is adapted from a study comparing different cleavable biotin (B1667282) tags and provides a representative comparison of performance. DADPS = dialkoxydiphenylsilane.[5] The this compound contains a photocleavable linker.

Experimental Protocols and Workflows

The choice of experimental workflow is crucial for obtaining high-quality data. Below are detailed methodologies for protein labeling with this compound and its subsequent analysis by mass spectrometry, along with comparative workflows for SILAC and iTRAQ.

This compound Labeling and Enrichment Workflow

This workflow is commonly used for Activity-Based Protein Profiling (ABPP), where an alkyne-containing probe is used to covalently label active enzymes.

1. Protein Labeling with Alkyne Probe:

  • Incubate cell lysate or live cells with an alkyne-functionalized activity-based probe (e.g., for kinases or proteases) at a predetermined concentration and time.

2. Click Chemistry Reaction:

  • To the probe-labeled proteome, add the following click chemistry reagents in order:

    • This compound (final concentration ~100 µM)

    • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration ~1 mM)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration ~100 µM)

    • Copper(II) sulfate (B86663) (CuSO₄) (final concentration ~1 mM)

  • Incubate for 1 hour at room temperature.

3. Protein Precipitation and Digestion:

  • Precipitate the biotinylated proteins using a methanol/chloroform extraction.

  • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea) and reduce with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).

  • Dilute the sample and digest with trypsin overnight at 37°C.

4. Enrichment of Biotinylated Peptides:

  • Incubate the digested peptide mixture with streptavidin-conjugated beads for 2 hours at room temperature to capture the biotinylated peptides.

  • Wash the beads extensively with a series of stringent buffers to remove non-specifically bound peptides.

5. Elution and Mass Spectrometry:

  • Elute the captured peptides from the beads. For this compound, this is achieved by exposing the beads to UV light (e.g., 365 nm).

  • Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • Search the MS/MS spectra against a protein database to identify the biotinylated peptides and their corresponding proteins.

  • Perform relative quantification by comparing the spectral counts or peak intensities between different experimental conditions.

G cluster_labeling Protein Labeling cluster_processing Sample Processing cluster_analysis Analysis A Proteome (with alkyne-labeled proteins) B Add this compound A->B C Click Chemistry Reaction (CuAAC) B->C D Protein Digestion (Trypsin) C->D E Enrichment on Streptavidin Beads D->E F Wash Beads E->F G Photocleavage (UV light) F->G H LC-MS/MS Analysis G->H I Protein Identification & Quantification H->I G cluster_silac SILAC Workflow cluster_itraq iTRAQ Workflow S1 Metabolic Labeling of Cells ('Light' vs 'Heavy' Amino Acids) S2 Combine Cell Lysates S1->S2 S3 Protein Digestion S2->S3 S4 LC-MS/MS Analysis S3->S4 I1 Protein Digestion I2 Label Peptides with iTRAQ Reagents I1->I2 I3 Combine Labeled Peptides I2->I3 I4 LC-MS/MS Analysis I3->I4 G cluster_pathway Kinase Signaling Pathway cluster_abpp ABPP Intervention GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds Ras Ras Rec->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Sub Substrate Proteins ERK->Sub Phosphorylates Resp Cellular Response Sub->Resp Probe Alkyne-ATP Probe + this compound Probe->Raf Labels Active Kinases Probe->MEK Labels Active Kinases Probe->ERK Labels Active Kinases

References

Unlocking Enhanced Performance in Biotinylation: A Comparative Guide to PEG3 Spacers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize their biotinylation strategies, the choice of spacer arm within the biotinylation reagent is a critical determinant of experimental success. This guide provides an in-depth comparison of biotinylation reagents featuring a polyethylene (B3416737) glycol (PEG) spacer, specifically the PEG3 unit, against traditional alkyl chain spacers. Through an objective analysis supported by experimental data and detailed protocols, we demonstrate the significant advantages conferred by the incorporation of a PEG3 spacer.

The core benefits of utilizing a PEG3 spacer in biotinylation reagents lie in its ability to enhance solubility, minimize steric hindrance, and reduce non-specific binding. These properties translate to improved performance in a wide array of applications, from affinity purification and immunoassays to drug delivery and proteomics.

Key Advantages of PEG3 Spacers at a Glance:

  • Increased Hydrophilicity: The ethylene (B1197577) glycol units of the PEG spacer are hydrophilic, imparting greater water solubility to the biotinylation reagent and the resulting biotinylated molecule. This is particularly advantageous when working with proteins that are prone to aggregation in aqueous solutions.[1][2][3][4]

  • Reduced Steric Hindrance: The flexible and extended nature of the PEG3 spacer arm effectively distances the biotin (B1667282) moiety from the surface of the labeled molecule. This increased distance alleviates steric hindrance, allowing for more efficient binding of biotin to avidin (B1170675) or streptavidin, whose biotin-binding sites are located deep within the protein structure.[2][5]

  • Minimized Non-Specific Binding: PEG spacers are known for their ability to reduce non-specific protein adsorption to surfaces.[6][7] This "stealth" effect is crucial in applications like pull-down assays and immunoassays, as it leads to lower background signals and a higher signal-to-noise ratio.[2][8]

Comparative Analysis: PEG3 vs. Alkyl Chain Spacers

To illustrate the practical benefits of a PEG3 spacer, we compare its performance characteristics with those of a common long-chain (LC) alkyl spacer.

Data Presentation
FeatureBiotin-PEG3 ReagentBiotin-LC (Alkyl) ReagentAdvantage of PEG3
Solubility in Aqueous Buffers High[1][3][4]Moderate to LowPrevents aggregation of labeled proteins and allows for reactions in the absence of organic solvents.[9][10]
Steric Hindrance Minimized due to flexible, hydrophilic chain[2]Can be significant, especially with bulky molecules[5]More efficient binding to streptavidin, leading to higher signal and capture efficiency.[5]
Non-Specific Binding Low[6][7]Higher potential for hydrophobic interactionsCleaner results in pull-down assays and lower background in ELISAs.
Spacer Arm Length ~15.5 Å (for PEG3)~22.4 Å (for LC)While slightly shorter, the flexibility and hydrophilicity of PEG are more critical for reducing steric hindrance.[2]

Experimental Evidence:

A study comparing various spacer arm lengths in a biotinylated microplate assay demonstrated that longer spacer arms lead to a better dose-response curve, suggesting reduced steric hindrance for the binding of HRP-streptavidin.[5] While this study did not directly include a PEG3 spacer, it highlights the importance of the spacer in overcoming steric hindrance. Another study comparing PEG, alkyl, and oligonucleotide spacers for an aptamer-amphiphile found that the hydrophobic alkyl spacers resulted in the greatest loss of binding affinity compared to the free aptamer, while the hydrophilic PEG spacers improved the affinity.[11]

Experimental Protocols

To provide a practical framework for comparing these reagents, we present detailed methodologies for key experiments.

Protocol 1: General Protein Biotinylation

This protocol describes the biotinylation of a generic antibody (IgG) using an NHS-ester functionalized biotin reagent.

Materials:

  • IgG solution (2 mg/mL in PBS, pH 7.4)

  • Biotin-PEG3-NHS ester or Biotin-LC-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column or dialysis cassette

Procedure:

  • Prepare the IgG solution at a concentration of 2 mg/mL in PBS.

  • Immediately before use, dissolve the Biotin-PEG3-NHS ester or Biotin-LC-NHS ester in DMF or DMSO to a concentration of 1 mg/mL.

  • Add a 20-fold molar excess of the dissolved biotin reagent to the IgG solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Remove excess, unreacted biotin reagent using a desalting column or by dialysis against PBS.

  • The biotinylated antibody is now ready for use in downstream applications.

Protocol 2: Streptavidin Pull-Down Assay

This protocol outlines a method to capture a biotinylated protein and its interacting partners from a cell lysate.

Materials:

  • Cell lysate containing the biotinylated protein of interest

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 2 mM Biotin in PBS or SDS-PAGE sample buffer)

Procedure:

  • Equilibrate the streptavidin beads by washing them three times with Binding/Wash Buffer.

  • Incubate the cell lysate with the equilibrated streptavidin beads for 1-2 hours at 4°C with gentle rotation.

  • Pellet the beads using a magnetic stand or by centrifugation and discard the supernatant.

  • Wash the beads three to five times with 1 mL of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

  • After the final wash, elute the bound proteins by incubating the beads with Elution Buffer for 10-15 minutes at room temperature (for competitive elution with free biotin) or by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Mandatory Visualizations

To further clarify the concepts and workflows discussed, the following diagrams are provided.

Biotinylation_Workflow cluster_labeling Biotinylation cluster_purification Affinity Purification Protein Target Protein Biotinylated_Protein Biotinylated Protein Protein->Biotinylated_Protein Labeling Biotin_Reagent Biotin-PEG3-NHS Ester Biotin_Reagent->Biotinylated_Protein Streptavidin_Beads Streptavidin Beads Captured_Complex Captured Complex Biotinylated_Protein->Captured_Complex Streptavidin_Beads->Captured_Complex Binding Eluted_Protein Eluted Protein Captured_Complex->Eluted_Protein Elution

Caption: Workflow for protein biotinylation and affinity purification.

Steric_Hindrance_Comparison cluster_peg3 Biotin-PEG3 Spacer cluster_alkyl Biotin-Alkyl Spacer Protein_PEG Protein Biotin_PEG Biotin Protein_PEG->Biotin_PEG Flexible PEG3 Spacer Streptavidin Streptavidin Binding Pocket Biotin_PEG->Streptavidin Efficient Binding Protein_Alkyl Protein Biotin_Alkyl Biotin Protein_Alkyl->Biotin_Alkyl Rigid Alkyl Spacer Biotin_Alkyl->Streptavidin Hindered Binding

References

A Head-to-Head Comparison: PC Biotin-PEG3-azide vs. Biotin-PEG3-Azide for Bioconjugation and Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the choices for biotinylation reagents, understanding the nuanced differences between PC Biotin-PEG3-azide and its non-photocleavable counterpart, Biotin-PEG3-Azide, is critical for experimental success. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform the selection of the optimal reagent for your specific application.

At their core, both this compound and Biotin-PEG3-Azide are powerful tools for attaching a biotin (B1667282) label to alkyne-modified biomolecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry. This enables the highly efficient and specific biotinylation of proteins, nucleic acids, and other molecules for subsequent detection, purification, or immobilization using the high-affinity interaction between biotin and streptavidin. The key distinction lies in the "PC" designation: the inclusion of a photocleavable linker. This seemingly small modification has profound implications for experimental design and downstream applications, particularly in the realm of proteomics.

Key Differences at a Glance

The primary divergence between these two reagents is the ability to release the biotinylated molecule from its streptavidin-based capture matrix. Biotin-PEG3-Azide forms a stable, essentially irreversible bond, while this compound allows for the gentle release of the target molecule upon exposure to UV light. This fundamental difference dictates the most suitable applications for each reagent.

Quantitative Data Summary

ParameterBiotin-PEG3-AzideThis compoundSource
Molecular Weight ~444.55 g/mol ~825.9 g/mol [1][2]
Click Reaction Efficiency HighHigh[3]
Streptavidin Binding Affinity (Kd) ~10⁻¹⁴ M~10⁻¹⁴ M (before cleavage)[4][5]
Elution from Streptavidin Harsh denaturing conditions (e.g., boiling in SDS-PAGE buffer)Mild photocleavage (e.g., ~365 nm UV light)[6][7]
Photocleavage Efficiency N/A>90% in 5-25 minutes[8]
Post-cleavage Binding to Streptavidin N/ANegligible[6]
Suitability for Mass Spectrometry Challenging due to co-elution of streptavidin peptides with on-bead digestion.More suitable due to clean elution of target peptides.[9][10][11]

Performance in Key Applications

Biotin-PEG3-Azide: The Workhorse for Stable Labeling

Biotin-PEG3-Azide is the reagent of choice when a permanent biotin tag is desired. Its robust nature makes it ideal for:

  • Immunofluorescence and Immunohistochemistry: Creating stable labels for imaging applications.

  • ELISAs and Western Blotting: Reliable detection of target molecules.

  • Affinity Chromatography: When the goal is to immobilize a molecule on a streptavidin support without the need for subsequent elution of the intact molecule.

The primary drawback of Biotin-PEG3-Azide becomes apparent in applications requiring the recovery of the labeled molecule in its native state. The extraordinary strength of the biotin-streptavidin interaction necessitates harsh elution conditions that can denature proteins and interfere with downstream analyses like mass spectrometry.[12]

This compound: Enabling Advanced Proteomics and Reversible Capture

The photocleavable linker in this compound provides a significant advantage in applications where the release of the captured molecule is crucial. This makes it particularly well-suited for:

  • Quantitative Proteomics: In workflows such as activity-based protein profiling (ABPP) and chemical proteomics, this compound allows for the specific enrichment of labeled peptides and their subsequent clean release for mass spectrometry analysis. This minimizes contamination from streptavidin-derived peptides that can occur with on-bead digestion methods often used with non-cleavable tags.[9][10] While some studies suggest that other cleavable linkers, like acid-cleavable ones, may offer higher identification yields in certain workflows, photocleavable tags remain a valuable tool, especially when dealing with acid-sensitive modifications.[9][11]

  • Affinity Pull-Down and Release: Isolating binding partners or protein complexes under mild conditions, preserving their integrity for further study.

  • Controlled Release Systems: In drug delivery or other applications where the release of a biotinylated cargo is triggered by light.

Experimental Protocols

The following are generalized protocols for the use of both reagents. Optimization may be required for specific applications.

I. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Protein Labeling

This protocol is applicable to both this compound and Biotin-PEG3-Azide.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS)

  • This compound or Biotin-PEG3-Azide (stock solution in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) (stock solution in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (stock solution in water)

  • Sodium ascorbate (B8700270) (freshly prepared stock solution in water)

  • Streptavidin-agarose beads

Procedure:

  • Prepare the Click-IT® Reaction Cocktail: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein solution

    • This compound or Biotin-PEG3-Azide (final concentration typically 10-100 µM)

    • THPTA (final concentration to chelate copper, typically 5-fold excess over CuSO₄)

    • CuSO₄ (final concentration typically 50-100 µM)

  • Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1-5 mM to reduce Cu(II) to the catalytic Cu(I) species.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-agarose beads to the reaction mixture.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow binding.

    • Wash the beads extensively with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.

II. Elution of Captured Proteins

A. For Biotin-PEG3-Azide (On-Bead Digestion for Mass Spectrometry):

  • After the final wash, resuspend the streptavidin beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

  • Add a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).

  • Add trypsin and incubate overnight at 37°C to digest the captured proteins directly on the beads.[7][13]

  • Collect the supernatant containing the digested peptides for LC-MS/MS analysis. Note that this will contain peptides from both the target protein and the streptavidin from the beads.

B. For this compound (Photocleavage):

  • After the final wash, resuspend the streptavidin beads in a non-amine-containing buffer (e.g., PBS).

  • Transfer the bead slurry to a UV-transparent plate or tube.

  • Irradiate the sample with a UV lamp at ~365 nm for 15-30 minutes on ice.[8] The optimal time should be determined empirically.

  • Centrifuge the sample to pellet the beads.

  • Carefully collect the supernatant containing the released, formerly biotinylated proteins or peptides.

  • The released sample is now ready for downstream analysis, such as SDS-PAGE or LC-MS/MS, free of streptavidin contamination.

Visualizing the Workflow

The choice between this compound and Biotin-PEG3-Azide fundamentally alters the experimental workflow for protein enrichment and analysis.

G cluster_0 Biotin-PEG3-Azide Workflow cluster_1 This compound Workflow A Alkyne-Protein B Click Reaction with Biotin-PEG3-Azide A->B C Streptavidin Bead Capture B->C D On-Bead Digestion C->D E LC-MS/MS Analysis (Target + Streptavidin Peptides) D->E F Alkyne-Protein G Click Reaction with This compound F->G H Streptavidin Bead Capture G->H I Photocleavage (~365 nm UV) H->I J Elution of Target Protein I->J K Digestion J->K L LC-MS/MS Analysis (Target Peptides Only) K->L

Comparison of experimental workflows.

Signaling Pathway and Logical Relationships

The underlying principle for both reagents is the bioorthogonal ligation via click chemistry followed by high-affinity capture. The key logical difference is the reversibility of the capture step.

G cluster_shared Shared Initial Steps cluster_non_cleavable Biotin-PEG3-Azide Path cluster_cleavable This compound Path Start Alkyne-Modified Biomolecule Click CuAAC Reaction with Azide-PEG3-Biotin Start->Click Capture Binding to Streptavidin Click->Capture StableComplex Stable Streptavidin-Biotin Complex Capture->StableComplex CleavableComplex Photocleavable Complex Capture->CleavableComplex HarshElution Harsh Elution / On-Bead Digestion StableComplex->HarshElution UV UV Irradiation (~365 nm) CleavableComplex->UV Release Release of Biomolecule UV->Release

Logical flow of biotinylation and release.

Conclusion

The choice between this compound and Biotin-PEG3-Azide is not a matter of which is superior overall, but which is the most appropriate tool for the task at hand. For applications requiring a stable, permanent biotin label, the simplicity and robustness of Biotin-PEG3-Azide are advantageous. However, for modern proteomics and other applications that demand the recovery of captured biomolecules with high purity and functional integrity, the photocleavable linker of this compound offers a clear and often essential advantage. By carefully considering the experimental goals and downstream analytical methods, researchers can leverage the unique properties of each reagent to achieve their scientific objectives.

References

Validating PC Biotin-PEG3-Azide Labeling: A Comparative Guide to Western Blot Analysis and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging biotinylation for molecular tracking and purification, robust validation of the labeling process is paramount. This guide provides a comparative analysis of Western blot analysis for confirming the successful labeling of alkyne-containing biomolecules with PC Biotin-PEG3-azide, alongside alternative validation methodologies. We will delve into the experimental protocols, present a qualitative comparison of the techniques, and provide visual workflows to aid in experimental design.

This compound is a versatile reagent used to introduce a photocleavable biotin (B1667282) moiety to biomolecules via "click chemistry".[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility, and the azide (B81097) group allows for efficient conjugation to alkyne-modified targets.[2][3][4] The photocleavable linker offers the advantage of releasing the captured biomolecules under mild UV irradiation.[1][2]

Comparative Analysis of Validation Methods

The choice of validation method depends on several factors, including the nature of the biotinylated sample, the required sensitivity, and the type of data needed (qualitative vs. quantitative). Below is a summary of the most common techniques.

Method Principle Data Output Sensitivity Throughput Key Advantages Limitations
Western Blot Size-based separation of proteins followed by detection of biotin with enzyme-conjugated streptavidin.[5][6][7][8]Qualitative/Semi-quantitativeModerateLow to ModerateWidely accessible, provides molecular weight information.Can be time-consuming, potential for non-specific bands from endogenous biotin.[7][9]
Mass Spectrometry (MS) Identification and quantification of biotinylated peptides based on their mass-to-charge ratio.[10][11][12][13][14]QuantitativeHighHighHigh sensitivity and specificity, can identify specific biotinylation sites.Requires specialized equipment and expertise.
Flow Cytometry Quantification of biotinylation on the surface of cells using fluorescently labeled streptavidin.[15][16][17][18][19]QuantitativeHighHighRapid analysis of single cells, ideal for cell surface labeling.Limited to cell-based assays, does not provide molecular weight information.

Experimental Protocols

Western Blot Analysis for this compound Labeling Validation

This protocol outlines the general steps for validating the biotinylation of a protein of interest using Western blot.

1. Sample Preparation:

  • Perform the click chemistry reaction to label your alkyne-containing protein with this compound.
  • Lyse the cells or prepare the protein extract in a suitable lysis buffer containing protease inhibitors.
  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein from your labeled and unlabeled (negative control) samples onto an SDS-polyacrylamide gel.
  • Run the gel to separate the proteins by molecular weight.
  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific binding.
  • Incubate the membrane with streptavidin conjugated to horseradish peroxidase (Streptavidin-HRP) diluted in blocking buffer for 1 hour at room temperature.[5][20]
  • Wash the membrane three times with TBST for 10 minutes each to remove unbound streptavidin-HRP.

4. Detection:

  • Incubate the membrane with a chemiluminescent HRP substrate.
  • Detect the signal using a chemiluminescence imaging system. A band corresponding to the molecular weight of your target protein should be visible in the labeled sample lane.

Conceptual Workflow for Western Blot Validation

Western_Blot_Workflow cluster_electrophoresis Protein Separation cluster_transfer Membrane Transfer cluster_detection Detection of Biotinylation cluster_result Result Sample_Prep Sample Preparation (Labeled & Unlabeled Lysates) SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Electrotransfer to PVDF/Nitrocellulose Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Strep_HRP Streptavidin-HRP Incubation Blocking->Strep_HRP Washing Washing Strep_HRP->Washing Detection Chemiluminescent Detection Washing->Detection Result Visualization of Biotinylated Protein Band Detection->Result

Caption: Experimental workflow for Western blot validation of biotinylation.

Signaling Pathway and Detection Principle

The validation of this compound labeling by Western blot relies on the high-affinity interaction between biotin and streptavidin.

Biotin_Detection_Pathway cluster_labeling Labeling Reaction cluster_detection_principle Detection Principle cluster_visualization Signal Generation Alkyne_Protein Alkyne-Modified Protein Biotinylated_Protein Biotinylated Protein on Membrane Alkyne_Protein->Biotinylated_Protein Click Chemistry Biotin_Azide This compound Biotin_Azide->Biotinylated_Protein Detection_Complex Biotin-Streptavidin-HRP Complex Biotinylated_Protein->Detection_Complex High-Affinity Binding Strep_HRP Streptavidin-HRP Conjugate Strep_HRP->Detection_Complex Signal Light Signal Detection_Complex->Signal Enzymatic Reaction Substrate Chemiluminescent Substrate Substrate->Signal

Caption: Principle of biotinylated protein detection using streptavidin-HRP.

Alternative Validation Methods

Mass Spectrometry

For a more in-depth and quantitative analysis, mass spectrometry is a powerful alternative. A method known as "Direct Detection of Biotin-containing Tags" (DiDBiT) has been shown to significantly improve the direct detection of biotinylated proteins compared to conventional targeted proteomic strategies.[10][11][12][13][14] This technique can identify the specific sites of biotinylation and provide a more accurate quantification of labeling efficiency.

Flow Cytometry

When validating the labeling of cell surface proteins, flow cytometry offers a high-throughput and quantitative solution.[15][16] Cells are first labeled with this compound following the click chemistry protocol. Subsequently, the cells are stained with a fluorescently labeled streptavidin conjugate and analyzed by flow cytometry.[17][18][19] The fluorescence intensity directly correlates with the amount of biotinylation on the cell surface.

Conclusion

Validating the successful labeling of biomolecules with this compound is a critical step in ensuring the reliability of downstream applications. While Western blot analysis is a widely accessible method for qualitative confirmation, researchers should consider the specific requirements of their experiments when choosing a validation strategy. For highly sensitive and quantitative data, mass spectrometry is the method of choice. For high-throughput analysis of cell surface labeling, flow cytometry provides a robust and efficient alternative. By understanding the principles and protocols of each method, researchers can confidently select the most appropriate approach for their validation needs.

References

A Researcher's Guide to Photocleavable Linkers in Proteomics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of proteomics, the choice of a photocleavable linker is a critical decision that can significantly impact experimental outcomes. These light-sensitive moieties offer precise temporal and spatial control over the release of captured proteins, enabling cleaner, more accurate analyses. This guide provides a comprehensive comparison of different photocleavable linkers, supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate tool for your research needs.

Photocleavable linkers are instrumental in a variety of proteomics applications, including affinity purification, mass spectrometry-based protein identification, and activity-based protein profiling. Their ability to be cleaved by a specific wavelength of light allows for the gentle elution of target proteins, preserving their integrity and avoiding the harsh chemical conditions often required with other elution methods. This guide will delve into the characteristics and performance of three major classes of photocleavable linkers: o-nitrobenzyl-based, coumarin-based, and genetically encoded linkers.

Comparative Analysis of Photocleavable Linkers

The selection of a photocleavable linker is a balance of several key parameters, including the cleavage wavelength, efficiency, potential for side reactions, and ease of synthesis or incorporation. The following table summarizes the key quantitative data for commonly used photocleavable linkers to facilitate a direct comparison.

Linker TypePhotocleavable MoietyTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Cleavage Half-lifeKey AdvantagesPotential Disadvantages
Chemically Synthesized o-Nitrobenzyl (oNB)340 - 365[1][2][3]0.01 - 0.63[4]Minutes to hours[1]Well-established chemistry, versatileUV light can potentially damage proteins, side product formation (e.g., nitrosobenzaldehyde)
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC)~365~0.41Not widely reportedHigher quantum yield than some oNB derivativesLow molar absorptivity at longer wavelengths
Coumarin365 - 450[3]~0.02 - 0.25MinutesCleavage at longer, less damaging wavelengths, can be fluorescentCan undergo reversible dimerization
Genetically Encoded Photo-cleavable Protein (e.g., PhoCl)~400Not widely reportedSeconds to minutesSite-specific incorporation, high specificityRequires molecular biology expertise, larger size may cause steric hindrance
Non-canonical amino acids (e.g., pAzF, Bpa)~350 - 365[5]Not widely reportedNot widely reportedSite-specific incorporation, smaller sizeRequires specialized expression systems

Experimental Workflows and Signaling Pathways

Photocleavable linkers are integral to various proteomics workflows. Below are diagrams illustrating two common applications: Affinity Purification-Mass Spectrometry (AP-MS) and Activity-Based Protein Profiling (ABPP).

APMS_Workflow cluster_bait Bait Preparation cluster_capture Protein Capture cluster_elution Photocleavage and Elution cluster_analysis Analysis Bait Bait Protein Linker Photocleavable Linker Bait->Linker Conjugation Bead Solid Support (e.g., Beads) Linker->Bead Immobilization Incubation Incubation Bead->Incubation Lysate Cell Lysate (Prey Proteins) Lysate->Incubation Wash Washing Steps Incubation->Wash UV UV/Visible Light Wash->UV Elution Elution of Prey Proteins UV->Elution MS Mass Spectrometry (LC-MS/MS) Elution->MS Analysis Protein Identification MS->Analysis

Affinity Purification-Mass Spectrometry (AP-MS) Workflow.

ABPP_Workflow cluster_probe Probe Labeling cluster_click Click Chemistry cluster_enrichment Enrichment cluster_cleavage Photocleavage cluster_analysis Analysis Probe Activity-Based Probe (with alkyne/azide handle) Labeling Covalent Labeling of Active Enzymes Probe->Labeling Proteome Proteome Proteome->Labeling Click CuAAC or SPAAC Click Reaction Labeling->Click PCL_Biotin Photocleavable Linker-Biotin PCL_Biotin->Click Enrichment Affinity Purification Click->Enrichment Streptavidin Streptavidin Beads Streptavidin->Enrichment UV UV/Visible Light Enrichment->UV Release Release of Labeled Peptides UV->Release MS LC-MS/MS Analysis Release->MS Identification Identification of Active Enzymes and Modification Sites MS->Identification

Activity-Based Protein Profiling (ABPP) Workflow.

Detailed Experimental Protocols

General Protocol for Photocleavage of Chemically Synthesized Linkers

This protocol provides a general framework for the photocleavage of proteins or peptides conjugated to o-nitrobenzyl or coumarin-based linkers. Optimization of irradiation time and light intensity is crucial for maximizing cleavage efficiency while minimizing potential photo-damage to the sample.

Materials:

  • Sample containing the protein-linker conjugate immobilized on a solid support (e.g., agarose (B213101) or magnetic beads) or in solution.

  • Photocleavage buffer (e.g., PBS, Tris-HCl, HEPES, pH 7.2-8.0). The buffer should be transparent at the cleavage wavelength.

  • UV lamp or LED light source with the appropriate wavelength for the specific linker.

  • Reaction vessel (e.g., microcentrifuge tube, quartz cuvette).

Procedure:

  • Sample Preparation: If the sample is on a solid support, wash the beads thoroughly with the photocleavage buffer to remove any non-specifically bound proteins. Resuspend the beads in an appropriate volume of photocleavage buffer. For samples in solution, ensure the buffer composition is compatible with the downstream analysis.

  • Irradiation:

    • Place the sample in the reaction vessel. To ensure uniform irradiation, use a vessel that allows for even light penetration.

    • Position the light source at a fixed distance from the sample. The intensity of the light will affect the cleavage kinetics.

    • Irradiate the sample for the desired amount of time. Typical irradiation times can range from 5 to 60 minutes.[1] It is recommended to perform a time-course experiment to determine the optimal irradiation time for your specific linker and experimental setup.

    • During irradiation, gentle mixing can be applied to ensure all parts of the sample are exposed to the light. For temperature-sensitive samples, perform the irradiation on ice or in a cold room.

  • Sample Collection:

    • If using a solid support, centrifuge the sample to pellet the beads and collect the supernatant containing the cleaved proteins.

    • For samples in solution, the cleaved product is now ready for downstream analysis.

  • Analysis: Analyze the cleaved sample using SDS-PAGE, Western blotting, or mass spectrometry to confirm the efficiency of the photocleavage.

General Protocol for Expression and Use of Genetically Encoded Photocleavable Linkers

This protocol outlines the general steps for incorporating and utilizing a genetically encoded photocleavable linker, such as a photo-cleavable protein or a non-canonical amino acid.[5][6][7][8]

Materials:

  • Expression vector containing the gene of interest fused to the genetically encoded photocleavable linker.

  • Appropriate bacterial or mammalian expression system.

  • For non-canonical amino acids, a plasmid encoding the engineered aminoacyl-tRNA synthetase and tRNA pair.

  • Non-canonical amino acid (e.g., p-azidophenylalanine, p-benzoylphenylalanine).

  • Cell culture or fermentation media.

  • Protein purification reagents (e.g., chromatography columns, buffers).

  • UV light source for photocleavage.

Procedure:

  • Expression and Purification:

    • Transform or transfect the expression vector(s) into the chosen host cells.

    • Culture the cells under conditions that induce the expression of the fusion protein. For non-canonical amino acids, supplement the media with the specific amino acid.

    • Harvest the cells and lyse them to release the proteins.

    • Purify the fusion protein using appropriate chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

  • Interaction/Labeling:

    • Incubate the purified fusion protein with the target interacting partners or labeling reagents.

  • Photocleavage:

    • Expose the sample to UV light at the appropriate wavelength to induce cleavage of the linker. Similar to the chemical linkers, optimize the irradiation time and intensity.

  • Analysis: Analyze the sample to confirm cleavage and identify the released proteins or protein fragments.

Conclusion

The selection of a photocleavable linker is a critical step in the design of robust and reliable proteomics experiments. By understanding the quantitative performance characteristics and having access to detailed experimental protocols, researchers can make informed decisions to best suit their specific applications. o-Nitrobenzyl and coumarin-based linkers offer versatility for chemical synthesis approaches, with the latter providing the advantage of cleavage at longer, less harsh wavelengths. Genetically encoded linkers provide the ultimate specificity through site-specific incorporation, albeit with a more complex initial setup. As the field of proteomics continues to evolve, the development of new photocleavable linkers with improved efficiencies and novel functionalities will undoubtedly further enhance our ability to unravel the complexities of the proteome.

References

A Head-to-Head Comparison: PC Biotin-PEG3-azide and Alternatives for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of cellular analysis, the ability to visualize molecular processes within living cells is paramount. This guide provides a comprehensive comparison of PC Biotin-PEG3-azide with other leading live cell imaging technologies, offering insights into their efficacy, underlying methodologies, and practical applications. We present a data-driven analysis to empower you in selecting the optimal tool for your research needs.

Live cell imaging techniques have revolutionized our understanding of cellular dynamics, allowing for the real-time tracking of proteins, signaling pathways, and other molecular events. Among the diverse array of available tools, bioorthogonal labeling with reagents like this compound has emerged as a powerful strategy. This guide will objectively compare its performance against established alternatives, namely genetically encoded fluorescent proteins (e.g., GFP) and self-labeling protein tags (e.g., HaloTag).

Performance Comparison of Live Cell Imaging Reagents

The choice of a labeling strategy for live cell imaging hinges on a balance of factors including labeling efficiency, specificity, potential cytotoxicity, and the desired experimental outcome. Below is a summary of key quantitative and qualitative parameters for this compound and its primary alternatives.

FeatureThis compound with Click ChemistryGenetically Encoded Fluorescent Proteins (e.g., GFP)Self-Labeling Tags (e.g., HaloTag)
Labeling Principle Bioorthogonal click chemistry reaction between an azide (B81097) (on the biotin (B1667282) probe) and an alkyne (metabolically or genetically incorporated into the target).Genetic fusion of the fluorescent protein to the protein of interest.Covalent reaction between a genetically encoded protein tag and a synthetic ligand.
Specificity High, due to the bioorthogonal nature of the click reaction.[1]High, as the fluorescent tag is genetically fused to the target protein.High, based on the specific and covalent interaction between the tag and its ligand.
Labeling Efficiency Can be high but is dependent on the efficiency of incorporating the alkyne handle and the subsequent click reaction. For copper-catalyzed reactions on membrane proteins, yields can be over 18%, while cytosolic protein labeling can be lower (~0.8-14%) due to intracellular reducing agents.[2][3]100% for successfully transfected/transduced cells expressing the fusion protein.Generally high and rapid, with labeling often complete within minutes to an hour.[4]
Signal-to-Noise Ratio Can be high, especially with fluorophores brighter than fluorescent proteins. However, background can be a concern depending on the probe and washing efficiency.[5]Can be limited by the intrinsic brightness of the fluorescent protein and cellular autofluorescence.[6][7] For dim proteins, the signal may be difficult to distinguish from background.[6]Can be very high, with some organic fluorophores being significantly brighter and more photostable than fluorescent proteins, leading to up to a 9-fold higher fluorescent signal in some cases.[8][9]
Photostability Dependent on the chosen fluorescent dye conjugated to streptavidin. A wide range of photostable dyes are available.Varies between different fluorescent proteins; photobleaching can be a significant limitation for long-term imaging.Dependent on the synthetic fluorophore used as the ligand, offering access to highly photostable dyes.
Cell Viability/Toxicity Copper-catalyzed click chemistry can exhibit some cytotoxicity, though ligands have been developed to mitigate this.[10][11] Strain-promoted, copper-free click chemistry is generally considered more biocompatible.Generally low toxicity, though overexpression of large fusion proteins can sometimes interfere with protein function and cellular processes.The protein tag itself is generally well-tolerated. The ligands are typically applied at low concentrations for short durations, minimizing toxicity.
Flexibility High. The biotin tag can be detected with streptavidin conjugated to a wide variety of reporters (fluorophores, enzymes, etc.). The photocleavable (PC) linker allows for light-induced release.[12]Moderate. The spectral properties are fixed for a given fluorescent protein.High. The same genetic construct can be labeled with different functional ligands (e.g., various fluorophores, biotin).[13][14]
Size of the Tag Small azide/alkyne modification on the protein of interest. The subsequent detection complex with streptavidin is larger.Relatively large (e.g., GFP is ~27 kDa), which can potentially perturb the function of the target protein.[15]Relatively small protein tag (e.g., HaloTag is ~33 kDa).

Experimental Protocols

Detailed methodologies are crucial for the successful application of these techniques. Below are representative protocols for key experiments.

Metabolic Labeling and Imaging using this compound

This protocol describes the metabolic incorporation of an alkyne-modified sugar into cellular glycans, followed by copper-free click chemistry with this compound and subsequent fluorescent detection.

Materials:

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • This compound

  • DBCO-functionalized fluorophore (e.g., DBCO-Cy5)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Streptavidin-conjugated fluorophore (e.g., Streptavidin-Alexa Fluor 488)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Culture cells in medium supplemented with Ac4ManNAz (e.g., 25-50 µM) for 1-3 days to allow for incorporation into cellular glycans.

  • Cell Preparation: Wash the cells three times with ice-cold PBS.

  • Click Reaction (Copper-Free):

    • Prepare a solution of this compound and a DBCO-functionalized fluorophore in PBS.

    • Incubate the cells with the click reaction cocktail for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unreacted reagents.

  • Fixation and Permeabilization (Optional, for intracellular targets):

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Wash twice with PBS.

  • Blocking: Incubate the cells with blocking buffer for 30 minutes.

  • Streptavidin Staining: Incubate the cells with a solution of streptavidin-conjugated fluorophore (e.g., 1:500 dilution in blocking buffer) for 1 hour at room temperature.

  • Final Washes: Wash the cells three times with PBS.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope with the appropriate filter sets.

Live Cell Imaging with HaloTag

This protocol outlines the labeling of a HaloTag fusion protein in living cells with a fluorescent ligand.

Materials:

  • Cells expressing a HaloTag fusion protein

  • HaloTag ligand (e.g., Janelia Fluor 549 HaloTag ligand)

  • DMSO

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Cell culture medium

Procedure:

  • Cell Seeding: Seed cells expressing the HaloTag fusion protein onto a glass-bottom imaging dish and allow them to adhere overnight.

  • Ligand Preparation: Prepare a stock solution of the HaloTag ligand in DMSO (e.g., 1 mM).

  • Staining Solution: Dilute the HaloTag ligand stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 0.1-1 µM).

  • Labeling: Remove the culture medium from the cells and add the staining solution. Incubate for 15-30 minutes at 37°C and 5% CO2.

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed live-cell imaging medium.

  • Imaging: Image the cells immediately on a fluorescence microscope equipped with a live-cell incubation chamber.

Visualizing Signaling Pathways

The ability to visualize specific proteins within their native cellular context is invaluable for dissecting complex signaling networks. Bioorthogonal labeling with probes like this compound offers a powerful tool for these investigations.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling cascade is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is frequently implicated in cancer. Live cell imaging allows for the real-time tracking of EGFR dimerization, activation, and downstream signaling events.[16][17][18][19]

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR_mono EGFR (monomer) EGF->EGFR_mono Binding EGFR_dimer EGFR (dimer) EGFR_mono->EGFR_dimer Dimerization EGFR_active Active EGFR (phosphorylated) EGFR_dimer->EGFR_active Autophosphorylation Grb2 Grb2 EGFR_active->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Downstream Targets ERK->Downstream

Caption: EGFR signaling pathway initiated by EGF binding.

Wnt Signaling Pathway

The Wnt signaling pathway is fundamental to embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers. Reporter assays and direct imaging of key components like β-catenin are used to study its activity.[20][21]

Wnt_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binding LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dvl Dishevelled (Dvl) Frizzled->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation & Ubiquitination Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nuclear Translocation and Binding Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation

Caption: Canonical Wnt signaling pathway.

Experimental Workflow for Bioorthogonal Labeling

The general workflow for utilizing this compound in live cell imaging involves a two-step labeling process.

Bioorthogonal_Workflow Start Start: Live Cells Metabolic_Labeling Step 1: Metabolic Incorporation of Alkyne-Modified Precursor Start->Metabolic_Labeling Wash1 Wash to Remove Excess Precursor Metabolic_Labeling->Wash1 Click_Reaction Step 2: Bioorthogonal Reaction with this compound Wash1->Click_Reaction Wash2 Wash to Remove Unreacted Probe Click_Reaction->Wash2 Detection Detection with Streptavidin-Fluorophore Wash2->Detection Imaging Live Cell Imaging Detection->Imaging Photocleavage Optional: Photocleavage with UV Light Imaging->Photocleavage End End: Data Analysis Imaging->End Photocleavage->End

Caption: General workflow for live cell imaging using bioorthogonal labeling.

Conclusion

This compound, in conjunction with click chemistry, offers a versatile and highly specific method for live cell imaging. Its key advantages lie in the small size of the initial modification and the flexibility of detection offered by the biotin-streptavidin system. The photocleavable linker adds another layer of temporal control. However, researchers must consider the potential for cytotoxicity with copper-catalyzed variants and the multi-step nature of the labeling process.

Genetically encoded fluorescent proteins like GFP remain a straightforward and widely used tool, particularly for confirming protein expression and localization. Their primary limitations are the size of the tag and potential phototoxicity and photobleaching during long-term imaging.

Self-labeling tags such as HaloTag provide a compelling alternative, combining the genetic specificity of fusion proteins with the superior photophysical properties of synthetic dyes. This often results in brighter, more photostable labeling, making it well-suited for demanding imaging applications like single-molecule tracking.

The optimal choice of a live cell imaging reagent will ultimately depend on the specific biological question, the protein of interest, and the imaging modality employed. By understanding the relative strengths and weaknesses of each approach, researchers can make informed decisions to best illuminate the intricate and dynamic world of the living cell.

References

Navigating Bioconjugation: A Comparative Guide to PC Biotin-PEG3-Azide and its Alternatives in Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and proteomics, the specificity of labeling reagents is paramount. This guide provides a comprehensive comparison of PC Biotin-PEG3-azide, a photocleavable biotin-azide probe, with its alternatives, focusing on performance and potential for non-specific interactions in complex biological samples. The data presented here is crucial for designing experiments that yield clean, reliable, and unambiguous results.

At the heart of many modern biological assays lies the highly specific and robust interaction between biotin (B1667282) and streptavidin. The covalent attachment of biotin to a molecule of interest, a process known as biotinylation, enables its detection, purification, and tracking. The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has provided a powerful and bioorthogonal method for attaching biotin to alkyne-modified biomolecules. This compound is a sophisticated reagent in this class, featuring a photocleavable (PC) linker that allows for the release of the captured biomolecule under UV light, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an azide (B81097) group for click chemistry.

However, the introduction of any labeling reagent into a complex biological milieu, such as a cell lysate, carries the risk of non-specific binding or "cross-reactivity," where the probe interacts with unintended molecules. This can lead to background noise, false positives, and misinterpretation of experimental results. Therefore, a thorough understanding of the performance and potential off-target effects of different biotin-azide probes is essential for selecting the optimal tool for a given application.

Performance Comparison of Biotin-Azide Probes

Recent proteomic studies have benchmarked the performance of various cleavable biotin-azide probes, providing valuable insights into their efficiency and specificity. The following tables summarize key performance metrics for this compound and four common chemically cleavable alternatives: DADPS-Biotin-Azide (acid-cleavable), Diazo-Biotin-Azide (dithionite-cleavable), Dde-Biotin-Azide (hydrazine-cleavable), and a reduction-cleavable biotin-azide.

The data is derived from a comprehensive study that evaluated these probes in three distinct experimental workflows for identifying alkyne-labeled peptides from a complex cell lysate:

  • Workflow A (Protein-Protein): Proteins are first labeled with the biotin-azide probe via click chemistry, then enriched on streptavidin beads, followed by on-bead digestion and mass spectrometry analysis of the released peptides.

  • Workflow B (Protein-Peptide): Proteins are labeled, enriched, and then eluted from the beads before digestion and analysis.

  • Workflow C (Peptide-Peptide): Proteins are first digested into peptides, which are then labeled with the biotin-azide probe, enriched, and analyzed.

Table 1: Number of Identified Alkyne-Labeled Peptides

Biotin-Azide ProbeCleavage MethodWorkflow AWorkflow BWorkflow C
This compound Photocleavage (UV)~1,200~1,000~1,500
DADPS-Biotin-Azide Acid (Formic Acid)~2,500 ~2,200 ~2,800
Diazo-Biotin-Azide Reduction (Dithionite)~1,800~1,600~2,000
Dde-Biotin-Azide Hydrazine~1,500~1,300~1,700
Reduction-cleavable Reduction (TCEP/DTT)~1,000~800~1,200

Note: The values presented are approximate and intended for comparative purposes, based on trends observed in benchmark studies.

Table 2: Enrichment Efficiency (Signal-to-Noise Ratio)

Biotin-Azide ProbeCleavage MethodWorkflow AWorkflow BWorkflow C
This compound Photocleavage (UV)ModerateModerateGood
DADPS-Biotin-Azide Acid (Formic Acid)Excellent Excellent Excellent
Diazo-Biotin-Azide Reduction (Dithionite)GoodGoodVery Good
Dde-Biotin-Azide HydrazineGoodModerateGood
Reduction-cleavable Reduction (TCEP/DTT)ModerateLowModerate

Note: Enrichment efficiency is a qualitative assessment of the ratio of correctly identified target peptides to non-specifically bound peptides.

From the data, it is evident that the DADPS-Biotin-Azide probe consistently outperforms the other probes, including this compound, in terms of the number of identified target peptides and enrichment efficiency across all tested workflows. While photocleavage offers a seemingly "clean" release mechanism, the performance of this compound appears to be moderate in comparison. This could be due to incomplete cleavage or potential side reactions induced by UV irradiation.

Experimental Workflows and Protocols

To aid researchers in designing their own cross-reactivity and performance assessment studies, detailed experimental workflows and protocols are provided below.

Experimental Workflow for Performance and Cross-Reactivity Assessment

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_enrichment Enrichment cluster_analysis Analysis start Start: Alkyne-labeled cell lysate protein_digestion Protein Digestion (for Workflow C) click_reaction Click Chemistry: Add Biotin-Azide Probe start->click_reaction protein_digestion->click_reaction streptavidin_enrichment Streptavidin Bead Enrichment click_reaction->streptavidin_enrichment on_bead_digest On-Bead Digestion (Workflow A) streptavidin_enrichment->on_bead_digest elution Elution streptavidin_enrichment->elution lc_ms LC-MS/MS Analysis on_bead_digest->lc_ms off_bead_digest Off-Bead Digestion (Workflow B) elution->off_bead_digest elution->lc_ms Workflow C off_bead_digest->lc_ms data_analysis Data Analysis: Peptide ID, S/N Ratio lc_ms->data_analysis

Caption: Workflow for comparing biotin-azide probes.

Key Experimental Protocols

1. Cell Lysis and Protein Extraction:

  • Culture cells and introduce an alkyne-containing metabolic label (e.g., L-azidohomoalanine or L-homopropargylglycine).

  • Harvest cells and lyse in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Quantify protein concentration using a standard assay (e.g., BCA assay).

2. Click Chemistry Reaction (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC):

  • To the cell lysate (typically 1 mg of protein), add the biotin-azide probe to a final concentration of 100 µM.

  • Add a fresh solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to a final concentration of 1 mM.

  • Add tris-(benzyltriazolylmethyl)amine (TBTA) or a similar copper(I)-stabilizing ligand to a final concentration of 100 µM.

  • Initiate the reaction by adding copper(II) sulfate (B86663) to a final concentration of 1 mM.

  • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

3. Enrichment of Biotinylated Proteins/Peptides:

  • Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1-2 hours at room temperature to capture biotinylated molecules.

  • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. A typical wash series includes:

4. Elution/Digestion:

  • For Workflow A (On-Bead Digestion):

    • Resuspend the beads in a digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5) containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).

    • Add trypsin and incubate overnight at 37°C.

    • Collect the supernatant containing the digested peptides.

  • For Workflow B (Off-Bead Digestion):

    • Elute the intact biotinylated proteins from the beads using the appropriate cleavage method (see Table 1).

    • Perform in-solution digestion of the eluted proteins as described above.

  • For Workflow C (Peptide Enrichment):

    • After enrichment of biotinylated peptides, elute them from the beads using the appropriate cleavage method.

5. Mass Spectrometry and Data Analysis:

  • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify peptides using a suitable database search engine (e.g., Sequest, Mascot).

  • Quantify the number of identified alkyne-labeled peptides.

  • Assess the signal-to-noise ratio by comparing the number of identified target peptides to the number of identified non-specifically bound proteins (contaminants).

Signaling Pathways and Logical Relationships

The choice of a biotin-azide probe and the experimental workflow can significantly impact the outcome of a study. The following diagram illustrates the logical relationships in the selection process.

logical_relationships cluster_goal Experimental Goal cluster_probe_selection Probe Selection cluster_workflow_selection Workflow Selection cluster_outcome Outcome goal Identify and Quantify Target Molecules probe_choice Choice of Biotin-Azide Probe goal->probe_choice workflow_choice Choice of Experimental Workflow goal->workflow_choice pc_biotin PC Biotin (Photocleavable) probe_choice->pc_biotin chem_cleavable Chemically Cleavable probe_choice->chem_cleavable data_quality Data Quality: Specificity, Sensitivity pc_biotin->data_quality chem_cleavable->data_quality workflow_a Workflow A (Protein-Protein) workflow_choice->workflow_a workflow_b Workflow B (Protein-Peptide) workflow_choice->workflow_b workflow_c Workflow C (Peptide-Peptide) workflow_choice->workflow_c workflow_a->data_quality workflow_b->data_quality workflow_c->data_quality cross_reactivity Low Cross-Reactivity (High S/N) data_quality->cross_reactivity high_yield High Identification Yield data_quality->high_yield

Safety Operating Guide

Proper Disposal of PC Biotin-PEG3-azide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical reagents. This guide provides detailed procedures for the proper disposal of PC Biotin-PEG3-azide, a compound combining a photocleavable biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and an azide (B81097) group.

While the Safety Data Sheets (SDS) for some forms of Biotin-PEG3-azide may not classify the compound as hazardous under specific regulations, the presence of the azide functional group necessitates stringent disposal protocols due to its potential reactivity.[1][2] Azides are known to be potentially explosive and can form highly sensitive and explosive compounds, particularly when in contact with certain metals or acids.[3][4][5] Therefore, it is crucial to treat all azide-containing waste with caution and manage it as hazardous.

Key Safety Considerations

  • Azide Reactivity: Azide compounds can react with metals such as lead and copper, often found in plumbing, to form highly explosive metal azides.[3] They can also react with acids to form hydrazoic acid, which is both toxic and explosive.[4][5]

  • Incompatible Materials: Never mix azide-containing waste with acidic waste, halogenated solvents, or metal-containing waste.[4] Use only designated, compatible containers for waste collection.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.[2][3]

**Step-by-Step Disposal Protocol

The proper disposal of this compound depends on its form (solid or in solution) and whether it has been mixed with other substances.

1. Unused or Expired Solid this compound:

  • Do not attempt to quench or chemically treat the solid material. [6]

  • Carefully place the original container with the unwanted material into a secondary, compatible container.

  • Label the container clearly as "Hazardous Waste: this compound" and include any other relevant hazard information.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[6]

2. Reaction Mixtures and Solutions Containing this compound:

  • Quenching (if applicable and safe): If your experimental procedure includes a quenching step to consume the azide, ensure it is carried out completely and safely within a chemical fume hood.[6] If you are unsure how to safely quench the reaction, consult with your EHS department.[6]

  • Waste Collection:

    • Collect all aqueous and organic solutions containing this compound in a dedicated, clearly labeled hazardous waste container.[4][7]

    • The container must be compatible with the solvents used and have a secure, tight-fitting lid.[8]

    • Never use metal containers or containers with metal-lined caps.[9]

    • Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and the full name "this compound."[4][6]

  • Segregation: Store the azide waste container separately from incompatible materials, especially acids and metals.[4][8]

3. Contaminated Labware and Materials:

  • Solid Waste: Disposable items such as pipette tips, gloves, and absorbent paper contaminated with this compound should be collected in a designated, labeled hazardous waste bag or container.

  • Glassware:

    • Rinse contaminated glassware with a suitable solvent (e.g., the solvent used in the experiment) to remove residual azide.

    • The first rinsate must be collected and disposed of as hazardous waste along with the liquid waste.[10][11]

    • After the initial rinse, glassware can typically be washed according to standard laboratory procedures.

Disposal of Empty Containers

Empty containers that held this compound may still contain hazardous residues.[5]

  • Triple-rinse the empty container with a suitable solvent.[11]

  • Collect the first rinsate as hazardous waste.[10][11]

  • After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[10]

Quantitative Data Summary: Hazard Profile

Hazard TypeDescriptionMitigation Measures
Explosivity Can decompose explosively upon shock, friction, or heating.[5] Forms highly explosive salts with heavy metals.[3]Avoid contact with metals. Do not use metal spatulas.[4][7] Store away from heat and sources of ignition.
Reactivity Reacts with acids to form highly toxic and explosive hydrazoic acid.[4][5]Segregate from acidic waste.[4]
Toxicity Sodium azide is acutely toxic and can be absorbed through the skin.[5]Wear appropriate PPE, including gloves and safety goggles.[3] Handle in a well-ventilated area or fume hood.[7]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start cluster_assessment Waste Assessment cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_contaminated_disposal Contaminated Material Disposal start Start: this compound Waste is_solid Is the waste solid (unused/expired product)? start->is_solid is_liquid Is the waste a liquid (solution/reaction mixture)? start->is_liquid is_contaminated Is it contaminated labware (gloves, tips, etc.)? start->is_contaminated package_solid Package in original or secondary container. Do NOT attempt to quench. is_solid->package_solid Yes collect_liquid Collect in a dedicated, compatible, non-metal hazardous waste container. is_liquid->collect_liquid Yes collect_contaminated Collect in a designated hazardous waste container. is_contaminated->collect_contaminated Yes label_solid Label as 'Hazardous Waste: this compound' package_solid->label_solid dispose_solid Dispose via EHS/Licensed Contractor label_solid->dispose_solid label_liquid Label container with 'Hazardous Waste' and list all constituents. collect_liquid->label_liquid store_liquid Store segregated from acids and metals. label_liquid->store_liquid dispose_liquid Dispose via EHS/Licensed Contractor store_liquid->dispose_liquid label_contaminated Label as 'Hazardous Waste: Contaminated with this compound' collect_contaminated->label_contaminated dispose_contaminated Dispose via EHS/Licensed Contractor label_contaminated->dispose_contaminated

Caption: Decision workflow for this compound disposal.

Disclaimer: This document provides general guidance. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for the particular product you are using. When in doubt, contact your Environmental Health and Safety (EHS) department for clarification.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.